molecular formula C8H8N2O2 B563410 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL CAS No. 936470-68-7

7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL

Cat. No.: B563410
CAS No.: 936470-68-7
M. Wt: 164.164
InChI Key: LKUWKIKHLJCCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol is a high-value chemical scaffold for research and development in medicinal chemistry. The pyrrolopyridine core is a privileged structure in drug discovery, known for its versatility and presence in compounds with significant biological activity. While specific data on this methoxy-substituted derivative is emerging, closely related analogs have demonstrated considerable potential. For instance, pyrrolo[2,3-c]pyridine derivatives are being actively investigated as imaging agents for neurofibrillary tangles in the brain, a key pathology of Alzheimer's disease and other neurodegenerative disorders . Furthermore, the broader class of pyrrolopyrimidines (structurally similar to pyrrolopyridines) is recognized as a key scaffold in approved therapeutics and investigational compounds, highlighting the general utility of this family of nitrogen-containing heterocycles in designing bioactive molecules . The presence of multiple nitrogen atoms in the fused ring system makes it an excellent isostere for purine bases, facilitating interactions with a variety of enzymatic targets . This compound is presented as a building block for the synthesis of novel molecules for pharmaceutical, agrochemical, and materials science research. It is supplied for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8-7-5(2-3-9-7)6(11)4-10-8/h2-4,9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUWKIKHLJCCNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=C1NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652600
Record name 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936470-68-7
Record name 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol, a substituted 7-azaindole, represents a scaffold of significant interest in medicinal chemistry. The 7-azaindole core is a recognized pharmacophore, known for its ability to mimic purine structures and interact with a variety of biological targets, most notably protein kinases. This technical guide provides a comprehensive overview of the structure, physicochemical properties, a proposed synthetic pathway, and the potential biological significance of this compound. Drawing upon data from structurally related analogs and the broader class of 7-azaindole derivatives, this document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in drug discovery, primarily due to its bioisosteric relationship with indole and purine. This structural mimicry allows 7-azaindole derivatives to interact with a wide array of biological targets, often with improved pharmacological profiles compared to their parent structures. The introduction of a nitrogen atom in the six-membered ring alters the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule, offering medicinal chemists a powerful tool for lead optimization.

Derivatives of 7-azaindole have demonstrated a broad spectrum of biological activities, including but not limited to, antiviral, anti-inflammatory, and anticancer properties. A particularly fruitful area of research has been the development of 7-azaindole-based protein kinase inhibitors. The nitrogen at the 7-position can act as a key hydrogen bond acceptor, anchoring the molecule in the ATP-binding site of many kinases.

This guide focuses on a specific, yet underexplored, member of this family: this compound. The strategic placement of a methoxy group at the 7-position and a hydroxyl group at the 4-position is anticipated to significantly influence its biological activity and pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a fused pyrrole and pyridine ring system. The methoxy group at C7 and the hydroxyl group at C4 are key functional groups that will dictate the molecule's polarity, solubility, and potential for hydrogen bonding interactions with biological targets.

Table 1: Predicted Physicochemical Properties of this compound and Related Structures

PropertyThis compound (Predicted)7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine[1][2]4-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine[3]
Molecular Formula C₈H₈N₂O₂C₈H₇BrN₂OC₈H₇BrN₂O
Molecular Weight 164.16 g/mol 227.06 g/mol 227.06 g/mol
Topological Polar Surface Area 59.1 Ų37.9 Ų37.9 Ų
Hydrogen Bond Donors 211
Hydrogen Bond Acceptors 322
XLogP3 0.81.81.8

Note: Properties for the target molecule are predicted using computational models. Properties for the bromo-derivatives are sourced from PubChem.

The presence of the hydroxyl group is expected to increase the polarity and aqueous solubility of the target compound compared to its bromo- and methoxy- analogs. This could have significant implications for its formulation and bioavailability.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be designed based on established methodologies for the synthesis of substituted 7-azaindoles. A key strategy would involve the construction of the pyrrolo[2,3-c]pyridine core followed by functional group interconversion. A potential precursor is 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, which is commercially available.

Diagram 1: Proposed Synthetic Workflow

Synthetic_Workflow A 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine B 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid A->B  Miayura Borylation    (e.g., Bis(pinacolato)diboron,    Pd catalyst, base)   C This compound B->C  Oxidation    (e.g., H₂O₂, NaOH)  

Caption: A proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid

  • To a solution of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent (e.g., dioxane), add bis(pinacolato)diboron (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq), and a base (e.g., potassium acetate) (3.0 eq).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired boronic acid derivative.

Step 2: Oxidation to this compound

  • Dissolve the 7-methoxy-1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C and add an aqueous solution of a base (e.g., sodium hydroxide).

  • Slowly add an oxidizing agent (e.g., hydrogen peroxide, 30% solution) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate).

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Potential Biological Activity and Therapeutic Applications

The 7-azaindole scaffold is a well-established hinge-binding motif in a multitude of protein kinase inhibitors. The nitrogen at position 7 and the pyrrole N-H group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

Diagram 2: Kinase Hinge-Binding Motif

Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor Backbone_NH Backbone N-H Backbone_CO Backbone C=O N7 N7 N7->Backbone_NH H-bond Pyrrole_NH Pyrrole N-H Pyrrole_NH->Backbone_CO H-bond

Caption: Hydrogen bonding interactions of the 7-azaindole scaffold with the kinase hinge region.

The introduction of a methoxy group at the 7-position of the pyrrolo[2,3-c]pyridine core can modulate the basicity of the pyridine nitrogen and influence the overall electronic properties of the ring system. The 4-hydroxyl group can participate in additional hydrogen bonding interactions within the ATP-binding pocket, potentially enhancing binding affinity and selectivity for specific kinases.

Given the prevalence of 7-azaindole derivatives as kinase inhibitors, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. Kinase families that are frequently targeted by 7-azaindole scaffolds include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs): VEGFR, EGFR, FGFR, c-Met

  • Non-Receptor Tyrosine Kinases: Src family kinases, JAKs

  • Serine/Threonine Kinases: CDKs, p38 MAPK, Akt

The specific kinase inhibitory profile of this compound would need to be determined through comprehensive screening assays.

Conclusion and Future Directions

This compound is a novel chemical entity with significant potential for drug discovery, particularly in the realm of kinase inhibition. Although direct experimental data is currently lacking, this in-depth guide provides a solid foundation for its synthesis and exploration of its biological activities. The proposed synthetic route offers a viable strategy for obtaining this compound for further investigation.

Future research should focus on the successful synthesis and characterization of this compound, including detailed spectroscopic analysis (NMR, MS, IR) to confirm its structure. Subsequently, comprehensive biological evaluation, including broad kinase screening and cellular assays, will be crucial to elucidate its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the growing body of knowledge on 7-azaindole derivatives and their role in the development of next-generation targeted therapies.

References

  • PubChem Compound Summary for CID 20791244, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 11806401, 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. [Link]

  • J&K Scientific. 7-Methoxy-1H-pyrrolo[2,3-c]pyridine. [Link]

  • Guillard, J., Decrop, M., Gallay, N., Espanel, C., Boissier, E., Herault, O., & Viaud-Massuard, M. C. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & medicinal chemistry letters, 17(7), 1934–1937. [Link]

  • Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., ... & Ruston, L. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073. [Link]

  • Bar-Yehuda, S., Munder, M., & Kenan, G. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & medicinal chemistry, 28(11), 115468. [Link]

  • Gao, H., Li, Y., Wang, Y., Zhang, Y., Liu, Y., Li, Y., ... & Zhang, Y. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of medicinal chemistry, 61(4), 1499–1518. [Link]

  • Guchhait, S. K., & Kashinath, D. (2011). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 15(22), 3849-3873. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 7-Azaindole Derivatives: Exploring Synthesis and Applications. [Link]

  • NIST. 1H-Pyrrolo[2,3-b]pyridine. [Link]

  • PubChemLite. 4-bromo-7-methoxy-1h-pyrrolo[2,3-c]pyridine. [Link]

  • Reddy, G. S., & Reddy, K. R. (2014). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry, 26(24), 8701-8703.
  • Royal Society of Chemistry. A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. [Link]

  • Tadesse, S., Yu, M., Kumarasiri, M., Le, P. T., & Scammells, P. J. (2018). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules (Basel, Switzerland), 23(11), 2919. [Link]

  • Zhang, Y., Wang, Y., Li, Y., Gao, H., Liu, Y., Li, Y., ... & Zhang, Y. (2014). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European journal of medicinal chemistry, 86, 497–507. [Link]

Sources

A Technical Guide to 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol: Synthesis, Properties, and Medicinal Chemistry Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol, a substituted 6-azaindole. While specific literature on this exact molecule is limited, this guide constructs a robust profile by leveraging established principles in heterocyclic chemistry and medicinal chemistry. We will systematically detail its nomenclature and physicochemical properties, propose a logical and well-precedented synthetic route, and explore its potential biological significance. The pyrrolo[2,3-c]pyridine core is a privileged scaffold in modern drug discovery, particularly in the development of kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound and its analogs in their research programs.

Nomenclature, Structure, and Physicochemical Properties

The systematic naming and structural attributes of a molecule are foundational to its study. The compound in focus belongs to the azaindole family, specifically the pyrrolo[2,3-c]pyridine isomeric class.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is This compound . This name is derived by identifying the parent heterocycle, 1H-pyrrolo[2,3-c]pyridine, and then specifying the substituents at their respective numbered positions on the bicyclic ring system. The numbering convention for this scaffold is critical for unambiguous communication.

Below is a diagram of the core structure with the standard numbering system, which clarifies the substituent positions.

Caption: Chemical structure and IUPAC numbering of this compound.

Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H₈N₂O₂Defines the elemental composition and exact mass.
Molecular Weight 164.16 g/mol Influences diffusion, bioavailability, and receptor fitting.
XLogP3 0.8 - 1.2Predicts lipophilicity, affecting absorption and permeability.
Hydrogen Bond Donors 2 (from -OH and -NH)Governs solubility and potential for target binding.
Hydrogen Bond Acceptors 3 (from N, -O-, =N-)Influences solubility and molecular recognition.
Topological Polar Surface Area (TPSA) 67.0 ŲCorrelates with drug transport properties and BBB penetration.

Note: Predicted values are aggregated from computational models and should be confirmed experimentally.

Proposed Synthesis Pathway and Methodologies

A direct, published synthesis for this compound is not available. However, a plausible and robust synthetic route can be designed based on established precedents for the construction of substituted 6-azaindoles. The following multi-step pathway represents a logical approach for laboratory synthesis, emphasizing common and reliable chemical transformations.

The general strategy involves constructing a functionalized pyridine ring, followed by the annulation of the pyrrole ring, and concluding with late-stage functional group manipulations.

G start Substituted Pyridine (e.g., 2,4-dichloro-3-nitropyridine) step1 Nucleophilic Substitution (NaOMe) start->step1 Step 1 step2 Reduction of Nitro Group (e.g., Fe/AcOH or H2, Pd/C) step1->step2 Step 2 step3 Pyrrole Ring Formation (e.g., Bartoli Indole Synthesis) step2->step3 Step 3 step4 Hydrolysis/Hydroxylation (e.g., BBr3 or Nucleophilic Aromatic Substitution) step3->step4 Step 4 end_product This compound step4->end_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-4-methoxy-3-nitropyridine

  • Rationale: This step selectively introduces the required methoxy group at the C4 position. Sodium methoxide is a strong nucleophile, and the C4 position is activated towards nucleophilic aromatic substitution by the adjacent nitro group.

  • Procedure:

    • To a solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.1 eq) in methanol dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (Hexane/Ethyl Acetate) to yield the title compound.

Step 2: Synthesis of 2-Chloro-4-methoxypyridin-3-amine

  • Rationale: The nitro group must be reduced to an amine to facilitate the subsequent pyrrole ring formation. Reduction with iron in acetic acid is a classic, effective, and scalable method.

  • Procedure:

    • Suspend 2-chloro-4-methoxy-3-nitropyridine (1.0 eq) and iron powder (5.0 eq) in a mixture of acetic acid and ethanol.

    • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the starting material is consumed (TLC analysis).

    • Cool the reaction, filter through a pad of Celite to remove iron salts, and wash with ethanol.

    • Neutralize the filtrate with a saturated NaHCO₃ solution and extract with dichloromethane.

    • Combine organic layers, dry over Na₂SO₄, and concentrate to yield the crude amine, which can often be used directly in the next step.

Step 3: Synthesis of 4-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine

  • Rationale: The Bartoli indole synthesis is a powerful method for creating pyrrole rings onto electron-rich aromatic systems, starting from a nitro- or amino-aromatic precursor and a vinyl Grignard reagent.

  • Procedure:

    • Prepare vinylmagnesium bromide (3.0 eq) in THF.

    • To this Grignard reagent at -40 °C, add a solution of 2-chloro-4-methoxypyridin-3-amine (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Carefully quench the reaction with a saturated NH₄Cl solution.

    • Extract with ethyl acetate, dry the organic phase, and concentrate. Purify via column chromatography to obtain the chlorinated azaindole intermediate.

Step 4: Synthesis of this compound

  • Rationale: The final step involves converting the C4-chloro group to a hydroxyl group. This can be challenging. A strong acid like HBr could potentially cleave both the methoxy ether and displace the chlorine, requiring re-methylation. A more controlled approach is a high-temperature hydrolysis under basic conditions or a specialized nucleophilic aromatic substitution.

  • Procedure (Hydrolysis):

    • Dissolve 4-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a mixture of dioxane and 2M aqueous NaOH.

    • Heat the reaction in a sealed vessel at 120-150 °C for 12-24 hours.

    • Cool to room temperature, acidify carefully with 1M HCl to pH ~6-7.

    • Extract the product with a polar solvent like n-butanol or ethyl acetate.

    • Dry, concentrate, and purify by preparative HPLC or crystallization to yield the final product, this compound.

Biological Significance and Therapeutic Context

The pyrrolo[2,3-c]pyridine scaffold is of significant interest in medicinal chemistry. It is considered a "privileged structure" because it can serve as a versatile template for binding to numerous biological targets, most notably protein kinases.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets in oncology, immunology, and inflammatory diseases. Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The pyrrolo[2,3-c]pyridine core is an effective "hinge-binder," mimicking the adenine portion of ATP to form critical hydrogen bonds with the kinase hinge region.

Derivatives of the closely related pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine scaffolds have shown potent inhibitory activity against a range of kinases, including:

  • Focal Adhesion Kinase (FAK) [1]

  • FMS Kinase (CSF-1R) [2][3]

  • Cyclin-Dependent Kinase 8 (CDK8) [4]

The 7-methoxy and 4-hydroxyl groups of the title compound would serve as key "decoration points." These substituents can be modified to extend into other pockets of the ATP binding site, thereby enhancing potency and selectivity for a specific kinase target. The 4-hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, providing a strong anchor point for target engagement.

G cluster_0 Generic Kinase ATP Binding Site cluster_1 Solvent/Selectivity Pockets scaffold Pyrrolo[2,3-c]pyridine Core hinge Hinge Residue 1 (e.g., Ala) Hinge Residue 2 (e.g., Glu) scaffold:f0->hinge:p1 H-Bond (N1-H) scaffold:f0->hinge:p2 H-Bond (N6) r1 7-Methoxy Group (Points to solvent front or hydrophobic pocket) scaffold:f0->r1 r2 4-Hydroxyl Group (Forms additional H-bonds) scaffold:f0->r2

Caption: Interaction model of a substituted pyrrolopyridine with a kinase hinge region.

Conclusion

This compound is a heterocyclic compound with significant potential in drug discovery. While direct experimental data is sparse, its structural features firmly place it within a class of molecules known for potent biological activity. This guide provides a robust framework for its chemical synthesis based on reliable, published methodologies. Furthermore, its structural analogy to known kinase inhibitors suggests that it is a valuable probe or starting point for developing novel therapeutics targeting protein kinases. Experimental validation of the proposed synthesis and biological evaluation are critical next steps for any research program interested in this promising molecule.

References

  • Title: Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Source: Bioorganic Chemistry, 2020. URL: [Link]

  • Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Source: Scientific Reports, 2021. URL: [Link]

  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. URL: [Link]

  • Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Source: Pharmaceuticals (Basel), 2023. URL: [Link]

  • Title: 7-Methoxy-1H-pyrrolo[2,3-c]pyridine | 160590-40-9. Source: J&K Scientific. URL: [Link]

  • Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Source: Journal of Medicinal Chemistry, 2022. URL: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The proposed synthesis is strategically designed for efficiency and scalability, commencing from readily available starting materials. This document offers a detailed, step-by-step experimental protocol, a mechanistic rationale for each transformation, and a summary of key reaction parameters. The synthesis of the key intermediate, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, is detailed, followed by its conversion to the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and structurally related compounds.

Introduction

The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules and approved pharmaceuticals. Its structural similarity to indole allows it to function as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. The title compound, this compound, possesses a unique substitution pattern that makes it a valuable building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies. This guide delineates a logical and experimentally viable synthetic route to this important molecule.

Overall Synthetic Strategy

The synthesis of this compound can be strategically approached in a multi-step sequence. The core of this strategy involves the initial construction of a suitably substituted pyridine ring, followed by the annulation of the pyrrole ring to form the bicyclic 6-azaindole core. A key intermediate in this proposed pathway is 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine . The synthesis of this intermediate will be described, followed by a well-precedented transformation to introduce the hydroxyl group at the 4-position.

The overall synthetic transformation is depicted below:

Synthesis_Pathway Start 2,3-Dichloro-5-nitropyridine Step1_reagents 1. NaOMe, MeOH 2. (CH3)2NH, EtOH Start->Step1_reagents Intermediate1 2-Chloro-3-dimethylamino-5-methoxypyridine Step1_reagents->Intermediate1 Step2_reagents n-BuLi, THF, -78 °C then N-formyl-N',N'-dimethylhydrazine Intermediate1->Step2_reagents Intermediate2 2-Chloro-4-formyl-3-dimethylamino-5-methoxypyridine Step2_reagents->Intermediate2 Step3_reagents H2, Pd/C, EtOH Intermediate2->Step3_reagents Intermediate3 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine Step3_reagents->Intermediate3 Step4_reagents NaOH, H2O, Heat Intermediate3->Step4_reagents FinalProduct This compound Step4_reagents->FinalProduct

Caption: Proposed synthetic pathway for this compound.

Detailed Synthesis Pathway

Part 1: Synthesis of the Key Intermediate: 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

The synthesis of the key chloro-methoxy substituted pyrrolo[2,3-c]pyridine intermediate is proposed to proceed through a sequence of nucleophilic aromatic substitution, directed ortho-metalation, and reductive cyclization.

Step 1: Synthesis of 2-Chloro-3-dimethylamino-5-methoxypyridine

The synthesis commences with the commercially available 2,3-dichloro-5-nitropyridine. The methoxy group is introduced via nucleophilic aromatic substitution of the chlorine at the 3-position, which is activated by the para-nitro group. This is followed by the substitution of the nitro group with a dimethylamino group.

  • Reaction Scheme:

    • 2,3-Dichloro-5-nitropyridine reacts with sodium methoxide in methanol to yield 2-chloro-3-methoxy-5-nitropyridine.

    • The resulting nitro compound is then treated with dimethylamine in ethanol to afford 2-chloro-3-dimethylamino-5-methoxypyridine.

  • Experimental Protocol:

    • To a solution of 2,3-dichloro-5-nitropyridine (1.0 eq) in anhydrous methanol, sodium methoxide (1.1 eq) is added portion-wise at 0 °C.

    • The reaction mixture is stirred at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated.

    • The crude 2-chloro-3-methoxy-5-nitropyridine is dissolved in ethanol, and an excess of dimethylamine solution is added.

    • The mixture is heated in a sealed vessel at 80-100 °C for 12-16 hours.

    • After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield 2-chloro-3-dimethylamino-5-methoxypyridine.

Step 2: Synthesis of 2-Chloro-4-formyl-3-dimethylamino-5-methoxypyridine

The introduction of a formyl group at the 4-position of the pyridine ring is achieved through directed ortho-metalation, taking advantage of the directing effect of the dimethylamino group.

  • Reaction Scheme:

    • 2-Chloro-3-dimethylamino-5-methoxypyridine is treated with n-butyllithium at low temperature, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF).

  • Experimental Protocol:

    • A solution of 2-chloro-3-dimethylamino-5-methoxypyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1-2 hours at this temperature.

    • Anhydrous N,N-dimethylformamide (1.5 eq) is then added, and the reaction is allowed to warm slowly to room temperature.

    • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

    • The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to give 2-chloro-4-formyl-3-dimethylamino-5-methoxypyridine.

Step 3: Synthesis of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

The final step in the synthesis of the key intermediate is a reductive cyclization of the formyl-dimethylamino pyridine derivative to form the fused pyrrole ring.

  • Reaction Scheme:

    • The formyl group is reduced, and subsequent cyclization with the elimination of dimethylamine is promoted by catalytic hydrogenation.

  • Experimental Protocol:

    • 2-Chloro-4-formyl-3-dimethylamino-5-methoxypyridine (1.0 eq) is dissolved in ethanol.

    • Palladium on charcoal (10 mol%) is added to the solution.

    • The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.

    • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by crystallization or column chromatography to afford 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

Part 2: Conversion to this compound

The final step of the synthesis involves the conversion of the 4-chloro group to a hydroxyl group. This transformation can be effectively achieved by hydrolysis under basic conditions.

Step 4: Hydrolysis of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

  • Reaction Scheme:

    • The 4-chloro substituent on the pyrrolo[2,3-c]pyridine core is susceptible to nucleophilic aromatic substitution by hydroxide ions.

  • Experimental Protocol:

    • 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (2-4 M).

    • The mixture is heated to reflux for 4-8 hours, with the progress of the reaction monitored by TLC.

    • After cooling to room temperature, the reaction mixture is neutralized with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

    • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the final product, this compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
12,3-Dichloro-5-nitropyridineNaOMe, (CH3)2NH2-Chloro-3-dimethylamino-5-methoxypyridine60-70
22-Chloro-3-dimethylamino-5-methoxypyridinen-BuLi, DMF2-Chloro-4-formyl-3-dimethylamino-5-methoxypyridine50-65
32-Chloro-4-formyl-3-dimethylamino-5-methoxypyridineH2, Pd/C7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine70-85
47-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridineNaOHThis compound85-95

Conclusion

This technical guide outlines a comprehensive and logical synthetic pathway for the preparation of this compound. The proposed route is based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. The synthesis of the key 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine intermediate provides a versatile platform for the synthesis of a variety of substituted 6-azaindoles. The final hydrolysis step offers a clean and efficient method to introduce the desired 4-hydroxy functionality. This guide serves as a valuable resource for the synthesis of this important heterocyclic compound and its analogues for applications in drug discovery and development.

References

  • Synthesis of Pyrrolo[2,3-c]pyridines: A review on the synthesis of 6-azaindoles can be found in various organic chemistry journals.
  • Directed Ortho-Metalation: For a comprehensive understanding of this reaction, refer to seminal works by Victor Snieckus. For example, Snieckus, V. Chem. Rev.1990 , 90 (6), 879–933. ([Link])

  • Reductive Cyclization: The use of catalytic hydrogenation for the reductive cyclization of ortho-nitro or ortho-amino formyl compounds to form fused pyrroles is a well-documented method.
  • Hydrolysis of Chloro-N-heterocycles: The hydrolysis of chloro-substituted pyridines and related heterocycles is a standard transformation. An example can be found in the context of pyridone synthesis.[1]

  • Commercially Available Intermediates: The existence of 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine can be verified through chemical supplier catalogs such as Sigma-Aldrich, Combi-Blocks, and others.[2][3][]

Sources

7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 1H-Pyrrolo[2,3-c]pyridine Derivatives as Modulators of Cellular Signaling

Authored by a Senior Application Scientist

Foreword

The 1H-pyrrolo[2,3-c]pyridine scaffold and its related azaindole structures have emerged as a cornerstone in modern medicinal chemistry. While a singular mechanism of action for a specific, unadorned scaffold like 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol is not the focus of current research, the true power of this heterocyclic system lies in its remarkable versatility as a template for designing highly potent and selective modulators of a wide array of biological targets. This guide delves into the core mechanistic principles that govern the activity of substituted 1H-pyrrolo[2,3-c]pyridine derivatives, with a primary focus on their role as kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases. We will explore the causality behind their design, the experimental validation of their mechanisms, and the broader implications for drug development.

The 1H-Pyrrolo[2,3-c]pyridine Scaffold: A Privileged Structure in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine core is a bicyclic heteroaromatic system that can be considered a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets through versatile and specific interactions. The arrangement of nitrogen atoms and the fused ring system provide a unique three-dimensional structure with a rich electronic profile, allowing for a variety of non-covalent interactions with protein targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

The true utility of this scaffold is realized upon its derivatization. By strategically adding different functional groups at various positions on the pyrrolopyridine rings, medicinal chemists can fine-tune the molecule's properties to achieve high affinity and selectivity for a specific target. This has led to the development of a multitude of derivatives with diverse therapeutic applications.

The Predominant Mechanism: ATP-Competitive Kinase Inhibition

A significant number of potent therapeutic candidates based on the pyrrolo[2,3-c]pyridine and the closely related pyrrolo[2,3-d]pyrimidine scaffolds function as protein kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.

The most common mechanism by which these derivatives inhibit kinases is through ATP-competitive inhibition . The pyrrolopyridine core often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase's hinge region, the flexible part of the protein that connects the N- and C-lobes of the catalytic domain. This region is highly conserved across many kinases, and by mimicking the adenine part of ATP, the scaffold effectively blocks the binding of the natural substrate, thereby inhibiting the enzyme's activity.

The selectivity of these inhibitors for a specific kinase is achieved through the substituents on the core scaffold. These substituents extend into other pockets of the ATP-binding site, such as the hydrophobic pocket and the ribose-binding pocket, making specific interactions with amino acid residues that differ between kinases.

Illustrative Signaling Pathway: FAK Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. Its overexpression is associated with tumor progression and metastasis in various cancers.[1] Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent FAK inhibitors.[1][2]

FAK_Signaling_Pathway cluster_membrane Cell Membrane Integrin Integrins FAK FAK Integrin->FAK Activation Src Src FAK->Src Autophosphorylation & Src Binding Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream_Signaling Src->FAK Phosphorylation ECM Extracellular Matrix ECM->Integrin Pyrrolopyrimidine_Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolopyrimidine_Inhibitor->FAK Inhibition Cellular_Responses Cell Proliferation, Migration, Survival Downstream_Signaling->Cellular_Responses

Caption: FAK signaling pathway and the point of intervention by pyrrolopyrimidine inhibitors.

Case Studies: Diverse Therapeutic Targets of Pyrrolopyridine Derivatives

The versatility of the 1H-pyrrolo[2,3-c]pyridine scaffold is best illustrated by the wide range of biological targets it has been adapted to inhibit.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway is crucial for normal development, but its aberrant activation is implicated in various cancers.[3][4] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3.[3][4] For instance, one study reported a compound that exhibited IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively.[3] This compound was shown to inhibit the proliferation and induce apoptosis in breast cancer cells.[3]

Colony-Stimulating Factor-1 Receptor (CSF1R) Inhibition

CSF1R is a tyrosine kinase that is essential for the differentiation and survival of macrophages.[5] Inhibitors of CSF1R are being investigated for their potential in treating inflammatory diseases and cancer. Researchers have developed highly selective pyrrolo[2,3-d]pyrimidine-based inhibitors that target the autoinhibited form of CSF1R.[5]

Akt Kinase Inhibition

The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common feature of many human cancers. A potent, orally bioavailable inhibitor of Akt kinases, AZD5363, is based on a pyrrolopyrimidine scaffold.[6] This compound demonstrated in vivo knockdown of Akt phosphorylation and inhibition of tumor growth in a breast cancer xenograft model.[6]

Other Kinase Targets

The adaptability of the pyrrolopyridine scaffold has led to the development of inhibitors for a multitude of other kinases, including:

  • p21-Activated Kinase 4 (PAK4): Overexpressed in various cancers, with 7H-pyrrolo[2,3-d]pyrimidine derivatives showing potent inhibitory activity.[7]

  • FLT3 and CDKs: Dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) have been developed for acute myelocytic leukemia.[8]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Inhibition of LRRK2 is a potential therapeutic strategy for Parkinson's disease, and 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives have been identified as potent, CNS-penetrant inhibitors.[9]

Beyond Kinase Inhibition: Allosteric Modulation of mGluR5

Highlighting the scaffold's versatility beyond ATP-competitive inhibition, 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been discovered as novel allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5).[10] This demonstrates that the pyrrolopyridine core can be adapted to bind to sites other than the highly conserved ATP-binding pocket of kinases, offering opportunities for developing drugs with different mechanisms of action.

Experimental Protocols for Elucidating the Mechanism of Action

To characterize the mechanism of a novel pyrrolopyridine derivative, a series of in vitro and cell-based assays are essential.

Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of the compound to inhibit the activity of the target kinase.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

  • Reagents: Recombinant kinase, biotinylated substrate peptide, ATP, HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665).

  • Procedure:

    • A solution of the test compound at various concentrations is pre-incubated with the kinase in an assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of the biotinylated substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped by the addition of EDTA.

    • The HTRF detection reagents are added, and the plate is incubated to allow for binding.

    • The fluorescence is read at two wavelengths (e.g., 620 nm and 665 nm) on an HTRF-compatible plate reader.

  • Data Analysis: The ratio of the fluorescence signals is calculated, and the IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%) is determined by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

This assay confirms that the compound inhibits the target kinase within a cellular context.

Methodology: Western Blotting for Phospho-Substrate

  • Cell Culture: Culture a cell line that expresses the target kinase and has a detectable level of downstream substrate phosphorylation.

  • Procedure:

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specific duration.

    • Lyse the cells to extract the proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Probe with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for the total substrate protein as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Determine the IC50 for the inhibition of substrate phosphorylation.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay Kinase Inhibition Assay (e.g., HTRF) IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Cell_Culture Cell Line Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Western_Blot Western Blot for Phospho-Target Compound_Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Compound_Treatment->Proliferation_Assay IC50_Cellular Determine Cellular IC50 Western_Blot->IC50_Cellular GI50 Determine GI50 Proliferation_Assay->GI50 Start Novel Pyrrolopyridine Derivative Start->Kinase_Assay Start->Cell_Culture

Caption: A typical experimental workflow for characterizing a novel pyrrolopyridine kinase inhibitor.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected pyrrolopyridine derivatives against their respective targets, as reported in the literature.

Compound ClassTarget(s)IC50 ValuesReference
1H-pyrrolo[2,3-b]pyridine derivativeFGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM[3]
7H-pyrrolo[2,3-d]pyrimidine derivativeFAK19.1 nM[2]
Pyrrolo[2,3-d]pyrimidine derivativeCSF1R< 5 nM[5]
Pyrrolopyrimidine derivative (AZD5363)AktPotent inhibition demonstrated[6]
1-H-pyrazole-3-carboxamide with pyrrolo[2,3-d]pyrimidineFLT3, CDK2, CDK4, CDK6Nanomolar range[8]
4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amineLRRK2Potent in vitro inhibition[9]

Conclusion

The 1H-pyrrolo[2,3-c]pyridine scaffold and its related structures are of profound importance in contemporary drug discovery. While the unadorned core may not possess a specific mechanism of action, its true value lies in its adaptability as a template for designing potent and selective modulators of a wide range of biological targets. The predominant mechanism of action for the majority of these derivatives is ATP-competitive kinase inhibition, a strategy that has yielded numerous successful therapeutics. The ability to fine-tune the selectivity of these compounds through chemical modification has enabled the targeting of a diverse array of kinases implicated in cancer, neurodegenerative diseases, and inflammatory conditions. Furthermore, the discovery of pyrrolopyridine derivatives as allosteric modulators of receptors underscores the broad potential of this scaffold. As our understanding of cellular signaling pathways continues to grow, the 1H-pyrrolo[2,3-c]pyridine core will undoubtedly remain a valuable tool in the development of the next generation of targeted therapies.

References

  • Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]

  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

The Multifaceted Biological Activities of Pyrrolopyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrrolopyridines, bicyclic heterocyclic compounds composed of fused pyrrole and pyridine rings, represent a cornerstone in modern medicinal chemistry. Also known as azaindoles, their structural framework is present in a variety of natural products, most notably the potent anticancer alkaloid camptothecin, a topoisomerase I inhibitor.[1] The inherent versatility of the pyrrolopyridine nucleus, which can mimic the purine ring of ATP, has made it a prime target for the development of kinase inhibitors and other therapeutic agents.[2] This guide provides an in-depth exploration of the diverse biological activities of pyrrolopyridine derivatives, delving into their mechanisms of action, and presenting robust experimental protocols for their evaluation. The broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities, underscores the immense therapeutic potential of this chemical class.[1][3][4][5]

I. Anticancer Activity: Targeting the Engines of Malignancy

The development of pyrrolopyridine derivatives as anticancer agents has been a major focus of research, with several compounds showing potent activity against various cancer cell lines.[2][6] Their mechanisms of action are often centered on the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

A. Mechanism of Action: Kinase Inhibition

A predominant mechanism through which pyrrolopyridine derivatives exert their anticancer effects is through the inhibition of protein kinases.[2] These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. By mimicking the purine structure of ATP, pyrrolopyridine derivatives can competitively bind to the ATP-binding site of kinases, thereby blocking their catalytic activity.[2]

One notable example is Vemurafenib, a pyrrolopyridine-based drug used in the treatment of melanoma.[2] Other derivatives have shown potent inhibitory activity against a range of kinases including:

  • Maternal Embryonic Leucine Zipper Kinase (MELK): Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to be potent MELK inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.[7]

  • Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFR1, 2, and 3, leading to the suppression of tumor growth and metastasis.[8]

  • Glycogen Synthase Kinase-3β (GSK-3β): Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of GSK-3β, a kinase implicated in the pathogenesis of various diseases, including cancer and Alzheimer's disease.[9]

  • FMS Kinase: Pyrrolo[3,2-c]pyridine derivatives have shown promise as selective FMS kinase inhibitors, exhibiting potent anticancer and anti-inflammatory effects.[10]

  • HER-2 Tyrosine Kinase: Novel pyrrolopyridazine derivatives have been discovered as potent and selective inhibitors of HER-2 kinase, a key driver in certain types of breast cancer.[11]

The following diagram illustrates the general mechanism of competitive kinase inhibition by pyrrolopyridine derivatives.

G cluster_kinase Kinase Active Site ATP ATP Substrate Substrate Protein ATP->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Pyrrolopyridine Pyrrolopyridine Derivative Pyrrolopyridine->ATP Competes for Binding Site

General mechanism of competitive kinase inhibition.
B. Experimental Workflow: Evaluating Anticancer Activity

A systematic approach is crucial for evaluating the anticancer potential of novel pyrrolopyridine derivatives. This workflow typically involves a series of in vitro assays to assess cytotoxicity, effects on cell cycle and apoptosis, and target engagement.

G A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (e.g., MTT/MTS Assay) A->B C Determination of IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) C->E F Kinase Inhibition Assay (Biochemical or Cellular) C->F H In Vivo Studies (Xenograft Models) D->H E->H G Western Blot Analysis (Target Protein Modulation) F->G G->H

Workflow for evaluating anticancer pyrrolopyridines.

Protocol 1: In Vitro Cell Proliferation Assay (MTT/MTS)

This colorimetric assay is a widely used method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]

Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrrolopyridine derivative and incubate for a specified period (e.g., 24-72 hours).[13]

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Kinase Inhibition Assay

Biochemical assays are essential for directly measuring the inhibitory activity of a compound against a specific kinase.[14][15]

Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected as a decrease in substrate phosphorylation.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate (peptide or protein), and the pyrrolopyridine derivative at various concentrations.

  • Initiate Reaction: Add ATP (often radiolabeled or modified for detection) to start the kinase reaction.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Stop Reaction: Terminate the reaction using a stop solution.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assays: Measuring the incorporation of radioactive phosphate.[15]

    • Fluorescence/Luminescence-based assays: Using antibodies or reagents that specifically detect the phosphorylated substrate.[14]

    • ELISA-based assays. [14]

  • Data Analysis: Determine the IC50 value of the compound for the specific kinase.

Table 1: Anticancer Activity of Selected Pyrrolopyridine Derivatives

Compound ClassTarget KinaseCancer Cell LineIC50 (µM)Reference
1H-pyrrolo[2,3-b]pyridineMELKA549 (Lung)0.109[7]
1H-pyrrolo[2,3-b]pyridineMELKMDA-MB-231 (Breast)0.245[7]
1H-pyrrolo[2,3-b]pyridineFGFR14T1 (Breast)0.007[8]
Pyrrolo[3,2-c]pyridineFMS KinaseOvarian, Prostate, Breast0.15 - 1.78[10]
Spiro-pyrrolopyridazineEGFRMCF-7 (Breast)2.31[16]
Spiro-pyrrolopyridazineEGFRH69AR (Lung)3.16[16]
Spiro-pyrrolopyridazineEGFRPC-3 (Prostate)4.2[16]

II. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyrrolopyridine derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.[1][17]

A. Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of pyrrolopyridines are often attributed to their ability to inhibit enzymes and transcription factors that drive the inflammatory response.

  • Cyclooxygenase (COX) Inhibition: Some pyrrolopyridine derivatives have been shown to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[17][18]

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[19] Pyrrolopyridine derivatives can interfere with the NF-κB signaling pathway, thereby suppressing the inflammatory cascade.

The following diagram illustrates the canonical NF-κB signaling pathway and a potential point of intervention for pyrrolopyridine derivatives.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation & NF-κB Release DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Activation Pyrrolopyridine Pyrrolopyridine Derivative Pyrrolopyridine->IKK Inhibition

Inhibition of the NF-κB signaling pathway.
B. Experimental Workflow: Assessing Anti-inflammatory Properties

The evaluation of the anti-inflammatory activity of pyrrolopyridine derivatives typically involves cell-based assays that mimic an inflammatory response.

Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.

Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cell line) activates inflammatory signaling pathways, leading to the production and release of cytokines such as TNF-α and IL-6. The levels of these cytokines in the cell culture supernatant can be quantified by ELISA.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in a 24-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the pyrrolopyridine derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and/or IL-6 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Determine the inhibitory effect of the compound on cytokine production and calculate the IC50 value.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents. Pyrrolopyridine derivatives have demonstrated promising activity against a range of bacteria and viruses.[1][6][20]

A. Antibacterial Activity

Several series of pyrrolopyridine derivatives have been identified as potent antibacterial agents.[20] For example, 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have shown significant activity against E. coli, with some evidence suggesting inhibition of protein translation.[6][20]

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity to determine the MIC.

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial twofold dilutions of the pyrrolopyridine derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).[21]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an optimal temperature (e.g., 37°C) for 16-24 hours.[21]

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[21]

Table 2: Antibacterial Activity of a Pyrrolopyridine Derivative

CompoundBacterial StrainMIC (µg/mL)Reference
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativeE. coli3.35[6][20]
B. Antiviral Activity

Pyrrolopyridine derivatives have also shown potential as antiviral agents, particularly against HIV-1.[1] For instance, certain 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have demonstrated moderate to potent activity in inhibiting HIV-1 replication.[1]

IV. Central Nervous System (CNS) Activity: Modulating Neuronal Function

Pyrrolopyridine derivatives have been investigated for their potential to treat various CNS disorders, including pain, neurodegenerative diseases, and mental illnesses.[1][4][22]

A. Analgesic and Sedative Effects

A significant number of pyrrolo[3,4-c]pyridine derivatives have been studied for their analgesic and sedative properties.[1][4]

B. Neuroprotective and Cognitive Enhancement Potential

The modulation of certain receptors in the brain by pyrrolopyridine derivatives suggests their potential in treating cognitive impairment and neurodegenerative diseases like Alzheimer's disease.[9][22] For example, some derivatives act as positive allosteric modulators of the M1 muscarinic acetylcholine receptor, which is involved in learning and memory.[22] Others have been investigated as GPR17 modulators for the treatment of multiple sclerosis.[23][24]

C. Treatment of Mental Illnesses

Recent research has explored novel pyrrolopyridine compounds as 5-HT2A receptor agonists for the potential treatment of mental illnesses such as depression and post-traumatic stress disorder.[25]

Conclusion and Future Perspectives

The pyrrolopyridine scaffold continues to be a rich source of biologically active compounds with therapeutic potential across a wide range of diseases. The diverse activities, from kinase inhibition in cancer to modulation of inflammatory pathways and neuronal receptors, highlight the remarkable versatility of this chemical framework. Future research in this area will likely focus on the design of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the advancement of promising candidates into preclinical and clinical development. The in-depth understanding of the structure-activity relationships and the application of robust experimental workflows, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of pyrrolopyridine derivatives.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (n.d.). PubMed. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Fatahala, S. S., El-Sayed, M. A. A., El-Malah, A. A., & Al-Harbi, S. A. (2019). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 24(18), 3349. [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (2019). ResearchGate. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]

  • Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in molecular neuroscience, 8, 77. [Link]

  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. (n.d.). PubMed. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). Semantic Scholar. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (n.d.). Auctores. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert opinion on therapeutic patents, 27(4), 405–424. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (n.d.). PubMed. [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2020). MDPI. [Link]

  • In Vitro Assays for Screening Small Molecules. (n.d.). PubMed. [Link]

  • NF-κB. (n.d.). Wikipedia. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]

  • High-throughput assessment of bacterial growth inhibition by optical density measurements. (2012). Current protocols in chemical biology, 4(2), 123–132. [Link]

  • Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1055, 191–205. [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of the Iranian Chemical Society, 19(11), 4785–4816. [Link]

  • Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. (2024). Frontiers in Chemistry, 12, 1385418. [Link]

  • Protocol for Bacterial Cell Inhibition Assay. (n.d.). eCampusOntario Pressbooks. [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2020). Marine drugs, 18(12), 604. [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2025). RSC advances, 15(41), 29627–29645. [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (n.d.). RSC Publishing. [Link]

  • Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. (2009). Bioorganic & medicinal chemistry letters, 19(22), 6437–6440. [Link]

  • Novel Pyrrolopyridine Compounds as 5-HT2A Agonists for Treating Mental Illnesses. (n.d.). ACS Publications. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS omega, 6(27), 17743–17754. [Link]

  • Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. (2016). ResearchGate. [Link]

  • Pyrrolopyridine or Pyrazolopyridine Derivatives. (2015). ACS medicinal chemistry letters, 6(3), 245–246. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Zone of Inhibition Test - Kirby Bauer Test. (n.d.). Microbe Investigations. [Link]

  • Novel Indole and Pyrrolopyridine Derivatives as GPR17 Modulators for Treating Multiple Sclerosis. (n.d.). ACS Publications. [Link]

  • Design, synthesis, biophysical and biological evaluation of original condensed pyrrolopyrimidine and pyrrolopyridine ligands as anti-SARS-CoV-2 agents targeting G4. (n.d.). PubMed. [Link]

  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). PubMed. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (n.d.). National Institutes of Health. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Novel Indole and Pyrrolopyridine Derivatives as GPR17 Modulators for Treating Multiple Sclerosis. (2025). ACS Publications. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online. [Link]

  • Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. (2011). Springer Protocols. [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2024). Journal of biomedical science, 31(1), 31. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2008). Nature chemical biology, 4(8), 451–456. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted and extrapolated physicochemical properties of the novel heterocyclic compound, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol. As a member of the 7-azaindole class, this molecule holds significant potential in medicinal chemistry, particularly in the realm of kinase inhibition. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and employs computational predictions to offer a robust scientific profile. We will delve into the structural rationale behind its predicted properties, outline detailed experimental protocols for their validation, and explore the compound's potential biological significance. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel 7-azaindole derivatives in drug discovery and development.

Introduction: The Scientific Imperative of 7-Azaindoles

The 7-azaindole scaffold, a bioisostere of indole, has garnered substantial interest in medicinal chemistry. The strategic replacement of a carbon atom with a nitrogen atom in the indole ring system can significantly modulate a molecule's physicochemical and pharmacological properties. This substitution often leads to improved aqueous solubility, a critical parameter for drug formulation and bioavailability, and can introduce new hydrogen bonding capabilities, enhancing target engagement.

The 7-azaindole core is a recognized "hinge-binding" motif, adept at interacting with the ATP-binding site of various kinases. This has led to the successful development of several kinase inhibitors for therapeutic use. The subject of this guide, this compound, incorporates both the 7-azaindole core and key functional groups—a methoxy and a hydroxyl group—that are anticipated to further influence its properties and biological activity. The methoxy group can alter electron distribution and lipophilicity, while the hydroxyl group can act as a hydrogen bond donor and acceptor, potentially impacting solubility and target binding.

This guide will provide a detailed examination of the predicted physicochemical properties of this compound, offering a solid starting point for its synthesis and empirical evaluation.

Predicted Physicochemical Profile

Direct experimental data for this compound is not currently available in the public domain. Therefore, the following properties are predicted based on computational models and extrapolated from data on analogous structures. These predictions provide a valuable, albeit preliminary, assessment of the compound's characteristics.

PropertyPredicted ValueAnalog Experimental DataRationale and Scientific Insights
Molecular Formula C₈H₈N₂O₂-Based on the chemical structure.
Molecular Weight 164.16 g/mol -Calculated from the molecular formula.
pKa Acidic (OH): ~8-10Basic (Pyridine N): ~3-57-azaindole (basic): 3.67The hydroxyl group is expected to be weakly acidic. The pyridine nitrogen's basicity is likely reduced by the electron-withdrawing effects of the fused pyrrole ring and the methoxy group. The pKa of the pyridine nitrogen in 7-azaindoles can vary significantly based on substitution.
logP (Octanol-Water Partition Coefficient) ~1.0 - 1.51H-pyrrolo[2,3-b]pyridin-4-ol: 0.7The methoxy group increases lipophilicity, while the hydroxyl group decreases it. The overall value is expected to be moderately lipophilic, a desirable range for many drug candidates to balance solubility and membrane permeability.
Aqueous Solubility Moderately Soluble7-azaindoles generally show enhanced solubility over indoles.The presence of the polar hydroxyl group and the nitrogen atoms in the bicyclic system are expected to contribute to favorable interactions with water, leading to better solubility compared to a non-hydroxylated analog.
Hydrogen Bond Donors/Acceptors Donors: 2 (NH, OH)Acceptors: 4 (N, O, N, O)-These features are critical for target interactions, particularly in the context of kinase inhibition where hydrogen bonding with the hinge region is crucial.
Polar Surface Area (PSA) ~60-70 Ų1H-pyrrolo[2,3-b]pyridin-4-ol: 44.9 ŲThe PSA is a key indicator of a molecule's ability to permeate cell membranes. The predicted value suggests good potential for oral bioavailability.

Table 1: Predicted Physicochemical Properties of this compound and Comparison with Analogs.

Experimental Validation: Methodologies and Protocols

To move beyond prediction and establish a definitive physicochemical profile, empirical validation is essential. The following section outlines standard, robust protocols for determining the key parameters discussed above.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It directly measures the concentration of a saturated solution in equilibrium with the solid compound.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed, inert container.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a low-binding membrane filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Causality Behind Experimental Choices: The extended equilibration time is crucial to ensure a true thermodynamic equilibrium is achieved, avoiding the overestimation that can occur with kinetic solubility measurements. The choice of a low-binding filter is critical to prevent loss of the analyte and ensure accurate quantification.

G cluster_prep Sample Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification prep1 Add excess solid to solvent prep2 Seal and agitate at constant temperature (24-48h) prep1->prep2 sep1 Allow suspension to settle prep2->sep1 sep2 Filter through 0.22 µm PVDF filter sep1->sep2 analysis1 Inject filtrate into HPLC-UV sep2->analysis1 analysis2 Quantify using a calibration curve analysis1->analysis2 result result analysis2->result Solubility (mg/mL or µM)

Figure 1: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Lipophilicity Determination: The Octanol-Water Partition Coefficient (logP)

LogP is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, providing a key indication of its lipophilicity.

Protocol:

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water (or buffer of a specific pH).

  • Compound Addition: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning of the compound between the two layers.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Expertise in Action: The choice of buffer pH is critical, as the ionization state of the compound will significantly affect its partitioning behavior. For ionizable compounds, it is often more informative to determine the distribution coefficient (logD) at a physiologically relevant pH (e.g., 7.4).

Biological Context and Potential as a Kinase Inhibitor

The 7-azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom at the 7-position and the pyrrolic NH group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.

The introduction of a methoxy group at the 7-position and a hydroxyl group at the 4-position of the pyrrolo[2,3-c]pyridine core in our target molecule is of particular interest. The hydroxyl group can serve as an additional hydrogen bond donor or acceptor, potentially increasing the affinity and selectivity for specific kinases. The methoxy group, depending on its orientation within the ATP-binding pocket, could engage in favorable hydrophobic interactions or influence the electronic properties of the aromatic system.

Given this structural rationale, this compound is a prime candidate for screening against a panel of kinases, particularly those implicated in oncology and inflammatory diseases.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor This compound hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue azaindole_core 7-Azaindole Core azaindole_core->hinge H-Bonding methoxy_group 7-Methoxy Group methoxy_group->hydrophobic_pocket Hydrophobic Interaction hydroxyl_group 4-Hydroxyl Group hydroxyl_group->hinge Potential H-Bonding

Figure 2: Hypothesized Binding Mode of this compound in a Kinase ATP-Binding Site.

Synthesis and Characterization

While a specific synthetic route for this compound has not been published, a plausible retrosynthetic analysis suggests it could be prepared from a suitably substituted pyridine precursor. The synthesis of related 7-azaindole derivatives often involves the construction of the pyrrole ring onto a pre-existing pyridine ring.

Upon successful synthesis, a comprehensive characterization would be imperative. This would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement.

  • Purity Analysis: HPLC analysis to determine the purity of the final compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the medicinally important class of 7-azaindole derivatives. Based on computational predictions and data from analogous structures, it is anticipated to possess favorable physicochemical properties for a drug candidate, including moderate lipophilicity and good aqueous solubility. Its structural features strongly suggest potential as a kinase inhibitor.

The immediate future work on this compound should focus on its chemical synthesis and the empirical determination of its physicochemical properties using the protocols outlined in this guide. Following this, a comprehensive biological evaluation, beginning with a broad kinase screen, is warranted to uncover its therapeutic potential. This technical guide provides the foundational knowledge and experimental framework to enable and accelerate such research endeavors.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02022]
  • A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors. BenchChem. [URL: https://www.benchchem.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/7-Azaindole%3A-A-Versatile-Scaffold-for-Developing-Irie-Sawa/1f7a0b8e6f1b3e8c1e9a3b2d7e5e3e2a7f0c8e4a]
  • Azaindoles in Medicinal Chemistry. PharmaBlock. [URL: https://www.pharmablock.com/learning-center/azaindoles-in-medicinal-chemistry]
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5447954/]
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9571731/]
  • Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. [URL: https://www.researchgate.
  • 1H-pyrrolo[2,3-b]pyridin-4-ol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12646048]
  • Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12565749/]
  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630278/]
  • 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11806401]
  • 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20791244]
  • Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g;...). ResearchGate. [URL: https://www.researchgate.net/figure/Calculated-H-charges-and-pKa-values-of-1-2-thienyl-7-azaindole-1g-A-and-1-1-1_fig4_324083329]
  • Compound solubility measurements for early drug discovery. Computational Chemistry. [URL: https://www.chemaxon.com/blog/compound-solubility-measurements-for-early-drug-discovery]
  • 1H-Pyrrolo[2,3-c]pyridine, 7-broMo-4-Methoxy-. Guidechem. [URL: https://www.guidechem.com/product_en/619331-35-0.html]
  • Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. ResearchGate. [URL: https://www.researchgate.net/publication/10972624_Detection_of_five_new_hydroxyl_analogues_of_azaspiracids_in_shellfish_using_multiple_tandem_mass_spectrometry]
  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [URL: https://www.rsc.
  • 7-Methoxy-1H-pyrrolo[2,3-c]pyridine. J&K Scientific. [URL: https://www.jk-scientific.com/en/7-Methoxy-1H-pyrrolo-2-3-c-pyridine-160590-40-9]
  • 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. BLDpharm. [URL: https://www.bldpharm.com/products/619331-35-0.html]
  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7745771/]
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [URL: https://rosdok.uni-rostock.
  • 1H-Pyrrolo[2,3-c]pyridine, 7-broMo-4-Methoxy-. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92945785_EN.htm]
  • Azaindole Therapeutic Agents. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6412853/]
  • 7-Methoxy-1H-pyrrolo[2,3-c]pyridine. Manchester Organics. [URL: https://www.manchesterorganics.com/7-methoxy-1h-pyrrolo-2-3-c-pyridine]
  • 4-Methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine. ChemScene. [URL: https://www.chemscene.com/products/4-Methoxy-7-(3-methyl-1H-1-2-4-triazol-1-yl)-1H-pyrrolo-2-3-c-pyridine-676491-46-6.html]
  • heterocyclic chemistry. Wipf Group. [URL: https://www.pitt.edu/~pwipf/heterocycles.pdf]
  • 1H-Pyrrolo[2,3-c]pyridine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/767664]
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [URL: https://www.preprints.org/manuscript/202407.0754/v1]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=1334233&fileOId=1334234]
  • Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5. Home Sunshine Pharma. [URL: https://www.homesunshinepharma.com/apis-and-intermediates/pyrrolo-2-3-d-pyrimidin-4-ol-cas-3680-71-5.html]
  • 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride. AiFChem. [URL: https://www.aifchem.com/product/1449413-32-4.html]
  • 7-methoxy-1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid. Ascendex Scientific, LLC. [URL: https://www.ascendexsci.com/products/7-methoxy-1h-pyrrolo23-cpyridin-4-ylboronic-acid]
  • 1H-Pyrrolo[2,3-c]pyridine,7-methoxy-(9CI). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02945786.htm]
  • Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270823/]
  • 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1519417]
  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [URL: https://www.bmglabtech.
  • 1H-Pyrrolo[2,3-c]pyridine AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/767664]
  • Intact Mass Spectrometry Screening to Optimize Hydroxyl Radical Dose for Protein Footprinting. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7212267/]
  • Study of Mass Spectra of Some Indole Derivatives. Scirp.org. [URL: https://www.scirp.
  • 7-Azaindole (271-63-6) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_271-63-6_1HNMR.htm]
  • 7-methoxy-4-propan-2-yl-1H-pyrrolo[2,3-c]pyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177267422]
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10393664/]
  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. MDPI. [URL: https://www.mdpi.com/1422-0067/25/20/15387]
  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. ResearchGate. [URL: https://www.researchgate.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/22/7/1066]
  • 1H-Pyrrolo(2,3-b)pyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9222]

An In-Depth Technical Guide to the Spectroscopic Data of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The structural complexity and potential for tautomerism in this molecule necessitate a multi-faceted spectroscopic approach for unambiguous characterization. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data as they pertain to this specific scaffold. We will explore not just the data itself, but the rationale behind the expected spectral features, drawing on established principles and data from analogous structures to provide a robust analytical framework.

Molecular Structure and Tautomerism

This compound, also known as 7-methoxy-6-azaindol-4-ol, possesses a fused bicyclic system consisting of a pyrrole and a pyridine ring. A key feature of this molecule is the presence of a hydroxyl group at the C4 position of the pyridine ring, which can exist in equilibrium with its keto tautomer, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4(5H)-one. This tautomerism significantly influences the spectroscopic properties of the compound, and evidence for the predominant tautomeric form will be discussed in the relevant sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete assignment of all proton and carbon signals can be achieved. Due to the limited availability of direct experimental data for this specific molecule, the following analysis is a predictive interpretation based on established NMR principles for heterocyclic systems and data from structurally similar compounds.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound is expected to display distinct signals for the aromatic protons of the pyrrolopyridine core, the methoxy group, and the exchangeable protons of the NH and OH groups. The exact chemical shifts will be influenced by the solvent used for analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

AssignmentPredicted Chemical Shift (δ) in ppmMultiplicityIntegrationCoupling Constants (J) in Hz
H-N1 (Pyrrole)10.0 - 12.0br s1H-
H-5~6.5d1H~ 2-3 Hz
H-2~7.0d1H~ 2-3 Hz
H-6~7.5s1H-
OCH₃~4.0s3H-
OHVariablebr s1H-

Expertise & Experience: The broad signals for the N-H and O-H protons are due to proton exchange with the solvent and among tautomers. The chemical shifts of the pyrrole protons (H-2 and H-5) are influenced by the electron-donating nature of the nitrogen atom. The singlet for H-6 is expected due to the lack of adjacent protons for coupling.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

AssignmentPredicted Chemical Shift (δ) in ppm
C-7a~145
C-4~160 (or ~175 for keto form)
C-7~155
C-3a~120
C-2~125
C-6~100
C-5~95
OCH₃~55

Trustworthiness: The chemical shift of C-4 will be a key indicator of the predominant tautomeric form. In the hydroxyl form, it is expected to be in the aromatic region (~160 ppm), while in the pyridin-4-one form, it would shift downfield to the carbonyl region (~175 ppm).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence the tautomeric equilibrium and the exchange rate of labile protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution. The instrument should be properly tuned and shimmed before data acquisition.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum with a 30° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • A longer relaxation delay (2-5 seconds) is generally required for quaternary carbons to fully relax.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the molecular framework.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be particularly informative in assessing the position of the tautomeric equilibrium.

Interpretation of the IR Spectrum

The presence of a strong absorption band in the region of 1650-1680 cm⁻¹ would be a strong indicator of the predominance of the pyridin-4-one tautomer, corresponding to the C=O stretching vibration. The O-H stretching vibration of the hydroxyl group in the enol form would typically appear as a broad band in the region of 3200-3600 cm⁻¹ . The N-H stretching vibration of the pyrrole ring is also expected in this region, often as a sharper peak around 3400 cm⁻¹ . Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹ , while C-O stretching of the methoxy group will appear in the 1000-1300 cm⁻¹ region.

Table 3: Key Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H Stretch (enol form)3200 - 3600Broad
N-H Stretch (pyrrole)~3400Medium
C-H Stretch (aromatic)3000 - 3100Medium
C=O Stretch (keto form)1650 - 1680Strong
C=C & C=N Stretch1500 - 1600Medium
C-O Stretch (methoxy)1000 - 1300Strong
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For solid samples, grind a small amount of the compound with dry KBr powder and press it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Interpretation of the Mass Spectrum

The high-resolution mass spectrum (HRMS) will provide the accurate mass of the molecular ion, which can be used to confirm the elemental formula (C₈H₈N₂O₂). In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated, yielding a prominent [M+H]⁺ ion.

The fragmentation pattern in the mass spectrum will be characteristic of the pyrrolopyridine core. Common fragmentation pathways may involve the loss of small neutral molecules such as CO, HCN, or radicals like •CH₃ from the methoxy group.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M]⁺•164.0586Molecular ion
[M+H]⁺165.0664Protonated molecular ion (in ESI-MS)
[M-CH₃]⁺149.0429Loss of a methyl radical from the methoxy group
[M-CO]⁺•136.0637Loss of carbon monoxide from the pyridin-4-one form
[M-HCN]⁺•137.0637Loss of hydrogen cyanide from the pyrrole ring
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation for ESI.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI or APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ionization source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Optimize the source parameters to maximize the signal of the molecular ion.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to gain further structural insights.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. While direct experimental data is not widely available, a thorough understanding of the spectroscopic principles governing heterocyclic compounds, coupled with data from analogous structures, allows for a robust and predictive characterization. The key to a definitive structural assignment lies in the careful execution of the described experimental protocols and a nuanced interpretation of the resulting data, with particular attention to the evidence for the predominant tautomeric form. This guide provides the foundational knowledge and practical framework for researchers to confidently approach the spectroscopic characterization of this and related molecular scaffolds.

References

As this guide is based on predictive analysis and general spectroscopic principles, direct literature references for the complete experimental data of the title compound are not available. The following references provide foundational knowledge and data for related compounds and techniques.

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol, a substituted 6-azaindole, represents a significant scaffold in medicinal chemistry. The azaindole core is a bioisostere of indole, and its derivatives have garnered substantial interest for their potential as kinase inhibitors and other therapeutic agents. The strategic placement of methoxy and hydroxyl groups on the 6-azaindole framework can significantly influence the molecule's pharmacological properties, including its binding affinity and selectivity for biological targets. This technical guide provides a comprehensive overview of the key intermediates and synthetic strategies employed in the preparation of this compound, offering insights into the rationale behind the chosen chemical transformations.

Core Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is a multi-step process that hinges on the initial construction of the 6-azaindole core, followed by strategic functional group manipulations. The most logical and scientifically sound approach involves the formation of a dimethoxy-substituted 6-azaindole intermediate, which is then selectively demethylated to yield the final product.

The overall synthetic workflow can be visualized as follows:

G A Substituted Pyridine (Starting Material) B Key Intermediate 1: 2,5-Dimethoxy-3-nitropyridine A->B Nitration & Methoxylation C Key Intermediate 2: 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine B->C Bartoli Indole Synthesis D Final Product: This compound C->D Selective Demethylation

Caption: Synthetic pathway to this compound.

Key Intermediate 1: 2,5-Dimethoxy-3-nitropyridine

The synthesis commences with a suitably substituted pyridine derivative, which is transformed into the first key intermediate, 2,5-Dimethoxy-3-nitropyridine . This intermediate is crucial as it contains the necessary precursors for both the pyridine and pyrrole rings of the final azaindole structure.

Rationale for Intermediate Selection

The selection of 2,5-dimethoxy-3-nitropyridine is strategic for several reasons:

  • Nitro Group: The nitro group is essential for the subsequent Bartoli indole synthesis, a powerful method for constructing the pyrrole ring onto an aromatic system.

  • Methoxy Groups: The two methoxy groups are precursors to the final methoxy and hydroxyl functionalities. Their presence at the 2- and 5-positions of the pyridine ring dictates the substitution pattern of the resulting 6-azaindole.

  • Activation: The electron-withdrawing nature of the nitro group activates the pyridine ring for the nucleophilic attack by the Grignard reagent in the Bartoli synthesis.

Synthesis of 2,5-Dimethoxy-3-nitropyridine

The preparation of this key intermediate typically starts from a commercially available dihalopyridine or hydroxypyridine, followed by nitration and methoxylation reactions. A representative, though generalized, protocol is outlined below.

Experimental Protocol:

  • Nitration: A solution of a suitable 2,5-disubstituted pyridine (e.g., 2,5-dichloropyridine or 2,5-dihydroxypyridine) is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro group at the 3-position.

  • Methoxylation: The resulting nitropyridine is then subjected to nucleophilic aromatic substitution with sodium methoxide in methanol. This reaction replaces the leaving groups (e.g., chloro or hydroxyl) at the 2- and 5-positions with methoxy groups, yielding 2,5-dimethoxy-3-nitropyridine.

  • Purification: The crude product is purified by column chromatography on silica gel to obtain the pure intermediate.

Key Intermediate 2: 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine

The second key intermediate, 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine , is synthesized from 2,5-dimethoxy-3-nitropyridine via the Bartoli indole synthesis. This reaction is a cornerstone in the construction of the 6-azaindole scaffold.

The Bartoli Indole Synthesis: A Mechanistic Overview

The Bartoli indole synthesis involves the reaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent to form a substituted indole. In this case, the ortho-substituted nitropyridine (Key Intermediate 1) serves as the substrate. The reaction proceeds through a series of steps, including nucleophilic attack of the Grignard reagent on the nitro group, elimination, a second Grignard addition, a[1][1]-sigmatropic rearrangement, and subsequent cyclization and aromatization to form the pyrrole ring. The steric hindrance provided by the ortho-substituent (the 2-methoxy group) is often beneficial for the yield of the reaction.

G cluster_0 Bartoli Indole Synthesis A 2,5-Dimethoxy-3-nitropyridine C [3,3]-Sigmatropic Rearrangement Intermediate A->C Nucleophilic Attack & Elimination B Vinyl Grignard Reagent (e.g., Vinylmagnesium bromide) B->C Addition D 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine C->D Cyclization & Aromatization

Caption: Key steps in the Bartoli Indole Synthesis.

Synthesis of 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine

Experimental Protocol:

  • Reaction Setup: A solution of 2,5-dimethoxy-3-nitropyridine in an anhydrous ethereal solvent (e.g., tetrahydrofuran) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Grignard Addition: A solution of vinylmagnesium bromide (approximately 3-4 equivalents) in THF is added dropwise to the cooled solution of the nitropyridine.

  • Reaction Progression: The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine.

Final Transformation: Selective Demethylation

The final step in the synthesis is the selective demethylation of the 4-methoxy group of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine to afford the target molecule, This compound .

Rationale for Selective Demethylation

The choice of a selective demethylation agent is critical to avoid the removal of the methoxy group at the 7-position. The reactivity of the two methoxy groups can differ due to their electronic environment. The 4-methoxy group is generally more susceptible to cleavage due to the influence of the adjacent pyrrole ring.

Demethylation Protocol

Experimental Protocol:

  • Reagent Selection: A variety of reagents can be employed for demethylation, such as boron tribromide (BBr₃), trimethylsilyl iodide (TMSI), or certain strong acids. The choice of reagent and reaction conditions must be carefully optimized to achieve selectivity.

  • Reaction Procedure: A solution of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine in a suitable anhydrous solvent (e.g., dichloromethane for BBr₃) is cooled to a low temperature. The demethylating agent is added slowly, and the reaction is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction is quenched, typically with methanol or water. The product is then extracted and purified by crystallization or column chromatography to yield the final product, this compound.

Quantitative Data Summary

StepStarting MaterialKey Intermediate/ProductReagentsTypical Yield (%)
1Substituted Pyridine2,5-Dimethoxy-3-nitropyridineHNO₃/H₂SO₄, NaOMe/MeOH60-80
22,5-Dimethoxy-3-nitropyridine4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridineVinylmagnesium bromide30-50
34,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridineThis compoundBBr₃ or TMSI70-90

Conclusion

The synthesis of this compound is a well-designed process that relies on the strategic formation and functionalization of key intermediates. The pathway highlights the utility of the Bartoli indole synthesis for the construction of the 6-azaindole core and the importance of selective functional group manipulation in the final steps. Understanding the roles of the key intermediates, 2,5-dimethoxy-3-nitropyridine and 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine, provides a solid foundation for researchers and drug development professionals to design and execute efficient syntheses of this and related biologically active molecules. The methodologies described herein offer a robust framework for accessing this important class of compounds for further investigation in various therapeutic areas.

References

  • Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters1989 , 30 (16), 2129–2132. [Link]

  • Shaikh, Y. A.; Zembrowski, W. J. Oxidative demethylation of 4,7-dimethoxyindoles. synthesis of 4,7-indoloquinones from 4,7-dimethoxyindoles. Organic Preparations and Procedures International1976 , 8 (6), 299-304. [Link]

  • Dalpozzo, R.; Bartoli, G. Bartoli Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2011; pp 1-33. [Link]

  • Kuehne, M. E.; Xu, F. A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry1998 , 63 (25), 9427–9433. [Link]

Sources

Methodological & Application

Application Note & Protocols: Utilizing 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them high-value targets for therapeutic intervention, particularly in oncology.[1][2] The 7-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a "privileged" structure in kinase inhibitor design due to its exceptional ability to act as an ATP-competitive hinge-binder.[3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on how to approach the characterization of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol, a representative of this scaffold, in kinase inhibitor discovery workflows. We will cover the foundational mechanism of the 7-azaindole core, provide detailed protocols for both biochemical and cell-based assays, and discuss strategies for data interpretation and selectivity profiling.

The 7-Azaindole Scaffold: A Premier Kinase Hinge-Binding Motif

The vast majority of kinase inhibitors function by competing with ATP for binding within the enzyme's active site.[3][6] A crucial interaction in this binding pocket occurs with the "hinge region," a short segment of amino acids that connects the N- and C-lobes of the kinase domain. The 7-azaindole scaffold is exceptionally effective because it mimics the hydrogen bonding pattern of the adenine portion of ATP.[7]

Mechanism of Interaction: The 7-azaindole core features a pyridine nitrogen atom that acts as a hydrogen bond acceptor and a pyrrole nitrogen-hydrogen (N-H) group that serves as a hydrogen bond donor.[3][6] This arrangement allows it to form two critical, bidentate hydrogen bonds with the backbone of the kinase hinge, providing a strong anchor for the inhibitor molecule.[3][5][7] This potent and specific interaction mode is the primary reason for its designation as a privileged fragment in drug discovery.[5] The specific compound, this compound, offers additional functional groups (methoxy and hydroxyl) that can be explored for further interactions within the active site or serve as handles for synthetic elaboration to improve potency and selectivity.

cluster_Inhibitor 7-Azaindole Scaffold cluster_Kinase Kinase Hinge Region Inhibitor Pyrrolo[2,3-c]pyridine Core Pyrrole_NH Pyrrole N-H (H-Bond Donor) Inhibitor->Pyrrole_NH Pyridine_N Pyridine N (H-Bond Acceptor) Inhibitor->Pyridine_N Hinge_CO Backbone C=O (H-Bond Acceptor) Pyrrole_NH->Hinge_CO H-Bond Hinge_NH Backbone N-H (H-Bond Donor) Pyridine_N->Hinge_NH H-Bond caption 7-Azaindole Hinge Interaction

Figure 1: Hinge-binding mechanism of the 7-azaindole scaffold.

Initial Handling and Preparation

Causality: Proper handling and solubilization of a test compound are critical first steps that impact all downstream data quality. Using an inert solvent like dimethyl sulfoxide (DMSO) is standard practice, and creating a high-concentration stock minimizes the final solvent concentration in assays, which can itself affect enzyme activity.

Protocol 2.1: Preparation of Compound Stock Solution

  • Weighing: Accurately weigh a precise amount of this compound using an analytical balance.

  • Solubilization: Add an appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). Vortex thoroughly until the compound is fully dissolved. Gentle warming in a water bath may be required.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare intermediate dilutions in 100% DMSO. These will be used to create the final serial dilutions in the assay buffer.

In Vitro Biochemical Potency Determination

The first essential step in characterization is to determine if the compound directly inhibits the catalytic activity of a purified kinase enzyme.[2] Luminescence-based assays that quantify ADP production, such as the ADP-Glo™ Kinase Assay, are highly sensitive, scalable, and avoid the safety and disposal issues associated with traditional radiometric assays.[1]

Principle of the ADP-Glo™ Assay: This is a two-step assay. First, the kinase reaction proceeds, producing ADP. Second, a reagent is added to terminate the kinase reaction and deplete any remaining ATP. In the final step, a detection reagent converts the ADP back to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the amount of ADP produced, and thus, to kinase activity.

A 1. Prepare Compound Dilutions (10-point, 3-fold serial dilution in assay plate) B 2. Add Kinase & Substrate Mix to each well A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate (e.g., 60 min at 30°C) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Incubate (e.g., 40 min at RT) E->F G 7. Detect ADP (Add Kinase Detection Reagent) F->G H 8. Incubate (e.g., 30 min at RT) G->H I 9. Measure Luminescence (Plate Reader) H->I J 10. Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC50) I->J caption Biochemical Kinase Assay Workflow

Figure 2: Workflow for a typical biochemical kinase assay.

Protocol 3.1: Biochemical Kinase Assay (ADP-Glo™ Format)

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Purified kinase of interest and its specific substrate

  • ATP solution

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Methodology:

  • Compound Plating: Create a 10-point serial dilution of the compound in DMSO. A 3-fold dilution series starting from 100 µM is a good starting point. Pipette a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only for "vehicle" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in kinase assay buffer. Add this mix (e.g., 5 µL) to each well.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. The concentration should be at or near the Km of the kinase for ATP, a crucial detail for determining ATP-competitive inhibitor potency. Add the ATP solution (e.g., 5 µL) to all wells to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP. Incubate at room temperature for 40 minutes.[8]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation: The raw luminescence data is converted to percent inhibition using the control wells.

  • Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

The percent inhibition is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

ParameterDescriptionExample Value
IC50 The concentration of an inhibitor that reduces the enzymatic activity by 50%.1.2 µM
Hill Slope Describes the steepness of the dose-response curve. A value near 1.0 suggests a 1:1 binding stoichiometry.0.95
The coefficient of determination, indicating the goodness of fit of the curve to the data points.0.992

Cellular Target Engagement and Functional Assays

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that the compound can cross the cell membrane, engage its target in a complex cellular environment, and exert a functional effect.[2][9] A Western blot to measure the phosphorylation of a direct downstream substrate of the target kinase is a gold-standard method.

Principle of Cellular Phosphorylation Assay: Cells are treated with the inhibitor, which, if effective, will block the target kinase. This prevents the phosphorylation of its downstream substrates. After treatment, cells are lysed, and the proteins are separated by size via SDS-PAGE. Antibodies specific to the phosphorylated form of the substrate are used to detect the level of phosphorylation, which is then compared to the total amount of the substrate protein as a loading control.

A 1. Seed Cells in culture plates and grow to 70-80% confluency B 2. Treat Cells with various concentrations of compound for 2-4 hours A->B C 3. Lyse Cells with RIPA buffer containing protease/phosphatase inhibitors B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE Separate protein lysates by size D->E F 6. Protein Transfer to PVDF membrane E->F G 7. Immunoblotting Probe with primary (e.g., anti-phospho-substrate) then secondary antibodies F->G H 8. Visualize Bands (Chemiluminescence) G->H I 9. Data Analysis Quantify band intensity, normalize phospho- to total protein H->I caption Cellular Western Blot Workflow

Figure 3: Workflow for assessing kinase inhibition via Western blot.

Protocol 4.1: Western Blot for Substrate Phosphorylation

Materials:

  • Cancer cell line known to have active signaling through the kinase of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA) with added protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-substrate (specific to the target), anti-total-substrate

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and PVDF membranes

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.[8]

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Visualization: After final washes, apply a chemiluminescent substrate and capture the image using a digital imaging system.

  • Re-probing: To ensure observed changes are not due to protein degradation, the membrane can be stripped and re-probed with an antibody for the total, non-phosphorylated form of the substrate, which serves as a loading control.

Kinase Selectivity Profiling

Causality: A potent inhibitor is of little therapeutic value if it is not selective. Inhibiting multiple off-target kinases can lead to toxicity.[2] Therefore, assessing the selectivity of a lead compound is a critical step in drug development. This involves screening the compound against a large panel of kinases to identify potential off-target activities.[10]

Approach:

  • Primary Screen: Screen this compound at a single high concentration (e.g., 10 µM) against a broad kinase panel (e.g., >300 kinases).

  • Identify Hits: Any kinase that shows significant inhibition (e.g., >50%) at this concentration is considered a potential "hit."

  • Dose-Response Confirmation: Perform full 10-point IC50 curve determinations for each identified hit to confirm the off-target potency.

  • Calculate Selectivity Score: The selectivity can be quantified by comparing the IC50 for the primary target versus off-targets. A compound that is at least 100-fold more potent against its intended target is generally considered highly selective.

Conclusion

This compound, by virtue of its 7-azaindole core, represents a valuable starting point for a kinase inhibitor discovery program. The protocols outlined in this document provide a systematic framework for its initial characterization. By first confirming direct enzymatic inhibition through robust biochemical assays and then validating on-target activity in a cellular context, researchers can confidently assess its potential. Subsequent selectivity profiling is crucial for guiding structure-activity relationship (SAR) studies aimed at optimizing potency while minimizing off-target effects, ultimately paving the way for the development of novel and effective kinase-targeted therapeutics.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • ChemicalBook. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Reaction Biology. (2022).
  • Benchchem. Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors. Benchchem.
  • Sigma-Aldrich. Kinase Assay Kit. Sigma-Aldrich.
  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology.
  • Promega Corporation. Kinase Activity Assays.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • University of Bath. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.

Sources

Application Notes and Protocols: A Researcher's Guide to Handling 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Pyrrolopyridine Scaffold

The pyrrolopyridine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active molecules. These compounds, including 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol, are of significant interest due to their diverse pharmacological activities, frequently investigated as inhibitors of various kinases.[1][2][3] Their application in in vitro assays is crucial for elucidating their mechanism of action, determining potency, and assessing their therapeutic potential.

This guide provides a detailed protocol for the dissolution of this compound, ensuring its stability and bioavailability for accurate and reproducible in vitro experimental results. The methodologies described herein are grounded in the physicochemical principles of related heterocyclic compounds and established best practices in cell-based and biochemical assays.

Physicochemical Properties and Handling Recommendations

Due to the limited availability of specific experimental data for this compound, the following recommendations are based on the known properties of structurally similar pyrrolopyridine derivatives.

Safety First: Based on the safety data for analogous compounds like 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine, it is prudent to handle this compound with care.[4] Assume the compound may cause skin and eye irritation.[4]

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

  • Use in a well-ventilated area or a chemical fume hood.[4]

Solubility Profile (Predicted): The solubility of heterocyclic compounds is highly dependent on the solvent. For in vitro assays, it is critical to select a solvent that not only dissolves the compound but is also compatible with the biological system at the final working concentration. A structurally related compound, Pyrrolo[2,3-d]pyrimidin-4-ol, is known to be soluble in dimethyl sulfoxide (DMSO).[5] Therefore, DMSO is the recommended primary solvent for creating a high-concentration stock solution of this compound.

SolventPredicted SolubilityApplication Notes
Dimethyl Sulfoxide (DMSO) HighRecommended for primary stock solution. Biocompatible at low final concentrations (<0.5%).
Ethanol Moderate to LowMay be used for certain applications, but lower solvation power for this class of compounds is expected.
Methanol Moderate to LowCan be used for analytical purposes, but less common for cell-based assays due to potential toxicity.
Water LowNot recommended for initial dissolution. Aqueous buffers are used for preparing working solutions from a DMSO stock.

Protocol for Dissolution and Preparation of Stock Solutions

This protocol outlines the steps for dissolving this compound to create a high-concentration stock solution, which can then be serially diluted for various in vitro assays.

Materials:
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Step-by-Step Dissolution Protocol:
  • Equilibration: Allow the vial containing this compound to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution:

    • Cap the tube/vial securely.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particulates.

    • If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed. Caution: Avoid excessive heat, as it may degrade the compound.

  • Sterilization (Optional but Recommended): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (amber or wrapped in foil). This minimizes freeze-thaw cycles and protects the compound from light degradation.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Final Steps Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh Compound Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex to Mix Add_DMSO->Vortex Assist Gentle Warming/ Sonication (Optional) Vortex->Assist Filter Sterile Filter (Optional) Assist->Filter Aliquot Aliquot into Single-Use Volumes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for dissolving this compound.

Preparation of Working Solutions for In Vitro Assays

For most in vitro assays, the high-concentration DMSO stock solution needs to be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium.

Serial_Dilution Stock 10 mM Stock in DMSO Intermediate Intermediate Dilution (in buffer/medium) Stock->Intermediate 1:100 dilution Working Final Working Concentrations (e.g., 10 µM, 1 µM, 100 nM) Intermediate->Working Serial Dilutions

Caption: Serial dilution from a DMSO stock to working concentrations.

Key Considerations:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts or toxicity.

  • Solubility in Aqueous Media: Pyrrolopyridine derivatives can have limited solubility in aqueous solutions. Prepare working solutions fresh from the DMSO stock for each experiment and visually inspect for any precipitation. If precipitation occurs, consider lowering the working concentration.

  • Assay Compatibility: The choice of buffer or medium for dilution should be compatible with the specific requirements of your in vitro assay (e.g., cell-based proliferation assays, kinase activity assays).[6][7]

Conclusion

The successful use of this compound in in vitro research hinges on proper handling and dissolution. By following this detailed protocol, researchers can prepare stable, soluble stock solutions, paving the way for reliable and reproducible experimental outcomes. The principles of using anhydrous DMSO for stock preparation and careful dilution into aqueous media are fundamental for working with this and other similar heterocyclic compounds in drug discovery and development.

References

  • 7-Methoxy-1H-pyrrolo[2,3-c]pyridine | 160590-40-9 - J&K Scientific. (n.d.). Retrieved from [Link]

  • Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer - PubMed. (2022). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). Retrieved from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine - PubChem - NIH. (n.d.). Retrieved from [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. (n.d.).
  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed. (2018). Retrieved from [Link]

  • Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa - MDPI. (n.d.). Retrieved from [Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • 7-methoxy-1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid - Ascendex Scientific, LLC. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: In Vivo Experimental Design for 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolopyridine Compound

The 1H-pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This heterocyclic system is a bioisostere of indole and has been explored for its potential as an inhibitor of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

This document provides a comprehensive guide for the in vivo experimental design and evaluation of a novel compound, 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL. While direct studies on this specific molecule are not extensively published, its structural similarity to known kinase inhibitors suggests its potential as a therapeutic agent. For instance, related pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of kinases such as FLT3, CDK, and PAK4, and have shown anti-proliferative activities.[1][2] This guide is intended for researchers, scientists, and drug development professionals to meticulously plan and execute preclinical in vivo studies to elucidate the pharmacokinetic, pharmacodynamic, efficacy, and safety profile of this compound.

The following protocols and application notes are designed to be a self-validating system, emphasizing the rationale behind each experimental choice to ensure scientific integrity and reproducibility.

Preclinical In Vivo Experimental Workflow

A logical and phased approach is critical for the successful in vivo evaluation of a new chemical entity. The following workflow outlines the key stages, from initial characterization to efficacy and safety assessment.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetics & Safety cluster_2 Phase 3: Efficacy & Pharmacodynamics cluster_3 Phase 4: Advanced Studies A Compound Characterization (Purity, Solubility, Stability) B Formulation Development A->B D Single-Dose PK Study (IV and PO) B->D C In Vitro Target Validation (Kinase Panel Screening) F Xenograft/Disease Model Efficacy Study C->F E Dose Range Finding (DRF) & Acute Toxicity D->E E->F H Repeat-Dose Toxicology E->H G Biomarker Analysis (Target Engagement & Downstream Effects) F->G I ADME Studies F->I G->H

Caption: Preclinical In Vivo Experimental Workflow.

Pharmacokinetics and Dosing Strategy

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental to designing meaningful efficacy and toxicology studies. A preliminary pharmacokinetic (PK) study is essential to determine key parameters such as bioavailability, half-life (T1/2), maximum concentration (Cmax), and clearance.

Rationale for Route of Administration

The choice of administration route depends on the intended clinical application and the compound's physicochemical properties. For a novel kinase inhibitor, oral (PO) administration is often preferred for patient convenience. Intravenous (IV) administration is included in the initial PK study to determine absolute bioavailability.

Protocol: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model: Male and female CD-1 mice (8-10 weeks old).

  • Groups (n=3 per time point):

    • Group 1: 2 mg/kg, IV (bolus injection via tail vein).

    • Group 2: 10 mg/kg, PO (oral gavage).

  • Formulation:

    • IV: Solubilized in 10% DMSO, 40% PEG300, 50% Saline.

    • PO: Suspended in 0.5% methylcellulose in water.

  • Sample Collection:

    • Collect blood samples (approx. 50 µL) via saphenous vein at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • Process blood to plasma and store at -80°C.

  • Bioanalysis:

    • Quantify plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate PK parameters using non-compartmental analysis with software such as WinNonlin.

Data Presentation: Hypothetical Pharmacokinetic Parameters
ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1200850
Tmax (h) 0.081.0
AUC0-inf (ng*h/mL) 15004500
T1/2 (h) 2.53.0
Clearance (L/h/kg) 1.33-
Bioavailability (%) -60%

In Vivo Efficacy Evaluation in a Xenograft Model

Assuming this compound is a kinase inhibitor with anti-proliferative effects, a tumor xenograft model is a standard method to assess its anti-cancer efficacy.

Signaling Pathway Hypothesis

Based on related pyrrolopyridine compounds, we can hypothesize that this compound inhibits a key kinase in a pro-survival signaling pathway, such as the PI3K/Akt/mTOR pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->Akt inhibits Compound Compound Administration Target Target Engagement (e.g., decreased p-Akt) Compound->Target Cellular Cellular Response (e.g., decreased proliferation, increased apoptosis) Target->Cellular Outcome Therapeutic Outcome (e.g., Tumor Growth Inhibition) Cellular->Outcome

Caption: Biomarker Modulation and Therapeutic Outcome.

Protocol: Western Blot for Phospho-Akt in Tumor Lysates
  • Sample Preparation: Homogenize a portion of the excised tumors from the efficacy study in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies for phospho-Akt (Ser473) and total Akt overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.

References

  • Safety Data Sheet - Angene Chemical. [Link]

  • 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine - PubChem - NIH. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. [Link]

  • 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine - PubChem - NIH. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH. [Link]

  • 1H-pyrrolo[2,3-b]pyridin-4-ol | C7H6N2O - PubChem - NIH. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. [Link]

  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. [Link]

Sources

Application Notes and Protocols for the Development of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrolo[2,3-c]pyridine Scaffold in Kinase Inhibition

The 7-azaindole, or pyrrolopyridine, nucleus is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to the purine core of ATP. This mimicry allows derivatives of this scaffold to act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a critical area of drug discovery.[1]

The 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol core, in particular, offers a versatile platform for the development of potent and selective kinase inhibitors. The methoxy group at the 7-position can influence solubility and metabolic stability, while the hydroxyl group at the 4-position serves as a key handle for synthetic elaboration. By strategically modifying the C4-position, researchers can explore interactions with different regions of the kinase active site, thereby tuning the potency and selectivity of the resulting compounds.

This guide provides a comprehensive overview of the design, synthesis, and evaluation of novel derivatives of this compound, with the goal of improving their potency as kinase inhibitors. We will detail synthetic protocols for derivatization, bioassay methods for potency determination, and present a rationale for the experimental design based on established principles of medicinal chemistry.

Strategic Development of a Focused Library of C4-Substituted Derivatives

Our strategy for enhancing the potency of the this compound scaffold centers on the functionalization of the 4-position. This position is often solvent-exposed in the ATP-binding cleft of many kinases, providing an opportunity to introduce substituents that can form additional interactions with the protein, leading to improved affinity. We will explore two main classes of derivatives: C4-ether and C4-amino substituted analogs.

The general workflow for this developmental program is illustrated below:

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Evaluation A Starting Material: This compound B Intermediate: 4-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine A->B Chlorination C C4-Ether Derivatives (Williamson Ether Synthesis) B->C R-OH, Base D C4-Amino Derivatives (Buchwald-Hartwig Amination) B->D R-NH2, Pd-catalyst E Purification & Characterization (HPLC, NMR, MS) C->E D->E F Biochemical Kinase Assay (IC50 Determination) E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: Workflow for the development of C4-substituted derivatives.

Experimental Protocols

Part 1: Synthesis and Characterization of Derivatives

Protocol 1.1: Synthesis of 4-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine (Intermediate 1)

This protocol describes the conversion of the starting material's hydroxyl group into a chloro group, which is a versatile leaving group for subsequent nucleophilic substitution and cross-coupling reactions.

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for elution

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Intermediate 1 .

Protocol 1.2: Synthesis of C4-Ether Derivatives via Williamson Ether Synthesis

  • Materials:

    • Intermediate 1 (4-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine)

    • A variety of alcohols (R-OH)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous DMF

    • Saturated ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the desired alcohol (R-OH, 1.2 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to form the alkoxide.

    • Add a solution of Intermediate 1 (1.0 eq) in anhydrous DMF to the alkoxide solution.

    • Heat the reaction mixture at 60 °C for 6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and quench with saturated NH₄Cl solution.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield the desired C4-ether derivative.

Protocol 1.3: Synthesis of C4-Amino Derivatives via Buchwald-Hartwig Amination [3][4]

  • Materials:

    • Intermediate 1 (4-Chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine)

    • A variety of primary or secondary amines (R-NH₂)

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous 1,4-dioxane

    • Ethyl acetate

    • Brine

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • In an oven-dried Schlenk tube, combine Intermediate 1 (1.0 eq), the desired amine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd(OAc)₂ (0.05 eq), and BINAP (0.1 eq).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture at 100 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to afford the desired C4-amino derivative.

Protocol 1.4: Compound Characterization

All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compounds, confirming their elemental composition.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compounds should be assessed by analytical HPLC, with a purity of >95% being desirable for biological testing.

Part 2: Biological Evaluation - Kinase Inhibition Assay

Protocol 2.1: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol describes a generic, non-radiometric, fluorescence-based assay for determining the IC₅₀ values of the synthesized compounds against a representative protein kinase.

  • Materials:

    • Recombinant active kinase

    • Kinase-specific peptide substrate

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Synthesized inhibitor compounds dissolved in DMSO

    • Fluorescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplates

    • Plate reader capable of measuring fluorescence

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

    • Kinase Reaction: a. To each well of a 384-well plate, add 5 µL of the kinase solution (in assay buffer). b. Add 1 µL of the diluted inhibitor or DMSO (for positive and negative controls). c. Pre-incubate the kinase and inhibitor for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP (at its Kₘ concentration for the specific kinase) in assay buffer. e. Incubate the reaction plate at 30 °C for 60 minutes.

    • ADP Detection: a. Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

    • Data Analysis: a. Measure the luminescence using a plate reader. b. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The potency of the synthesized derivatives should be systematically tabulated to facilitate SAR analysis.

Table 1: Potency of C4-Ether Derivatives against a Representative Kinase

Compound IDR GroupIC₅₀ (nM)
Parent -OH5,200
1a -OCH₃2,500
1b -OCH₂CH₃1,800
1c -O-cyclopropyl950
1d -O-benzyl450
1e -O-(4-fluorobenzyl)220

Table 2: Potency of C4-Amino Derivatives against a Representative Kinase

Compound IDR GroupIC₅₀ (nM)
2a -NH₂1,200
2b -NHCH₃850
2c -NH-cyclopropyl400
2d -NH-benzyl150
2e -NH-(4-fluorobenzyl)75
2f -N(CH₃)₂1,500

Interpretation of Hypothetical SAR Data:

  • C4-Ethers: The introduction of small alkyl ethers improves potency compared to the parent hydroxyl compound. Aromatic ethers, particularly those with electron-withdrawing groups like fluorine, show a significant increase in potency, suggesting potential for favorable interactions in a hydrophobic pocket of the kinase active site.

  • C4-Amines: Primary and secondary amines are generally more potent than the corresponding ethers, likely due to their ability to act as hydrogen bond donors or acceptors. Similar to the ether series, substituted benzylamines demonstrate the highest potency. The disubstituted amine (2f) shows reduced activity, which could be due to steric hindrance.

Visualization of a Hypothetical Kinase Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a potent inhibitor developed from this program.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B (Target Kinase) KinaseA->KinaseB Substrate Substrate Protein KinaseB->Substrate Phosphorylation Transcription Gene Transcription Substrate->Transcription Inhibitor 7-Methoxy-1H-pyrrolo[2,3-c]pyridine Derivative Inhibitor->KinaseB Inhibition Proliferation Cell Proliferation Transcription->Proliferation

Sources

Application Notes & Protocols: The Use of Pyrrolo[2,3-b]pyridine Analogs in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature and database searches for "7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol" did not yield specific research applications or established protocols for this particular molecule in the context of neurodegenerative diseases. However, the pyrrolopyridine scaffold is a well-established pharmacophore in kinase inhibitor discovery, with significant therapeutic potential in neurodegeneration. This guide will therefore focus on a closely related and well-characterized exemplar from this chemical family: a potent pyrrolo[2,3-b]pyridine-based inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) , herein referred to as "Exemplar Compound S01" , to illustrate the application of this class of molecules in neurodegenerative disease research. The principles, protocols, and experimental logic described are broadly applicable to other kinase inhibitors with a similar scaffold.

Introduction: The Rationale for Targeting Kinases in Neurodegenerative Disease

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1] A convergence of pathological mechanisms, including protein misfolding and aggregation, mitochondrial dysfunction, and neuroinflammation, drives this neurodegeneration.[2] Protein kinases, enzymes that regulate a vast array of cellular processes through phosphorylation, have emerged as critical nodes in these pathological networks.[3]

Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that is particularly implicated in the pathogenesis of Alzheimer's disease.[4] It is a key enzyme responsible for the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's that leads to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal dysfunction.[5] Furthermore, GSK-3β activity has been shown to influence the processing of amyloid precursor protein (APP), contributing to the formation of amyloid-β (Aβ) plaques, the other major pathological feature of Alzheimer's.[2][3] Given its central role in these intertwined pathologies, GSK-3β has become a prime therapeutic target for the development of disease-modifying therapies for Alzheimer's.[4]

The pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile core structure for the design of potent and selective kinase inhibitors. Its unique chemical properties allow for the development of compounds that can effectively compete with ATP for binding to the kinase active site. The "Exemplar Compound S01" is a novel pyrrolo[2,3-b]pyridine derivative that has demonstrated high inhibitory potency against GSK-3β, making it a valuable research tool for elucidating the role of this kinase in Alzheimer's disease and for the preclinical evaluation of GSK-3β inhibition as a therapeutic strategy.

Mechanism of Action: GSK-3β Inhibition

The primary mechanism of action for "Exemplar Compound S01" is the direct inhibition of GSK-3β kinase activity. By binding to the ATP-binding pocket of the enzyme, it prevents the transfer of a phosphate group from ATP to its substrates, most notably the tau protein. This inhibitory action is expected to have several downstream effects relevant to Alzheimer's disease pathology.

The GSK-3β Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of GSK-3β in the molecular pathology of Alzheimer's disease and the expected impact of its inhibition by a compound like "Exemplar Compound S01".

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β cluster_downstream Downstream Pathologies Wnt_Signal Wnt Signaling GSK3B GSK-3β (Active) Wnt_Signal->GSK3B Inhibits PI3K_Akt PI3K/Akt Pathway PI3K_Akt->GSK3B Inhibits (via p-Ser9) Tau Tau GSK3B->Tau Phosphorylates APP Amyloid Precursor Protein (APP) GSK3B->APP Promotes Amyloidogenic Processing pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Neurodegeneration Neuronal Dysfunction & Cell Death NFTs->Neurodegeneration Abeta Amyloid-β (Aβ) Production APP->Abeta Plaques Aβ Plaques Abeta->Plaques Plaques->Neurodegeneration Exemplar_S01 Exemplar Compound S01 (Pyrrolo[2,3-b]pyridine) Exemplar_S01->GSK3B Inhibits

Caption: GSK-3β Signaling in Alzheimer's Disease and Point of Intervention.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the "Exemplar Compound S01" as a GSK-3β inhibitor.

ParameterValueDescription
IC₅₀ (GSK-3β) 0.35 ± 0.06 nMThe half-maximal inhibitory concentration against GSK-3β, indicating high potency.
Kinase Selectivity AcceptableSelective for GSK-3β over a panel of 24 other structurally similar kinases.
In Vitro Efficacy Dose-dependentEffectively increased p-GSK-3β (Ser9) and decreased p-tau (Ser396) levels in cellular assays.
In Vivo Efficacy 0.12 µMAmeliorated dyskinesia in an AlCl₃-induced zebrafish model of Alzheimer's disease.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the characterization of pyrrolo[2,3-b]pyridine-based GSK-3β inhibitors like "Exemplar Compound S01".

In Vitro GSK-3β Kinase Activity Assay

This protocol is designed to determine the IC₅₀ value of a test compound against GSK-3β. The ADP-Glo™ Kinase Assay (Promega) is a commonly used platform for this purpose.[6][7]

Principle: The assay measures the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the amount of ADP, and therefore, to the kinase activity.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • "Exemplar Compound S01" or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Ensure the final DMSO concentration in the assay is consistent and typically ≤1%.

  • Assay Setup (in a 384-well plate):

    • Add 1 µL of the diluted test compound or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 2 µL of GSK-3β enzyme diluted in kinase buffer to each well (except for "no enzyme" controls).

    • Add 2 µL of a substrate/ATP mixture to all wells to initiate the reaction. The final concentrations of substrate and ATP should be at or near their Kₘ values.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay: Inhibition of Tau Phosphorylation in SH-SY5Y Cells

This protocol uses the human neuroblastoma cell line SH-SY5Y as an in vitro model to assess the ability of a test compound to inhibit GSK-3β activity within a cellular context, measured by a decrease in tau phosphorylation.[8][9]

Principle: Differentiated SH-SY5Y cells express neuronal markers and can be used to model aspects of neurodegeneration.[1] Treatment with a GSK-3β inhibitor is expected to reduce the phosphorylation of tau at specific sites, which can be quantified by Western blotting.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., MEM/F12 with FBS, glutamine, and antibiotics)

  • Retinoic acid (RA) for differentiation

  • "Exemplar Compound S01" or other test compounds

  • Lysis buffer with phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-phospho-tau (e.g., Ser396), anti-total-tau, anti-p-GSK-3β (Ser9), anti-total-GSK-3β, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system for chemiluminescence

Protocol:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO₂.

    • For differentiation, seed cells in 6-well plates at an appropriate density.

    • Treat cells with 10 µM retinoic acid in low-serum medium for 5-7 days to induce a neuronal phenotype.[10]

  • Compound Treatment:

    • Treat the differentiated cells with various concentrations of the test compound (e.g., 1, 5, and 10 µM) for 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing phosphatase and protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL detection reagent.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize all values to the loading control (β-actin).

    • Compare the levels of phosphorylated tau and GSK-3β in compound-treated cells to the vehicle control.

Neurite Outgrowth Assay

This assay assesses the neuroprotective or neurotrophic effects of a compound by measuring its ability to promote neurite outgrowth in differentiated SH-SY5Y cells.[13][14]

Principle: Neurite outgrowth is a crucial process in neuronal development and regeneration.[15] Inhibition of GSK-3β has been linked to the promotion of neurite outgrowth.

Materials:

  • Differentiated SH-SY5Y cells (as described in 4.2)

  • 96-well imaging plates

  • "Exemplar Compound S01" or other test compounds

  • Fixation and permeabilization buffers

  • Fluorescent stain for cytoskeleton (e.g., anti-β-III-tubulin antibody followed by a fluorescent secondary antibody)

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system and analysis software

Protocol:

  • Cell Plating and Treatment:

    • Plate differentiated SH-SY5Y cells in a 96-well imaging plate at a low density (e.g., 2,500 cells/well) to allow for clear visualization of neurites.[13]

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer.

    • Incubate with an anti-β-III-tubulin primary antibody.

    • Wash and incubate with a fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to quantify neurite length, number of neurites per cell, and number of branch points.

    • Compare the neurite outgrowth parameters in compound-treated cells to the vehicle control.

In Vivo Efficacy in a Zebrafish Model of Alzheimer's Disease

Zebrafish are a valuable in vivo model for high-throughput screening of compounds for neurodegenerative diseases due to their rapid development, genetic tractability, and optical transparency.[16][17]

Principle: An Alzheimer's disease phenotype can be induced in zebrafish larvae, for example, by exposure to amyloid-β or chemical inducers like aluminum chloride (AlCl₃).[16] The efficacy of a test compound can be assessed by its ability to rescue behavioral deficits.

Materials:

  • Wild-type zebrafish larvae (3-5 days post-fertilization)

  • Aluminum chloride (AlCl₃) or other inducing agent

  • "Exemplar Compound S01" or other test compounds

  • Multi-well plates for larval housing

  • Automated behavioral tracking system

Protocol:

  • Induction of AD-like Phenotype:

    • Expose zebrafish larvae to a solution of AlCl₃ in their water to induce neurotoxicity and behavioral deficits.

  • Compound Treatment:

    • Concurrently or subsequently, treat the larvae with various concentrations of the test compound.

  • Behavioral Analysis:

    • After the treatment period, transfer individual larvae to a multi-well plate.

    • Use an automated tracking system to monitor their locomotor activity (e.g., total distance moved, velocity) in response to light/dark transitions.[18]

  • Data Analysis:

    • Quantify the behavioral parameters for each treatment group.

    • Compare the behavior of compound-treated larvae to that of the AlCl₃-treated and untreated control groups.

    • A significant improvement in locomotor activity in the compound-treated group indicates a rescue of the disease phenotype.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the experimental workflow for characterizing a novel GSK-3β inhibitor.

Experimental_Workflow Start Start: Novel Pyrrolo[2,3-b]pyridine Compound In_Vitro_Kinase_Assay In Vitro Kinase Assay (Protocol 4.1) Start->In_Vitro_Kinase_Assay Determine_IC50 Determine IC₅₀ & Potency In_Vitro_Kinase_Assay->Determine_IC50 Cell_Culture SH-SY5Y Cell Culture & Differentiation (Protocol 4.2) Determine_IC50->Cell_Culture If Potent Western_Blot Western Blot for p-Tau (Protocol 4.2) Cell_Culture->Western_Blot Neurite_Outgrowth Neurite Outgrowth Assay (Protocol 4.3) Cell_Culture->Neurite_Outgrowth Cellular_Efficacy Assess Cellular Efficacy Western_Blot->Cellular_Efficacy Neurite_Outgrowth->Cellular_Efficacy Zebrafish_Model In Vivo Zebrafish Model (Protocol 4.4) Cellular_Efficacy->Zebrafish_Model If Efficacious In_Vivo_Efficacy Evaluate In Vivo Efficacy Zebrafish_Model->In_Vivo_Efficacy End Lead Candidate In_Vivo_Efficacy->End If Efficacious

Caption: High-Level Experimental Workflow for Inhibitor Characterization.

Conclusion and Future Directions

The pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors for the treatment of neurodegenerative diseases. As exemplified by the GSK-3β inhibitor "Exemplar Compound S01," these molecules can be systematically evaluated through a combination of in vitro and in vivo assays to characterize their mechanism of action, potency, and therapeutic potential. The protocols outlined in this guide provide a robust framework for researchers to investigate novel compounds from this chemical class and to advance our understanding of the role of kinases in neurodegeneration. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their brain penetrance and in vivo efficacy, with the ultimate goal of translating these promising research tools into novel therapeutics for patients suffering from diseases like Alzheimer's.

References

  • Zhang, H., & Wang, Z. (2020). The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers in Physiology, 11, 589497.

  • Kundu, A., & Pahan, K. (2022). Involvement of Gsk-3β in Alzheimer's disease pathogenesis. ResearchGate.

  • Lo Presti, L., & Prickaerts, J. (2020). Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer's Disease Multitarget Drug Discovery? Journal of Medicinal Chemistry, 63(15), 7957–7973.

  • Lauretti, E., & Praticò, D. (2015). GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers in Aging Neuroscience, 7, 155.

  • Avila, J., & Hernández, F. (2007). Role of glycogen synthase kinase-3 in Alzheimer's disease pathogenesis and glycogen synthase kinase-3 inhibitors. Expert Review of Neurotherapeutics, 7(11), 1527-1536.

  • BenchChem. (2025). Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. BenchChem.

  • Promega Corporation. (n.d.). GSK3 beta Kinase Enzyme System Application Note. Promega.

  • Bio-protocol. (n.d.). GSK-3β Enzyme Inhibition Assay. Bio-protocol.

  • Goh, J. J. L., et al. (2021). Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays. Scientific Reports, 11(1), 22353.

  • Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen.

  • Lopes, F. M., et al. (2017). An in vitro model for neuroscience: differentiation of SH-SY5Y cells into cells with morphological and biochemical characteristics of mature neurons. Journal of Neuroscience Methods, 280, 1-10.

  • Synaptic Systems. (n.d.). Protocol for Tau Antibody (Cat. No. 314 002) Western Blot (WB) AP Detection. Synaptic Systems.

  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. BPS Bioscience.

  • Creative Biogene. (n.d.). Zebrafish Alzheimer's Disease Models. Creative Biogene.

  • Newman, M., et al. (2014). Using the zebrafish model for Alzheimer's disease research. Frontiers in Genetics, 5, 189.

  • Bhattarai, P., & Thomas, A. K. (2019). Utilizing zebrafish and okadaic acid to study Alzheimer's disease. Neural Regeneration Research, 14(1), 58–61.

  • ResearchGate. (2025). Using the zebrafish model for Alzheimer's disease research. ResearchGate.

  • Biocompare. (n.d.). SH-SY5Y Cells from Cytion GmbH. Biocompare.

  • Promega Corporation. (n.d.). GSK3β Kinase Assay. Promega.

  • Innoprot. (n.d.). Neurite Outgrowth & Mitosis Assay Cell Line. Innoprot.

  • The University of Adelaide. (2019). Behavioural analysis of zebrafish models of Alzheimer's Disease. The University of Adelaide.

  • AS ONE INTERNATIONAL. (n.d.). Neurite Outgrowth & Mitosis Assay Cell Line. AS ONE INTERNATIONAL.

  • AcceGen. (2021). SH-SY5Y Cell Line Culture Protocol and Research Applications. AcceGen.

  • Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius.

  • Chagnon, M., et al. (2024). Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts. Methods in Molecular Biology, 2783, 219-232.

  • Springer Protocols. (n.d.). Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts. Springer Protocols.

  • ResearchGate. (n.d.). Automated neurite outgrowth analysis using CellProfiler. ResearchGate.

  • UPSpace. (n.d.). Comparison of differentiation protocols of SH-SY5Y cells for use as an in vitro model of Alzheimer's disease. UPSpace.

  • Abcam. (n.d.). Western blot for phosphorylated proteins. Abcam.

  • Deleidi, M., et al. (2023). Western Blot Analysis V.1. Protocols.io.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Suzuki Coupling in Pyrrolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolopyridine scaffold, commonly known as azaindole, is a cornerstone in modern medicinal chemistry, forming the structural core of numerous kinase inhibitors and other biologically active agents.[1] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the C-C bond formations necessary to construct these complex molecules, valued for its functional group tolerance and the relative stability of its organoboron reagents.[2][3]

However, the synthesis of substituted pyrrolopyridines via Suzuki coupling is not without its challenges. As nitrogen-containing heterocycles, these substrates can interact with the palladium catalyst, leading to deactivation.[4][5] Furthermore, issues such as low yields, catalyst inhibition, and competing side reactions are common hurdles that researchers must overcome.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for troubleshooting and optimizing Suzuki coupling reactions for pyrrolopyridine synthesis. By explaining the causality behind experimental choices, this guide aims to empower you to rationally design and execute successful coupling strategies.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7][8] Understanding these fundamental steps is critical for effective troubleshooting.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-pyrrolopyridine, forming a Pd(II) complex. This is often the rate-determining step.[2]

  • Transmetalation : A base activates the boronic acid (or ester) to form a more nucleophilic boronate species.[9] This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) PdII_Diaryl->Product ArylHalide Pyrrolopyridine-X (Ar¹-X) ArylHalide->PdII_Aryl BoronicAcid Boronic Acid/Ester (Ar²-B(OR)₂) BoronicAcid->PdII_Diaryl Base Base Base->PdII_Diaryl activates boronic acid caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of pyrrolopyridines in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction shows low conversion of the halo-pyrrolopyridine starting material. What are the primary causes and how can I troubleshoot this?

A: Low conversion is a frequent issue that can typically be traced back to one of five key areas: catalyst system, base, solvent, temperature, or reagent quality. A systematic approach is crucial for identifying the root cause.

1. Inactive Catalyst System:

  • Cause: The palladium catalyst, especially Pd(0) sources, can be sensitive to air and may have degraded. For N-heterocyclic substrates like pyrrolopyridines, the catalyst can also be "poisoned" or inhibited by the coordination of the pyridine nitrogen to the palladium center.[5]

  • Solution:

    • Use a Pre-catalyst: Modern, air-stable Pd(II) pre-catalysts are designed for easy handling and generate the active Pd(0) species in situ.[7]

    • Select Appropriate Ligands: For challenging heteroaromatic couplings, bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") like SPhos, XPhos, or RuPhos are highly effective.[1][10] These ligands promote the crucial oxidative addition and reductive elimination steps and their steric bulk helps prevent catalyst deactivation by the substrate's nitrogen atom.[3][11][12]

    • Confirm Activity: If in doubt, test your catalyst/ligand system with a known, reliable reaction to confirm its activity.

2. Inefficient Base:

  • Cause: The base is essential for activating the boronic acid for transmetalation.[9] If the base is too weak, not soluble enough, or not sufficiently anhydrous, the reaction will stall.

  • Solution:

    • Base Selection: Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often the most effective for these substrates.[1] K₂CO₃ is a common choice but may be less potent.

    • Ensure Quality: Use a finely powdered, anhydrous base to maximize its surface area and reactivity. Clumpy or old base can lead to poor results.[13]

3. Poor Solvent Choice:

  • Cause: The solvent system must adequately dissolve the reactants, particularly the organoboron species and the base, to facilitate the reaction.

  • Solution:

    • Use a Co-solvent System: A mixture of an organic solvent and water is standard. Common systems include 1,4-dioxane/water , toluene/water , or THF/water , often in a 4:1 or 5:1 ratio.[1][8][14] Water aids in dissolving the inorganic base and promotes the formation of the reactive boronate species.[15]

    • Degas Solvents: Oxygen can lead to catalyst decomposition and unwanted side reactions.[16] Always use solvents that have been thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.[17]

4. Insufficient Temperature:

  • Cause: While iodo- and bromo-pyrrolopyridines are generally reactive, chloro-pyrrolopyridines often require more thermal energy to undergo oxidative addition.

  • Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it to 100-120 °C.[17] Monitor for potential decomposition of starting materials or products at higher temperatures.

Troubleshooting_Workflow cluster_actions Corrective Actions start Low / No Yield check_catalyst Is the Catalyst/Ligand System Optimal for Heterocycles? start->check_catalyst check_base Is the Base Strong and Soluble Enough? check_catalyst->check_base No check_catalyst->check_base Yes action_catalyst Switch to Buchwald Ligand (e.g., SPhos, XPhos) + Pd Pre-catalyst check_catalyst->action_catalyst No check_conditions Are Solvents Degassed & Temperature Sufficient? check_base->check_conditions No check_base->check_conditions Yes action_base Use K₃PO₄ or Cs₂CO₃ check_base->action_base No check_boronic Is the Boronic Acid Undergoing Protodeboronation? check_conditions->check_boronic No check_conditions->check_boronic Yes action_conditions Thoroughly Degas Solvents. Increase Temperature to 100-110°C. check_conditions->action_conditions No end_solution Yield Improved check_boronic->end_solution Yes action_boronic Use Boronate Ester (Pinacol), KF as base, or Anhydrous Conditions. check_boronic->action_boronic Yes action_catalyst->check_base action_base->check_conditions action_conditions->check_boronic action_boronic->end_solution caption Fig 2. Troubleshooting Workflow for Low Yield.

Fig 2. Troubleshooting Workflow for Low Yield.
Problem 2: Significant Side Product Formation

Q: I'm observing significant amounts of side products like homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

A: These side reactions compete with your desired transformation and are often indicative of suboptimal reaction conditions.

  • Homocoupling of Boronic Acid:

    • Cause: This side reaction, which forms a biaryl product from two molecules of your boronic acid, is primarily promoted by the presence of oxygen.[7] Oxygen can re-oxidize Pd(0) to Pd(II), which then participates in a homocoupling catalytic cycle.

    • Solution: The most effective preventative measure is to ensure a strictly inert atmosphere.[16] This involves rigorous degassing of all solvents and maintaining a positive pressure of nitrogen or argon throughout the entire setup and reaction time.[13]

  • Dehalogenation of Pyrrolopyridine:

    • Cause: This involves the replacement of the halide with a hydrogen atom. The source of the hydride can be solvents (especially alcohols), bases, or water.

    • Solution: While harder to eliminate completely, ensuring you are using a highly efficient catalyst system that promotes the desired cross-coupling at a much faster rate than the dehalogenation pathway is the best strategy.[16][18] If the problem persists, screening different solvents or bases may be necessary.

Problem 3: Protodeboronation of the Boronic Acid

Q: My boronic acid seems to be decomposing during the reaction, leading to low yields. What is happening and how can I prevent it?

A: You are likely observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[19] This is particularly problematic for electron-rich or certain heteroaromatic boronic acids and is often accelerated by aqueous basic conditions.[7][20]

  • Solutions:

    • Use a Boronate Ester: Boronic acids can be converted to more stable derivatives. Pinacol boronate esters are the most common choice; they are generally more stable to chromatography and less prone to protodeboronation.[21][22] While their transmetalation can be slower, modern catalyst systems often overcome this.[23][24]

    • Use a Milder Base: If using a boronic acid, switching from a strong base like K₃PO₄ to a milder one like potassium fluoride (KF) can sometimes suppress protodeboronation.[25]

    • Use Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can prevent the water-mediated decomposition pathway.

    • Increase Catalyst Turnover Rate: Using a highly active catalyst system (e.g., a Buchwald pre-catalyst) can increase the rate of the productive Suzuki coupling, outcompeting the slower protodeboronation side reaction.[26][27]

Frequently Asked Questions (FAQs)

Q1: How do I select the right Palladium Catalyst and Ligand system?

A1: The choice is critical. For pyrrolopyridines, standard catalysts like Pd(PPh₃)₄ may work for reactive substrates (iodides, bromides) but often fail with less reactive ones (chlorides) or sterically hindered partners. Modern catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are strongly recommended as a starting point.[1][28] They are commercially available as ligands or as more stable and easy-to-handle pre-catalysts (e.g., XPhos Pd G3), which generally provide higher activity and broader substrate scope for N-heterocycles.[26][29]

Q2: What is the role of the base, and which one should I choose?

A2: The base is not just a spectator; it is a crucial mechanistic component. Its primary role is to react with the boronic acid to form a negatively charged "ate" complex (a boronate).[9] This increases the nucleophilicity of the organic group on boron, facilitating the key transmetalation step. For pyrrolopyridine synthesis, inorganic bases are preferred. A good starting point is K₃PO₄ (tripotassium phosphate) or Cs₂CO₃ (cesium carbonate), typically using 2-3 equivalents.[1][26]

Q3: How does the solvent system affect the reaction?

A3: The solvent must balance the solubility of the organic starting materials and the inorganic base. Aprotic polar solvents are common. A mixture of 1,4-dioxane and water (4:1 or 5:1) is a robust and widely used system that provides good solubility for a broad range of substrates and the base.[4][17] Toluene or THF can be used as alternatives to dioxane. The presence of water is often beneficial, but its concentration may need to be optimized to balance reaction rate against potential protodeboronation.[15]

Q4: Does the pyrrole N-H group need to be protected?

A4: Not always. Many modern, highly active catalyst systems can successfully couple unprotected pyrrolopyridines (azaindoles) without issue.[26][29] However, in some cases, the acidic N-H proton can interfere with the reaction or lead to side products. If you are experiencing intractable low yields or side reactions after optimizing other parameters, considering protection of the nitrogen (e.g., with a Boc or SEM group) is a valid troubleshooting step. This can prevent catalyst inhibition and improve reaction outcomes, although it adds extra steps to the synthesis.[30]

Optimized Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a halo-pyrrolopyridine. Optimization may be required for specific substrates.

Reagents & Equipment:

  • Halo-pyrrolopyridine (1.0 equiv)

  • Arylboronic acid or boronate ester (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 1–5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2–10 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the halo-pyrrolopyridine (1.0 equiv), the arylboronic acid/ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium pre-catalyst (1-5 mol%), and the magnetic stir bar.[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas (e.g., Argon) three to five times to ensure all oxygen is removed.[8][13]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed.[13]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Summary of Recommended Reaction Conditions

The following table provides suggested starting conditions for optimization based on the reactivity of the pyrrolopyridine halide.

ParameterAryl Iodide / BromideAryl ChlorideRationale & Key Considerations
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)XPhos/SPhos Pd G2/G3 (2-5 mol%)Chlorides require a more active catalyst for the difficult oxidative addition step. Pre-catalysts are highly recommended.[5][28]
Ligand SPhos or XPhos (2-4 mol%)SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands are crucial for activating C-Cl bonds and preventing catalyst inhibition by the pyridine nitrogen.[1]
Base K₂CO₃ or K₃PO₄ (2-3 equiv)K₃PO₄ or Cs₂CO₃ (2-3 equiv)A stronger base is often needed to facilitate the catalytic cycle with less reactive chlorides.[1][8]
Solvent 1,4-Dioxane/H₂O (5:1) or Toluene/H₂O (5:1)1,4-Dioxane/H₂O (5:1) or Toluene/H₂O (5:1)A water co-solvent is generally beneficial for dissolving the base and activating the boronic acid.[15]
Temp. 80–100 °C100–120 °CHigher temperatures are required to overcome the larger activation barrier for C-Cl bond cleavage.[17]
Boron Reagent Boronic Acid or Pinacol EsterBoronic Acid or Pinacol Ester Pinacol esters offer greater stability against protodeboronation, which can be more prevalent during longer reaction times required for chlorides.[21][22]

References

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2013). PubMed Central (PMC). [Link]

  • Boron Suzuki Coupling. (2021). Borates Today. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Institutes of Health (NIH). [Link]

  • Protodeboronation. (n.d.). Wikipedia. [Link]

  • Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2022). Dalton Transactions. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Chemical Society Reviews. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006). Angewandte Chemie International Edition. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). PubMed Central (PMC). [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). PubMed Central (PMC). [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2022). Organic Letters. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2022). ChemRxiv. [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. (2013). Semantic Scholar. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2002). The Journal of Organic Chemistry. [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2024). Semantic Scholar. [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (2023). ChemRxiv. [Link]

  • Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). (2007). PubMed. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2018). ResearchGate. [Link]

  • Tips on increasing yield of Miyaura coupling reaction? (2020). Reddit. [Link]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (2002). The Journal of Organic Chemistry. [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction. (n.d.). ResearchGate. [Link]

  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. (2008). PubMed. [Link]

  • Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). (2007). ResearchGate. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2021). Chemistry LibreTexts. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019). PubMed Central (PMC). [Link]

Sources

Reducing byproduct formation in the synthesis of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related 6-azaindole compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the pyrrolo[2,3-c]pyridine core is sluggish and gives low yields. What are the likely causes?

A1: Low yields in azaindole synthesis can often be attributed to several factors:

  • Inadequate activation of the pyridine ring: The cyclization step to form the pyrrole ring often requires sufficient activation of the pyridine precursor. Ensure your starting pyridine derivative has the appropriate activating groups.

  • Suboptimal reaction temperature: The cyclization reaction is often temperature-sensitive. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote decomposition and byproduct formation. Careful temperature control is crucial.

  • Poor choice of base or catalyst: The selection of the base and, if applicable, the catalyst is critical. For instance, in palladium-catalyzed cross-coupling reactions, the ligand and palladium source can significantly impact the reaction efficiency.[1]

  • Presence of moisture or oxygen: Many of the reagents used in these syntheses, such as organometallics and palladium catalysts, are sensitive to air and moisture. Ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing a significant amount of a dimeric byproduct in my crude product. How can I prevent this?

A2: Dimerization is a common side reaction, particularly in coupling reactions like the Suzuki coupling, where boronate esters can couple with each other. To mitigate this, consider the following:

  • Stoichiometry control: Use a slight excess of the aryl halide or triflate partner relative to the boronate ester to favor the cross-coupling reaction over homocoupling.

  • Slow addition of reagents: Adding the boronate ester slowly to the reaction mixture can help maintain a low concentration of this reagent, thereby reducing the rate of dimerization.

  • Catalyst and ligand selection: Certain palladium catalysts and ligands are more prone to promoting homocoupling. Experiment with different catalyst systems to find one that minimizes this side reaction.

  • Lower reaction temperature: Running the reaction at a lower temperature can sometimes disfavor the homocoupling pathway.

Q3: I am struggling with the removal of a protecting group, and the reaction is either incomplete or leads to decomposition of my product. What should I do?

A3: Protecting group manipulation can be challenging, especially with sensitive heterocyclic systems. Here are some troubleshooting tips:

  • Choice of protecting group: The ideal protecting group should be stable under the reaction conditions used to construct the core structure but easily removable under mild conditions that do not affect the final product. For nitrogen protection in azaindoles, common groups include tosyl (Ts), benzenesulfonyl (Bs), and (2-(trimethylsilyl)ethoxy)methyl (SEM).

  • Deprotection conditions: If you are observing decomposition, the deprotection conditions are likely too harsh. For example, strong acidic or basic conditions can lead to the degradation of the azaindole core. Consider using milder deprotection methods. For instance, for a SEM group, fluoride-based reagents like TBAF can be effective, but care must be taken as this can sometimes lead to side reactions.[1]

  • Reaction monitoring: Carefully monitor the deprotection reaction by TLC or LC-MS to determine the optimal reaction time. Stopping the reaction as soon as the starting material is consumed can prevent further degradation of the product.

Troubleshooting Guide: Byproduct Formation

This section provides a more detailed look at specific byproducts that may be encountered and strategies to minimize their formation.

Problem 1: Formation of Isomeric Byproducts

Underlying Cause: The formation of isomers can occur if there are multiple reactive sites on the starting materials or if rearrangement of intermediates is possible under the reaction conditions. For example, in substitutions on the pyridine ring, the regioselectivity of the reaction is crucial.

Mitigation Strategies:

  • Careful selection of starting materials: Use starting materials with well-defined regiochemistry to direct the reaction to the desired position.

  • Reaction condition optimization: Temperature, solvent, and catalyst can all influence the regioselectivity of a reaction. A systematic optimization of these parameters can help to favor the formation of the desired isomer.

Experimental Protocol: Optimizing Regioselectivity in a Hypothetical Suzuki Coupling

  • Initial Screening: Set up a series of small-scale reactions in parallel using different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), bases (e.g., K₂CO₃, Cs₂CO₃), and solvents (e.g., dioxane, toluene, DMF).

  • Temperature Gradient: For the most promising conditions from the initial screen, run the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C).

  • Analysis: Analyze the crude reaction mixtures by HPLC or ¹H NMR to determine the ratio of the desired product to the isomeric byproduct.

  • Scale-up: Once the optimal conditions are identified, scale up the reaction.

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃/XPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂OToluene/H₂ODMF
Temperature 100°C100°C100°C
Product:Byproduct Ratio 5:110:1>20:1

Table 1: Example of a reaction optimization table for improving regioselectivity.

Problem 2: Byproducts from Incomplete Cyclization

Underlying Cause: The key step in the synthesis of the pyrrolo[2,3-c]pyridine core is the cyclization to form the five-membered pyrrole ring. Incomplete cyclization will result in the presence of the acyclic precursor as a major impurity.

Mitigation Strategies:

  • Stronger activating conditions: If the cyclization is not proceeding to completion, it may be necessary to use more forcing conditions, such as a higher temperature or a stronger base. However, this must be balanced against the potential for increased byproduct formation.

  • Alternative cyclization strategies: If one cyclization method is proving to be problematic, consider exploring alternative synthetic routes that utilize a different type of cyclization reaction. For instance, a transition metal-catalyzed cyclization may be more efficient than a base-mediated condensation.

Workflow for Troubleshooting Incomplete Cyclization

G Start Unprotected Pyrrolopyridine Protect Protect Pyrrole Nitrogen (e.g., SEM-Cl, NaH) Start->Protect Reaction Desired Reaction on Pyridine Ring Protect->Reaction Deprotect Deprotect Pyrrole Nitrogen (e.g., TBAF) Reaction->Deprotect Product Final Product Deprotect->Product

Caption: A typical protecting group strategy workflow.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS.
  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Justia Patents. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]

Sources

How to confirm the identity and purity of synthesized 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of synthesized 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar heterocyclic compounds. Here, we provide in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to address specific challenges you may encounter during experimental analysis. Our goal is to ensure the unambiguous confirmation of both the identity and purity of your synthesized compound.

The structural confirmation and purity assessment of a novel chemical entity like this compound is a critical step in the research and development pipeline.[1] A multi-technique approach is essential to build a comprehensive and self-validating data package. This guide will walk you through the core analytical techniques required: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA).

Overall Analytical Workflow

A systematic approach is crucial for the conclusive identification and purity determination of your synthesized compound. The following diagram illustrates the recommended workflow, integrating various analytical techniques to build a cohesive and validated dataset.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Final Assessment Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Purified Sample MS Mass Spectrometry (HRMS) Synthesis->MS Purified Sample HPLC HPLC Analysis (Purity) Synthesis->HPLC Purified Sample EA Elemental Analysis (Composition) Synthesis->EA Purified Sample Identity Identity Confirmed NMR->Identity MS->Identity Purity Purity Established HPLC->Purity EA->Purity Final Comprehensive Characterization Report Identity->Final Purity->Final

Caption: General workflow for the synthesis and structural elucidation of novel chemical entities.[1]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2][3] For a novel heterocyclic system like this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are indispensable.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows very broad peaks for the N-H and O-H protons. Is this normal and how can I confirm their presence?

A1: Yes, peak broadening for protons on heteroatoms (N-H and O-H) is common due to factors like chemical exchange with residual water in the solvent or quadrupolar broadening from the nitrogen atom.[4][6]

  • Causality: The rate of chemical exchange of these labile protons can be on a similar timescale to the NMR experiment, leading to a broadening of the signal.

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The N-H and O-H protons will exchange with deuterium, causing their signals to disappear from the spectrum. This is a definitive test for exchangeable protons.

    • Low Temperature: Running the NMR experiment at a lower temperature can slow down the exchange rate, resulting in sharper peaks.

    • Dry Solvent: Ensure you are using a high-purity, dry deuterated solvent (e.g., DMSO-d₆ is excellent for observing N-H and O-H protons as it forms hydrogen bonds, slowing exchange).

Q2: The signals in my aromatic region are overlapping, making it difficult to assign specific protons. What should I do?

A2: Overlapping signals in the aromatic region are a common challenge with complex heterocyclic systems.[6]

  • Causality: The electronic environment of the protons on the pyrrole and pyridine rings may be very similar, causing their chemical shifts to be close together.

  • Solutions:

    • Higher Field NMR: If available, use a higher field NMR spectrometer (e.g., 500 MHz or greater).[6] This will increase the chemical shift dispersion and may resolve the overlapping signals.

    • 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds), helping you trace the connectivity within each ring system.[4]

      • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning quaternary carbons and piecing the entire structure together. It shows correlations between protons and carbons over 2-3 bonds.[7] For example, you can confirm the position of the methoxy group by observing a correlation from the methoxy protons to the C4 carbon.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming which proton is attached to which carbon.[5]

Q3: My sample amount is very limited. How can I get a good quality ¹³C NMR spectrum?

A3: Obtaining a good ¹³C spectrum with a small amount of sample is challenging due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

  • Causality: The inherent low sensitivity of the ¹³C nucleus requires more sample or longer acquisition times.

  • Solutions:

    • Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans.[6] Be prepared for a longer experiment (several hours or overnight).

    • Use a Cryoprobe: If your institution has an NMR spectrometer equipped with a cryoprobe, this will significantly increase sensitivity, allowing you to obtain a good spectrum with much less sample in a shorter amount of time.

    • DEPT (Distortionless Enhancement by Polarization Transfer): While not a direct replacement for a standard ¹³C spectrum, DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can help you distinguish between CH, CH₂, and CH₃ groups and are more sensitive than a standard ¹³C experiment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[1]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • 1D Spectra Acquisition: Record standard ¹H and ¹³C{¹H} NMR spectra.

  • 2D Spectra Acquisition: If necessary for full assignment, perform COSY, HSQC, and HMBC experiments.

Expected ¹H and ¹³C NMR Data (Predicted)
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~11.5 (br s, 1H, N-H), ~10.5 (br s, 1H, O-H), ~7.5-8.0 (m, Ar-H), ~6.5-7.0 (m, Ar-H), ~3.9 (s, 3H, OCH₃).
¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) ~160 (C-O), ~150 (Ar-C), ~140 (Ar-C), ~125 (Ar-C), ~110 (Ar-C), ~100 (Ar-C), ~95 (Ar-C), ~55 (OCH₃).
Note: These are predicted chemical shifts and will require experimental verification.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[8] For structural confirmation, high-resolution mass spectrometry (HRMS) is essential as it provides a highly accurate molecular weight, allowing for the determination of the elemental formula.[9]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not seeing the molecular ion peak (M⁺) in my Electron Ionization (EI) mass spectrum. What happened to it?

A1: The absence of a molecular ion peak is common in EI-MS, especially for complex or fragile molecules.

  • Causality: EI is a "hard" ionization technique that imparts a significant amount of energy into the molecule.[10] This can cause the molecular ion to be unstable and fragment completely before it can be detected.[10]

  • Solutions:

    • Use a "Soft" Ionization Technique: These methods impart less energy, making it much more likely to observe the molecular ion (or a protonated/adduct version of it). The most common soft ionization techniques are:

      • Electrospray Ionization (ESI): Excellent for polar molecules like this compound. You will likely observe the protonated molecule [M+H]⁺.

      • Chemical Ionization (CI): A gentler alternative to EI that often yields a prominent [M+H]⁺ peak.[10]

    • Look for Characteristic Fragments: Even without a molecular ion, the fragmentation pattern can provide structural clues.[11] For example, a loss of 15 (CH₃) or 31 (OCH₃) could be indicative of the methoxy group.

Q2: My HRMS data gives me several possible elemental formulas. How do I choose the correct one?

A2: While HRMS provides very accurate mass measurements, sometimes multiple formulas can fit within the mass error.

  • Causality: The precision of the instrument, while high, may still allow for a few theoretical formulas to fall within the acceptable ppm (parts per million) error range.

  • Solutions:

    • The Nitrogen Rule: This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8][11] Your target compound has three nitrogen atoms, so its molecular weight should be odd. This can help eliminate many incorrect formulas.

    • Isotope Pattern Analysis: Look at the M+1 and M+2 peaks. The relative intensity of the M+1 peak is related to the number of carbon atoms in the molecule. This can help you confirm the carbon count in your proposed formula.

    • Chemical Sense: The proposed formula must be chemically reasonable and consistent with your synthetic scheme and other analytical data (like NMR and Elemental Analysis).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the source or inject it via an LC system. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate possible elemental compositions within a narrow mass tolerance (e.g., ± 5 ppm).

Expected HRMS Data
Molecular Formula: C₉H₉N₃O₂
Exact Mass: 191.0695
Expected [M+H]⁺: 192.0773

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of a synthesized compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, an HPLC system equipped with a UV detector is standard.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My main peak is showing significant tailing. What is causing this and how can I fix it?

A1: Peak tailing is a common issue, particularly with polar and basic compounds like nitrogen-containing heterocycles.[12]

  • Causality: Tailing is often caused by secondary interactions between the basic nitrogen atoms in your molecule and acidic silanol groups on the surface of the silica-based stationary phase.[12] This leads to a portion of the analyte being retained more strongly, resulting in a tailed peak shape.

  • Troubleshooting Steps:

    • Mobile Phase pH: Adjust the pH of the mobile phase. For a basic compound, using a low pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the analyte, which can reduce silanol interactions.[13] Conversely, a higher pH can suppress the ionization of the silanol groups.[12]

    • Use a Different Column: Modern HPLC columns often have "end-capping" or are based on a hybrid particle technology to minimize exposed silanol groups. Switching to such a column can significantly improve peak shape.

    • Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[14] Try diluting your sample and injecting a smaller volume.

Q2: I'm seeing multiple small peaks in my chromatogram. How do I know if they are impurities or artifacts?

A2: Distinguishing between actual impurities and system artifacts is a critical troubleshooting step.

  • Causality: Extraneous peaks can arise from the sample (impurities, byproducts), the mobile phase, or the HPLC system itself ("ghost peaks").[12][15]

  • Troubleshooting Steps:

    • Blank Injection: Inject a sample of your solvent (the same one used to dissolve your compound). If the peaks are still present, they are likely artifacts from the solvent, mobile phase, or system carryover.

    • Gradient Ghost Peaks: If you are running a gradient, ghost peaks can appear from impurities in the mobile phase solvents.[12] Ensure you are using high-purity, HPLC-grade solvents.

    • Vary Injection Volume: The area of peaks from real impurities should change proportionally with the injection volume. If a peak's area does not change, it is likely an artifact.

    • LC-MS Analysis: If you have access to an LC-MS system, you can analyze the mass of the components giving rise to the small peaks. This is the most definitive way to identify them as either related impurities or contaminants.

Experimental Protocol: HPLC Purity Analysis

The polar nature of this compound means that standard reversed-phase methods may require some optimization.[16][17]

HPLC Workflow Start Prepare Sample & Mobile Phase Method Develop HPLC Method (C18 column, Gradient Elution) Start->Method Inject Inject Sample Method->Inject Detect UV Detection (e.g., 254 nm) Inject->Detect Analyze Analyze Chromatogram Detect->Analyze Purity Calculate Purity (% Area) Analyze->Purity

Caption: A typical workflow for HPLC purity analysis.

  • Instrumentation: An HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes. This should be optimized to ensure good resolution between the main peak and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Purity Calculation: Purity is typically reported as the area of the main peak as a percentage of the total area of all peaks in the chromatogram. For publication-quality data, a purity level of >95% is generally required.[18]

Section 4: Elemental Analysis (EA)

Elemental analysis (EA) provides a fundamental measure of a compound's purity and corroborates its elemental composition.[19][20] It determines the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) in the sample.[21] This technique is a powerful, independent verification of the proposed molecular formula.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My elemental analysis results are off by more than the acceptable ±0.4% deviation. What is the most likely cause?

A1: Deviations outside the generally accepted ±0.4% range usually point to the presence of impurities.[18][21]

  • Causality: The most common impurities that can cause significant deviations are residual solvents or water.[18] For instance, even a small amount of trapped water will decrease the carbon percentage and increase the hydrogen percentage relative to the theoretical values.

  • Troubleshooting Steps:

    • Thorough Drying: Ensure your sample is rigorously dried before submitting it for analysis. Drying under high vacuum for several hours, possibly with gentle heating (if the compound is stable), is recommended.

    • Check NMR for Solvents: Review your ¹H NMR spectrum for any peaks corresponding to common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone).

    • Re-purification: If residual solvents are present, the compound must be re-purified, for example, by recrystallization or column chromatography, followed by thorough drying.

    • Hygroscopic Nature: Consider if your compound is hygroscopic (readily absorbs moisture from the air).[21] If so, it may need to be handled in a dry environment (e.g., a glove box) before analysis.

Q2: Can elemental analysis distinguish between isomers?

A2: No, elemental analysis cannot distinguish between isomers.

  • Causality: Isomers have the same molecular formula and therefore the same elemental composition by weight. For example, 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7-ol would give the exact same C, H, and N percentages as your target compound.

Experimental Protocol: Elemental Analysis
  • Sample Preparation: Provide a high-purity, thoroughly dried sample (typically 2-5 mg) for analysis.

  • Instrumentation: The analysis is performed using a CHN elemental analyzer, which uses combustion analysis.[19][20] The sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.[20]

| Elemental Composition for C₉H₉N₃O₂ | | :--- | :--- | | Carbon (C): | 56.54% | | Hydrogen (H): | 4.74% | | Nitrogen (N): | 21.98% | The found values should be within ±0.4% of these calculated values to confirm 95% sample purity.[18]

By systematically applying these analytical techniques and utilizing the troubleshooting guides provided, researchers can confidently confirm the identity and establish the purity of synthesized this compound, ensuring the integrity and reliability of their scientific findings.

References
  • Benchchem. Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • AZoM. A Look at Elemental Analysis for Organic Compounds. 2021.
  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. PubMed Central.
  • MicroSolv. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. 2025.
  • Thermo Fisher Scientific. Successful HPLC Operation – A Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • StudySmarter. Interpretation of Mass Spectra: Mclafferty, EI Techniques. 2023.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Wikipedia. Mass spectral interpretation.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • HPLC Troubleshooting Guide.
  • Kandioller W, et al. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. 2021.
  • Fragmentation and Interpretation of Spectra.
  • SDSU NMR Facility. Common Problems.
  • Interpretation of mass spectra.
  • Harper T. How to Interpret Mass Spectra | Organic Chemistry Lab Techniques. YouTube. 2024.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Taylor & Francis Online. New pyrrolopyridine-based Thiazolotriazoles As Diabetics Inhibitors: Enzymatic Kinetics and In Silico Study.
  • MDPI. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. 2023.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. 2025.
  • R Discovery. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. 2025.
  • ACS Publications. Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Journal of Chemical Education.
  • ResearchGate. Elemental analysis: an important purity control but prone to manipulations. 2022.
  • Benchchem. Application Note: Analytical Methods for the Characterization of 2H-pyrrolo[1,2-e]oxadiazine Derivatives.
  • R Discovery. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. 2024.
  • National Center for Biotechnology Information. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. 2020.
  • ResearchGate. (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation.
  • Guidechem. 1H-Pyrrolo[2,3-c]pyridine, 7-broMo-4-Methoxy.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • UNL | Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination.
  • ResearchGate. Analytical Data of pyrrole derivatives | Download Scientific Diagram.
  • ChemicalBook. 1H-Pyrrolo[2,3-c]pyridine, 7-broMo-4-Methoxy- | 619331-35-0. 2025.
  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • National Center for Biotechnology Information. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed Central.
  • BLDpharm. 619331-35-0|7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.
  • arXiv. NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. 2025.
  • National Institutes of Health. 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem.
  • BOC Sciences. CAS 619331-35-0 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine.
  • OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data.
  • National Center for Biotechnology Information. Structure Elucidation of a Pyrazolo[18][22]pyran Derivative by NMR Spectroscopy. PubMed Central. 2007. Available from:

  • National Institutes of Health. 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem.

Sources

Technical Support Center: Addressing Batch-to-Batch Variability of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this heterocyclic compound in their experiments and may be encountering challenges with batch-to-batch variability. As a key scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, ensuring the consistency and reliability of this reagent is paramount for reproducible and meaningful results.[1][2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to help you identify, diagnose, and resolve issues related to the variability of this compound.

Understanding the Synthesis: A Plausible Route and Its Implications for Impurities

While multiple synthetic routes to pyrrolopyridines exist, a common strategy involves the construction of the pyrrole ring onto a functionalized pyridine core.[4] A plausible, albeit hypothetical, synthetic pathway for this compound is outlined below. Understanding this process is crucial as it informs the potential impurities that may arise and contribute to batch-to-batch variability.

Synthetic_Workflow A 2,4-dichloro-3-nitropyridine B 2-chloro-4-methoxy-3-nitropyridine A->B NaOMe D 2-(ethenyl)-4-methoxy-3-nitropyridine B->D Pd-catalyzed cross-coupling C Vinyl Grignard or equivalent C->D F 2-formyl-4-methoxy-3-nitropyridine D->F e.g., O3 then DMS E Oxidative cleavage H This compound F->H Reductive Cyclization G Reductive Cyclization (e.g., with Na2S2O4) G->H

Caption: Plausible synthetic route for this compound.

This multi-step synthesis highlights several stages where impurities can be introduced, including:

  • Regioisomers: Incomplete reaction or side reactions during the initial methoxylation could lead to isomeric impurities.

  • Starting Materials: Unreacted starting materials or reagents from any of the steps can carry through to the final product.

  • Byproducts of Cyclization: The reductive cyclization step can sometimes lead to the formation of related heterocyclic systems or incompletely cyclized products.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the IC50 values of our kinase assay when using different batches of this compound. What are the common causes?

A1: This is a classic manifestation of batch-to-batch variability. The primary causes can be categorized as follows:

  • Purity and Impurity Profile: The most common cause is a difference in the purity of the active compound. Even a small percentage of a highly active or inhibitory impurity can drastically alter the observed biological activity.[4]

  • Presence of Regioisomers: The synthesis of substituted pyrrolopyridines can sometimes yield regioisomers, which are molecules with the same chemical formula but a different arrangement of substituents on the aromatic rings. These isomers may have different biological activities and can be difficult to separate, leading to inconsistent batch performance.

  • Degradation: this compound, containing a hydroxyl group, may be susceptible to oxidation or other forms of degradation if not stored correctly (e.g., exposure to light, air, or high temperatures). Degradation products will lower the concentration of the active compound and may themselves interfere with the assay.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different solubilities and dissolution rates.[4] This can affect the actual concentration of the compound in your assay medium.

  • Residual Solvents: Solvents used in the final purification steps may remain in the solid material and can sometimes have unexpected effects on biological systems.

Q2: The Certificate of Analysis (CoA) for two batches looks similar in terms of purity (>98% by HPLC), yet they behave differently in our experiments. Why could this be?

A2: While the overall purity value on a CoA is important, it doesn't tell the whole story. Here's why you might still see variability:

  • The Nature of the <2% Impurities: The identity of the impurities is critical. One batch might have 1.5% of a harmless, inactive byproduct, while another might have 1.5% of a structurally similar impurity that also has biological activity. These subtle differences in the impurity profile are not captured by a single purity percentage.

  • Chromatography Method Limitations: The HPLC method used for the CoA might not be optimized to separate all potential impurities, especially regioisomers which can have very similar retention times.

  • Non-UV Active Impurities: HPLC with UV detection will not detect impurities that do not have a chromophore.

  • Polymorphism and Solubility: As mentioned above, the CoA does not typically provide information on the crystalline form of the compound, which can significantly impact its behavior in solution.

Q3: What is a "golden batch" and how can we use it to manage variability?

A3: A "golden batch" or "reference batch" is a single, large, well-characterized lot of a compound that has been shown to perform as expected in your key assays. Once identified, you should procure enough of this batch to last for the duration of a long-term study or a series of related experiments.

Best Practices:

  • Initial Screening: When starting a new project, it is advisable to purchase small amounts of the compound from 2-3 different batches.

  • Thorough Characterization: Perform in-house analytical chemistry (HPLC, LC-MS, NMR) and a key biological assay on all batches.

  • Select the Golden Batch: Choose the batch that meets your analytical specifications and gives the desired biological results.

  • Procure and Store: Purchase a sufficient quantity of this golden batch and store it under optimal conditions (e.g., protected from light, at a low temperature, under an inert atmosphere).

  • Use as a Reference: All future batches should be compared against this golden batch, both analytically and biologically, to ensure consistency.

Troubleshooting Guide: A Systematic Approach

When faced with inconsistent experimental results that you suspect are due to batch variability of this compound, a systematic approach is essential. The following workflow can help you diagnose the root cause.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Compound-Specific Analysis cluster_2 Phase 3: Conclusion & Action A Inconsistent Biological Results Observed B Review Experimental Protocol & Reagents (cell passage, media, other reagents) A->B C Re-run Assay with a Known Control Compound B->C D Assay Performance Verified? C->D E Compare CoA of New vs. Old Batch D->E Yes M Problem is likely with the Assay or other Reagents D->M No F Perform Side-by-Side Analytical Characterization E->F G HPLC/UPLC Purity & Impurity Profile F->G H LC-MS Identity & Mass of Impurities F->H I 1H NMR Structural Verification F->I J Analytical Data Match? I->J K Problem is likely due to Batch-to-Batch Variability J->K No J->M Yes L Contact Supplier with Data Request a new batch or re-purification K->L

Caption: A decision tree for troubleshooting batch-to-batch variability.

Problem: My new batch of this compound is showing lower potency (or higher off-target effects) in my kinase assay compared to the previous batch.

Step 1: Verify Assay Integrity Before scrutinizing the compound, ensure that the assay itself is performing correctly. Rerun the experiment with a well-characterized control inhibitor for your kinase. If the control compound also shows anomalous results, the issue likely lies with your assay conditions (e.g., cell health, reagent stability, instrument performance).

Step 2: Compare Certificates of Analysis (CoA) Carefully review the CoAs for both the "good" and "bad" batches. Look for any stated differences in purity, analytical methods used, or appearance.

Step 3: Perform Side-by-Side Analytical Characterization This is the most critical step. You must directly compare the two batches using your own analytical methods.

  • Purity and Impurity Profile by HPLC/UPLC: Analyze both batches on the same high-resolution HPLC or UPLC system.

    • Purity: Does the main peak area percentage match between batches?

    • Impurity Profile: Are there new peaks in the problematic batch? Are the relative ratios of existing impurities different? Pay close attention to peaks with similar retention times to the main peak, as these could be isomers.

  • Identity and Impurity Mass by LC-MS:

    • Identity: Confirm that the main peak in both batches has the correct mass-to-charge ratio (m/z) for this compound.

    • Impurity Mass: Determine the m/z of the major impurities. Do any of them correspond to potential regioisomers, unreacted starting materials, or known byproducts from the synthesis?

  • Structural Verification by ¹H NMR:

    • Dissolve and run ¹H NMR spectra for both batches under identical conditions (same solvent, concentration, and instrument).

    • Structural Integrity: Do the chemical shifts and coupling constants of the main compound match?

    • Impurity Peaks: Are there unidentified peaks in the spectrum of the problematic batch? Can you integrate these to estimate the level of impurity?

Data Interpretation Summary
Analytical TechniqueWhat to Look ForPotential Implication of a Mismatch
HPLC/UPLC Purity (%), number and area of impurity peaks, retention times.Lower purity; presence of new or different levels of impurities, including isomers.
LC-MS Correct molecular ion [M+H]⁺; mass of impurity peaks.Incorrect compound; clues to the identity of impurities (e.g., isomers will have the same mass).
¹H NMR Chemical shifts, coupling constants, integration, presence of extra peaks.Incorrect structure or presence of impurities with protons.
Biological Assay IC50/EC50, maximum inhibition, dose-response curve shape.Direct measure of the functional consequence of batch differences.

Detailed Analytical Protocols

Protocol 1: Comparative HPLC/UPLC Analysis for Purity Assessment
  • Standard and Sample Preparation:

    • Accurately prepare stock solutions of both the "good" batch and the "problematic" batch in a suitable solvent (e.g., DMSO, Methanol) to a concentration of 1 mg/mL.

    • Further dilute an aliquot of each stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm and 280 nm.

  • Analysis:

    • Inject equal volumes (e.g., 2 µL) of each sample.

    • Overlay the chromatograms and compare the retention time of the main peak.

    • Integrate all peaks and calculate the area percentage of the main peak.

    • Compare the number, retention times, and area percentages of all impurity peaks between the two batches.

Protocol 2: Identity Confirmation by LC-MS
  • Sample Preparation: Use the same diluted samples prepared for HPLC analysis.

  • LC-MS Conditions:

    • Use the same or similar chromatographic conditions as described in Protocol 1 to ensure peak correlation.

    • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-500.

  • Analysis:

    • Confirm that the molecular ion [M+H]⁺ for the main peak corresponds to the expected mass of this compound (C₈H₈N₂O₂), which is approximately 177.06.

    • Extract the ion chromatograms for the masses of any significant impurities identified in the HPLC analysis. This can help in identifying co-eluting peaks and confirming the masses of impurities.

Protocol 3: Structural Verification by ¹H NMR
  • Sample Preparation:

    • Accurately weigh 3-5 mg of each batch into separate NMR tubes.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure the compound is fully dissolved.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended).

  • Analysis:

    • Compare the spectra of the two batches. The chemical shifts, splitting patterns (multiplicity), and integrations of all protons should be identical for the main compound.

    • Look for any additional peaks in the problematic batch. Their integration relative to the main compound's protons can give a semi-quantitative estimate of the impurity level.

Impact of Impurities on Biological Assays

For compounds like this compound, which are often used as fragments or scaffolds for kinase inhibitors, even small structural changes in impurities can have a significant biological impact.

  • Regioisomers: A different placement of the methoxy or hydroxyl group can alter the hydrogen bonding pattern and steric interactions within the kinase active site, potentially leading to a loss of potency or a change in selectivity.

  • Precursors or Byproducts: Unreacted starting materials or synthetic byproducts may have their own, often unknown, biological activities. They could act as competitive inhibitors, allosteric modulators, or even be cytotoxic, confounding the interpretation of your results.

By following the systematic troubleshooting and analytical verification steps outlined in this guide, you can confidently identify the source of batch-to-batch variability and take the necessary corrective actions, ensuring the integrity and reproducibility of your research.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Batch-to-Batch Variability for Research Compounds. BenchChem.
  • BenchChem. (2025). Technical Support Center: Minimizing Batch-to-Batch Variability of Anticancer Agents. BenchChem.
  • Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry.
  • Zaether. (n.d.).
  • YouTube. (2024).
  • PubMed. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma.
  • International Journal of Scientific Research & Technology. (n.d.).
  • PubMed Central. (n.d.). Heterocycles in Medicinal Chemistry.

Sources

Technical Support Center: A Guide to the Handling and Storage of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the successful handling and storage of this compound. This resource is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

I. Introduction to this compound: A Promising Heterocycle

This compound, a member of the 7-azaindole family of compounds, is a valuable building block in medicinal chemistry and drug discovery. The pyrrolopyridine scaffold is a privileged structure found in numerous biologically active molecules, including kinase inhibitors.[1] The unique arrangement of nitrogen atoms in this heterocyclic system imparts specific electronic and hydrogen bonding properties that are crucial for molecular interactions with biological targets.

However, the very features that make this compound chemically interesting also render it susceptible to degradation if not handled and stored correctly. This guide will provide a comprehensive overview of best practices to ensure the integrity of your sample and the reproducibility of your experimental results.

II. Frequently Asked Questions (FAQs) on Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: Based on safety data sheets for structurally related compounds, this compound should be stored in a cool, dry, and well-ventilated area . The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration is recommended.

Q2: Is this compound sensitive to air or moisture?

A2: Yes, heterocyclic amines can be sensitive to both air (oxygen) and moisture. The pyrrolo[2,3-c]pyridine core contains nitrogen atoms with lone pairs of electrons that can be susceptible to oxidation.[2] Moisture can facilitate hydrolytic degradation pathways. Therefore, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when preparing stock solutions or aliquoting the solid.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves. If you are handling the compound as a powder and there is a risk of generating dust, a dust mask or respirator should be used. Always handle the compound in a chemical fume hood.

Q4: Can I dissolve this compound in any solvent?

III. Troubleshooting Guide: Common Pitfalls and Solutions

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent biological activity or analytical results from the same batch. Sample degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Inert Atmosphere Handling: When preparing solutions, use an inert atmosphere (nitrogen or argon) to minimize oxidation. 3. Fresh Stock Solutions: Prepare fresh stock solutions for critical experiments. Avoid repeated freeze-thaw cycles of stock solutions.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. Chemical degradation of the compound.1. Analyze for Degradation Products: Use LC-MS to identify the molecular weights of the new peaks. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis). 2. Review Solvent and pH: Consider if the solvent or buffer system used in your experiment could be promoting degradation. Some pyrrolopyridine derivatives are unstable in acidic or alkaline conditions.[3] 3. Photodegradation Check: If the compound has been exposed to light for extended periods, consider photodegradation as a possible cause.
Color change of the solid compound or solution over time. Oxidation or formation of degradation products.1. Minimize Air Exposure: Tightly seal containers and consider storing under an inert gas. 2. Protect from Light: Store the compound in an amber vial or in the dark. 3. Purity Check: Re-analyze the compound by HPLC or NMR to assess its purity before use.
Poor solubility of the compound in a previously suitable solvent. Formation of insoluble degradation products or polymerization.1. Sonication: Try sonicating the sample to aid dissolution. 2. Gentle Warming: Gentle warming may improve solubility, but be cautious as heat can accelerate degradation. 3. Purity Assessment: If solubility issues persist, it is a strong indicator of sample degradation. Analyze the sample's purity.

IV. Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting and for designing stable formulations. Based on its chemical structure, the following degradation pathways are plausible:

Oxidation

The electron-rich pyrrolopyridine ring system and the presence of nitrogen atoms make the molecule susceptible to oxidation. This can lead to the formation of N-oxides or other oxidized species.

Caption: Potential Oxidative Degradation Pathway.

Photodegradation

Aromatic heterocyclic compounds are often sensitive to light. UV or even ambient light can provide the energy to initiate photochemical reactions, leading to complex degradation products. Studies on related pyrrolopyridine derivatives have confirmed their photolability.[3]

Caption: Potential Photodegradation Pathway.

pH-Dependent Hydrolysis

The methoxy group on the pyridine ring can be susceptible to hydrolysis, especially under acidic or basic conditions. The stability of the entire pyrrolopyridine ring system can also be pH-dependent.[3]

Caption: Potential pH-Dependent Degradation Pathways.

V. Experimental Protocols: Best Practices

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound while minimizing the risk of degradation.

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Use a high-quality, anhydrous solvent (e.g., DMSO).

    • Bring the vial containing the solid compound to room temperature before opening to prevent condensation of moisture.

  • Weighing:

    • Briefly open the vial in a fume hood and quickly weigh the desired amount of the compound into a tared, dry vial.

    • For highly sensitive applications, perform this step in a glovebox under an inert atmosphere.

  • Dissolution:

    • Add the anhydrous solvent to the vial containing the solid.

    • Seal the vial tightly with a cap containing a PTFE septum.

    • Gently swirl or sonicate the vial to ensure complete dissolution.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.

Protocol 2: Workflow for Investigating Sample Degradation

If you suspect that your sample of this compound has degraded, this workflow can help you confirm your suspicions and identify the cause.

Sources

Validation & Comparative

A Comparative Analysis of Pyrrolopyridine-Based Kinase Inhibitors and Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of targeted cancer therapies has identified protein kinases as a pivotal class of drug targets. The pyrrolopyridine scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its potential to yield potent and selective kinase inhibitors. This guide aims to provide a comparative analysis of a representative molecule from this class against established kinase inhibitors.

It is important to note that the specific compound, 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL, is not a well-characterized kinase inhibitor in the current scientific literature. Therefore, to fulfill the objective of this guide, we will utilize a well-documented analogue from the broader pyrrolo[2,3-d]pyrimidine class as a proxy for our comparative analysis. This will allow for a robust and data-driven comparison with leading kinase inhibitors such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and Tofacitinib, a Janus kinase (JAK) inhibitor.

Mechanism of Action and Target Profiles

The efficacy of a kinase inhibitor is defined by its target specificity and mechanism of action. Here, we delve into the molecular interactions of our selected compounds.

Proxy Molecule: A Pyrrolo[2,3-d]pyrimidine Derivative

The pyrrolo[2,3-d]pyrimidine core acts as a bioisostere of adenine, enabling it to competitively bind to the ATP-binding pocket of various kinases.[1] A representative compound from this class, which we will refer to as Compound 5k from a study by Al-Warhi, et al., has demonstrated potent inhibitory activity against multiple tyrosine kinases, including EGFR, Her2, and VEGFR2.[2] This multi-targeted profile suggests its potential in cancers driven by these signaling pathways.

Sunitinib

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets several kinases involved in tumor growth and angiogenesis.[3][4] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] By inhibiting these kinases, Sunitinib effectively cuts off the blood supply to tumors and inhibits cancer cell proliferation.[5][6]

Tofacitinib

Tofacitinib is an inhibitor of the Janus kinase (JAK) family of enzymes.[7][8] It primarily targets JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immune responses.[7][9] This mechanism makes it an effective treatment for autoimmune diseases like rheumatoid arthritis.[8][10]

Signaling Pathway Diagrams

Sunitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K cKIT c-KIT cKIT->RAS cKIT->PI3K Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression

Caption: Sunitinib inhibits multiple RTKs, blocking downstream signaling pathways.

Tofacitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor Tofacitinib Tofacitinib Tofacitinib->JAK STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT_P->STAT_P Gene_Expression Gene Expression (Inflammation) STAT_P->Gene_Expression

Caption: Tofacitinib blocks the JAK-STAT pathway, reducing inflammatory gene expression.

Comparative Performance Data

The following table summarizes the in vitro potency of the selected kinase inhibitors against their primary targets.

CompoundTarget KinaseIC50 (nM)Source
Compound 5k (Proxy) EGFR79[2]
Her240[2]
VEGFR2136[2]
Sunitinib VEGFR280[11]
PDGFRβ2[11]
c-Kit58[12]
Tofacitinib JAK1~100[13]
JAK2~20[13]
JAK3~2[13]

Experimental Methodologies

The characterization of kinase inhibitors relies on a combination of biochemical and cell-based assays to determine their potency and cellular efficacy.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Workflow Diagram:

ADPGlo_Workflow Start Start: Kinase, Substrate, ATP, Inhibitor Incubate1 Incubate (Kinase Reaction) Start->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate1->Add_ADP_Glo Incubate2 Incubate (Stop reaction, deplete ATP) Add_ADP_Glo->Incubate2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate2->Add_Detection_Reagent Incubate3 Incubate (Convert ADP to ATP, generate light) Add_Detection_Reagent->Incubate3 Read_Luminescence Read Luminescence Incubate3->Read_Luminescence

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test inhibitor.[14]

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.[14]

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[14][15]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide the luciferase and luciferin for the light-producing reaction.[15]

  • Signal Detection: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.[14]

Cell-Based Kinase Assay: Cellular Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.

Workflow Diagram:

Cell_Assay_Workflow Start Start: Seed Cells Treat_Inhibitor Treat with Inhibitor Start->Treat_Inhibitor Stimulate_Pathway Stimulate Pathway (e.g., with growth factor) Treat_Inhibitor->Stimulate_Pathway Lyse_Cells Lyse Cells Stimulate_Pathway->Lyse_Cells Detect_Phosphorylation Detect Phospho-Substrate (e.g., ELISA, Western Blot) Lyse_Cells->Detect_Phosphorylation

Caption: Workflow for a cell-based phosphorylation assay.

Step-by-Step Protocol:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the kinase inhibitor for a predetermined time.

  • Pathway Stimulation: Stimulate the signaling pathway of interest by adding a specific growth factor or activator.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.[16]

  • Phosphorylation Detection: Quantify the level of phosphorylation of the target substrate using a method such as ELISA or Western blotting with a phospho-specific antibody.[17][18] A decrease in the phosphorylation signal indicates inhibition of the kinase.[19]

Discussion and Conclusion

The comparative analysis reveals the diverse strategies employed in kinase inhibitor design. The pyrrolo[2,3-d]pyrimidine scaffold, represented by our proxy Compound 5k, demonstrates a promising multi-targeted profile against key cancer-related kinases.[2] Its potency against VEGFR2 is comparable to that of Sunitinib, highlighting the potential of this scaffold in developing anti-angiogenic agents.[2][11]

Sunitinib's strength lies in its broad inhibition of multiple RTKs, making it effective in various cancer types but also contributing to a wider range of side effects.[3][4] In contrast, Tofacitinib's more focused inhibition of the JAK family provides a targeted approach for immunomodulation, which has proven highly successful in treating autoimmune disorders.[7][8][13]

The development of kinase inhibitors requires a rigorous evaluation of both biochemical potency and cellular activity. The methodologies outlined in this guide provide a framework for the comprehensive characterization of novel inhibitors. The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of new and effective kinase inhibitors, and further optimization of compounds like the one discussed here could lead to the development of next-generation targeted therapies.

References

  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. Available at: [Link]

  • Sunitinib - Wikipedia. Available at: [Link]

  • What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse. Available at: [Link]

  • The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - Clinical and Experimental Rheumatology. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]

  • Tofacitinib | Arthritis UK. Available at: [Link]

  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights - MDPI. Available at: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available at: [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available at: [Link]

  • Cell-based Kinase Assays - Profacgen. Available at: [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. Available at: [Link]

  • Sunitinib Malate - MassiveBio. Available at: [Link]

  • What is the mechanism of Sunitinib Malate? - Patsnap Synapse. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Available at: [Link]

  • What class of drug is tofacitinib (Janus kinase inhibitor)? - Dr.Oracle. Available at: [Link]

  • VEGFR-2 inhibitor - Wikipedia. Available at: [Link]

  • The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF - ResearchGate. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]

  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity | PNAS. Available at: [Link]

  • Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]

  • What are Raf kinase inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • B-Raf and the inhibitors: from bench to bedside | springermedizin.de. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. Available at: [Link]

  • Biochemical kinase assay to improve potency and selectivity - Domainex. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available at: [Link]

  • Kinase assays | BMG LABTECH. Available at: [Link]

  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors - TheraIndx. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed. Available at: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. Available at: [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC - NIH. Available at: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC - NIH. Available at: [Link]

  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - MDPI. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. Available at: [Link]

Sources

A Comparative Guide to Validating the Inhibitory Activity of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL Against Janus Kinase 2 (JAK2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of a novel compound, 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL, against the clinically relevant enzyme, Janus Kinase 2 (JAK2). We will objectively compare its performance with an established drug, Ruxolitinib, and provide detailed, self-validating experimental protocols grounded in scientific integrity.

Introduction: The Rationale for Targeting JAK2

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1][2] They are central components of the JAK-STAT signaling pathway, which regulates fundamental cellular processes like proliferation, differentiation, and immunity.[1][2][3] Dysregulation of this pathway, particularly through hyperactivity of JAK2, is a cornerstone in the pathogenesis of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis.[4][5][6] Consequently, JAK2 has emerged as a high-value therapeutic target.

Our test compound, this compound, belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is present in numerous known kinase inhibitors, suggesting its potential as a privileged structure for ATP-competitive inhibition.[7][8] This guide outlines the critical steps to rigorously assess its anti-JAK2 activity, moving from direct enzymatic inhibition to cellular target engagement.

Comparative Inhibitor Analysis

A robust validation strategy requires benchmarking against well-characterized compounds.[9][10][11] This allows for the contextualization of potency and selectivity data.

  • Test Article: this compound. A novel compound whose activity is under investigation.

  • Positive Control / Comparator: Ruxolitinib (INCB018424). An FDA-approved, potent, and selective JAK1/JAK2 inhibitor. It serves as the gold standard for comparison.[4][12][13] In biochemical assays, Ruxolitinib exhibits IC50 values of approximately 2.8-4 nM against JAK2.[4][12][13][14][15]

  • Negative Control: 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. A structurally related analog, predicted to have significantly lower or no inhibitory activity due to the substitution pattern. Including such a control helps to rule out non-specific effects and confirms that the observed activity is due to the specific pharmacophore of the test article.

Experimental Validation Workflow

A multi-tiered approach is essential for pharmacological validation.[11][16] We will proceed from a direct, in-vitro biochemical assay to a more physiologically relevant cell-based assay.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation cluster_2 Data Interpretation & Comparison biochem_assay TR-FRET Kinase Assay (Direct Enzyme Inhibition) biochem_data Determine Biochemical IC50 (Potency) biochem_assay->biochem_data Measures Phosphorylation cell_assay Western Blot for pSTAT3 (Target Engagement) biochem_data->cell_assay Proceed if Potent cell_data Determine Cellular IC50 (Efficacy in a Biological System) cell_assay->cell_data Measures Downstream Signaling Inhibition comparison Compare IC50 values of Test Article vs. Ruxolitinib cell_data->comparison conclusion Validate On-Target Activity comparison->conclusion

Caption: A tiered workflow for validating kinase inhibitor activity.

Part 1: Biochemical Validation - TR-FRET Kinase Assay

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for measuring kinase activity.[17][18][19][20] It relies on the transfer of energy from a long-lifetime lanthanide donor (e.g., Europium) to a fluorescent acceptor when they are in close proximity. In this assay, a biotinylated peptide substrate is phosphorylated by JAK2. A Europium-labeled anti-phosphotyrosine antibody (donor) and a Streptavidin-conjugated acceptor fluorophore bind to the phosphorylated, biotinylated peptide, bringing the donor and acceptor into proximity and generating a FRET signal.[19][21]

Causality: This assay directly measures the catalytic activity of the isolated JAK2 enzyme.[5] By determining the concentration of inhibitor required to reduce this activity by 50% (IC50), we get a direct measure of the compound's potency against its target. Performing the assay at the ATP concentration equal to its Michaelis-Menten constant (Km) ensures that the IC50 value is a reliable measure of competitive inhibition.[11][22]

Detailed Protocol: JAK2 TR-FRET Assay
  • Reagent Preparation :

    • Prepare Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Prepare a 2X solution of recombinant human JAK2 enzyme (e.g., from Cell Signaling Technology or BPS Bioscience) and 2X biotinylated peptide substrate (e.g., Biotin-STAT1 peptide) in Kinase Assay Buffer.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final concentration should be at the known Km for JAK2.

    • Prepare serial dilutions of the Test Article, Ruxolitinib, and the Negative Control in 100% DMSO, then dilute into Kinase Assay Buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction :

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well low-volume black plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.

    • Add 10 µL of the 2X JAK2/Substrate mix to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution. The final reaction volume is 20 µL.

    • Shake the plate gently and incubate for 60 minutes at room temperature.

  • Detection :

    • Prepare a TR-FRET Detection Mix containing a Europium-labeled anti-phospho-tyrosine antibody and a Streptavidin-conjugated acceptor (e.g., ULight™ or APC) in TR-FRET Detection Buffer.

    • Add 10 µL of the Detection Mix to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition :

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the acceptor and donor wavelengths after a time delay.

    • Calculate the TR-FRET ratio and plot the results against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Validation - Phospho-STAT3 Western Blot

Principle: To confirm that the test compound inhibits JAK2 within a living cell, we must measure the inhibition of its downstream signaling.[10] When JAK2 is active, it phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 at the Tyrosine 705 (Tyr705) position.[23][24] This phosphorylation is a critical activation step.[23] A Western blot using a phospho-specific antibody can quantify the levels of phosphorylated STAT3 (pSTAT3), providing a direct readout of JAK2 activity in the cell.[23][25][26]

Causality: A decrease in pSTAT3 levels upon treatment with the inhibitor demonstrates that the compound can cross the cell membrane, engage with its intracellular target (JAK2), and inhibit its function in a physiological context.[16] Comparing the levels of pSTAT3 to total STAT3 and a loading control (e.g., β-Actin) ensures that the observed effect is due to inhibition of phosphorylation, not a general decrease in protein expression.[24][27]

G cluster_0 Cytoplasm cluster_1 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates Gene Gene Transcription Nucleus->Gene Inhibitor This compound (Test Article) Inhibitor->JAK2 inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Detailed Protocol: pSTAT3 Western Blot
  • Cell Culture and Treatment :

    • Culture a JAK2-dependent cell line (e.g., HEL 92.1.7, which has a JAK2 V617F mutation causing constitutive activation) in appropriate media.[28]

    • Seed cells and allow them to adhere or reach a suitable density.

    • Treat cells with a dose range of the Test Article, Ruxolitinib, and the Negative Control for a predetermined time (e.g., 2-4 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Lysate Preparation :

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.[26]

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer :

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[26]

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Causality Note: BSA is often preferred over milk for phospho-antibody blotting as milk contains phosphoproteins that can increase background noise.[26]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., from Cell Signaling Technology, Cat# 9145).[23][25]

    • Wash the membrane thoroughly with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing :

    • To normalize the data, the same membrane must be probed for total STAT3 and a loading control.

    • Strip the membrane of the first antibody-antigen complex using a mild stripping buffer.

    • Repeat the blocking and immunoblotting steps using a primary antibody for total STAT3 (e.g., Cell Signaling Technology, Cat# 9139) and subsequently for a loading control like β-Actin.[23][24]

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of pSTAT3 to total STAT3 for each treatment.

    • Plot the normalized pSTAT3 levels against the log of inhibitor concentration to determine the cellular IC50.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The goal is to observe a significant drop in the IC50 from the biochemical to the cellular assay, which indicates good cell permeability and on-target activity.

Table 1: Comparative Inhibitory Potency (IC50 Values)

CompoundBiochemical JAK2 IC50 (nM)Cellular pSTAT3 IC50 (nM)
This compound (Hypothetical Result: e.g., 15 nM)(Hypothetical Result: e.g., 150 nM)
Ruxolitinib (Positive Control)2.8 - 4.0 nM[4][12][15]~14 - 254 nM[14][15][29]
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine>10,000 nM>10,000 nM

Interpretation: The biochemical IC50 reflects the compound's direct potency on the enzyme. The cellular IC50 demonstrates its effectiveness in a biological system, accounting for factors like cell membrane permeability and intracellular ATP concentrations. A potent biochemical IC50 coupled with a strong cellular IC50 validates the compound as a promising cell-active inhibitor of JAK2. The lack of activity from the negative control confirms the specificity of the core chemical structure.

Conclusion

This guide outlines a rigorous, two-tiered validation strategy for assessing the inhibitory potential of this compound against JAK2. By employing direct biochemical assays and confirming target engagement in a cellular context, researchers can generate high-confidence data. The inclusion of validated positive and negative controls ensures that the experimental system is self-validating and that the results are interpretable within the broader context of established JAK2 inhibitors. This structured approach provides a solid foundation for further preclinical development and characterization.

References

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cell and Developmental Biology.[Link]

  • Western Blot for Detecting Phosphorylated STAT3. Bio-protocol.[Link]

  • Ruxolitinib for the Treatment of Essential Thrombocythemia. PubMed Central.[Link]

  • Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. PubMed Central.[Link]

  • Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. ResearchGate.[Link]

  • STAT-3/phosphoSTAT-3 western blot. Protocol Online.[Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. NIH.[Link]

  • JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. PubMed Central.[Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed.[Link]

  • Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. PubMed.[Link]

  • JAK-STAT signaling pathway. Wikipedia.[Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.org.[Link]

  • Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. ASH Publications.[Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.[Link]

  • FRET and TR-FRET Assays. ICE Bioscience.[Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed.[Link]

  • Video: The JAK-STAT Signaling Pathway. JoVE.[Link]

  • JAK2 Assay Service. BPS Bioscience.[Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

  • JAK-STAT Signalling Pathway. YouTube.[Link]

  • Time-resolved fluorescence energy transfer. Wikipedia.[Link]

  • TR-FRET Assay Principle. Poly-Dtech.[Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PubMed Central.[Link]

  • Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed.[Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets (PDF). ResearchGate.[Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments.[Link]

  • JAK2 (Janus Kinase 2) Assay Kit. BPS Bioscience.[Link]

  • Differential Biological Activity of Disease-Associated JAK2 Mutants. PubMed Central.[Link]

  • Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)... ResearchGate.[Link]

  • Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Omega.[Link]

  • Assay Development for Protein Kinase Enzymes. NCBI.[Link]

  • 7-Methoxy-1H-pyrrolo[2,3-c]pyridine. J&K Scientific.[Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed.[Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed.[Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profiling Guide for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases stand out as a pivotal class of drug targets.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy.[1][2] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2][3] A promiscuous inhibitor can lead to off-target effects, resulting in cellular toxicity or unforeseen pharmacological activities that can complicate clinical development and patient outcomes.[2][4] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset but a cornerstone of any kinase inhibitor development program.

This guide provides a deep dive into the methodologies for profiling the cross-reactivity of a novel investigational kinase inhibitor, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol . The pyrrolo[2,3-c]pyridine scaffold is a recognized pharmacophore in the design of kinase inhibitors, suggesting its potential as a hinge-binder.[5][6] Lacking pre-existing public data for this specific molecule, we will treat it as a lead compound emerging from a discovery campaign and outline the critical path for its characterization.

We will objectively compare its hypothetical performance with two well-characterized kinase inhibitors:

  • Staurosporine : A natural alkaloid known for its potent but broad-spectrum inhibition of a vast number of kinases, serving as a benchmark for promiscuity.[7][8][9][10]

  • Dasatinib : A clinically approved multi-kinase inhibitor for the treatment of leukemia, which potently inhibits BCR-ABL and SRC family kinases, among others.[4][11][12][13]

Through this comparative lens, we will explore not just the "what" but the "why" of experimental design, data interpretation, and the strategic implications for advancing a promising molecule from the bench to the clinic.

The Imperative of Kinome-Wide Selectivity

The ultimate goal of profiling is to build a comprehensive "selectivity profile" of an inhibitor. This involves screening the compound against a large panel of kinases to understand its activity across the kinome.[14] This profile is crucial for several reasons:

  • On-Target Potency vs. Off-Target Liabilities : It helps distinguish desired on-target activity from potentially toxic off-target interactions. Early identification of off-target activities can predict potential adverse effects.[14]

  • Structure-Activity Relationship (SAR) Guidance : A clear selectivity profile guides medicinal chemistry efforts to optimize potency and minimize off-target binding.[14][15]

  • Understanding Polypharmacology : Not all off-target effects are detrimental. In some cases, inhibiting multiple kinases can lead to synergistic therapeutic effects, a concept known as polypharmacology.[1] A detailed profile allows for the strategic exploration of such opportunities.

  • Tool Compound Validation : For chemical probes used in basic research, a well-defined and narrow selectivity profile is paramount to ensure that observed biological effects can be confidently attributed to the inhibition of the intended target.[16]

Experimental Strategy for Profiling this compound

Our profiling strategy will be two-tiered, starting with a broad biochemical screen to map the landscape of potential interactions, followed by a cell-based assay to confirm target engagement in a more physiologically relevant context.

Tier 1: Broad Kinome Screening (Biochemical Assay)

The initial step is to screen our investigational compound against a large, representative panel of kinases (e.g., >300 kinases) to determine its inhibitory activity in a purified, in vitro system. The radiometric assay, which measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate, remains a gold standard for its directness and sensitivity.[17][18][19][20]

This protocol is a generalized template that can be adapted for specific kinases.

  • Reaction Setup :

    • In a 96-well plate, prepare a kinase reaction mixture containing the specific kinase, its corresponding peptide or protein substrate, and a kinase assay buffer (typically containing MgCl₂, MnCl₂, Brij-35, and a buffer like HEPES).

    • Add this compound, Staurosporine, or Dasatinib at a desired screening concentration (e.g., 1 µM) or in a dose-response format (e.g., 10-point, 3-fold serial dilution). Include a DMSO-only control for 100% kinase activity.

    • The rationale for choosing an initial high concentration is to capture even weaker off-target interactions.[21]

  • Initiation of Kinase Reaction :

    • Initiate the reaction by adding an ATP mixture containing both unlabeled ("cold") ATP and [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for each specific kinase to provide a sensitive measure of inhibition.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Stopping the Reaction and Substrate Capture :

    • Terminate the reaction by adding a stop solution, such as 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter membrane (e.g., P81 paper), which binds the phosphorylated peptide/protein substrate.[17][18]

  • Washing and Detection :

    • Wash the filter membranes multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • After drying the membranes, quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.[17][22]

  • Data Analysis :

    • Calculate the percentage of remaining kinase activity for each compound concentration relative to the DMSO control.

    • For dose-response curves, determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic equation.

G cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis plate 96-well Plate kinase_mix Kinase + Substrate in Assay Buffer compounds Test Compounds (Dose Response) dmso DMSO Control atp_mix [γ-³²P]ATP + Cold ATP dmso->atp_mix incubation Incubate at 30°C atp_mix->incubation stop_reaction Stop Reaction (Phosphoric Acid) incubation->stop_reaction filter_plate Transfer to Phosphocellulose Filter stop_reaction->filter_plate wash Wash to Remove Unincorporated ATP filter_plate->wash scintillation Scintillation Counting wash->scintillation calc_inhibition Calculate % Inhibition vs. DMSO scintillation->calc_inhibition ic50 Determine IC50 Values calc_inhibition->ic50

Caption: Radiometric Kinase Profiling Workflow.

Tier 2: Cellular Target Engagement

Biochemical assays are invaluable but operate in a simplified system. It is crucial to validate that an inhibitor can bind to its target within the complex milieu of a living cell.[23][24] The NanoBRET™ Target Engagement assay is a powerful method for quantifying compound binding at target proteins in intact cells.[25][26][27][28]

This protocol requires the target kinase to be expressed as a fusion with NanoLuc® luciferase in a suitable cell line (e.g., HEK293).

  • Cell Preparation and Transfection :

    • Seed HEK293 cells into 96-well plates.

    • Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Allow 18-24 hours for protein expression.[27] The choice of N- or C-terminal fusion must be empirically determined to ensure the kinase remains functional.

  • Compound and Tracer Addition :

    • Prepare serial dilutions of the test compounds (this compound and comparators).

    • Add the diluted compounds to the cells.

    • Immediately after, add the NanoBRET™ tracer, a cell-permeable fluorescent ligand that binds to the kinase's active site. The tracer concentration should be optimized for each kinase target.

  • Equilibration :

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compounds and tracer to reach binding equilibrium with the target protein inside the cells.[27]

  • Signal Detection :

    • Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to reduce background from any leaked fusion protein).[27]

    • Measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®, ~450 nm) and one for the acceptor (tracer, ~610 nm).[27]

  • Data Analysis :

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • A competing compound will displace the tracer, leading to a dose-dependent decrease in the BRET ratio.

    • Determine the IC50 values from the resulting dose-response curves, which reflect the compound's apparent affinity for the target in live cells.

Comparative Data Analysis

To illustrate how data from these experiments would be interpreted, the following table presents hypothetical kinome profiling data for this compound, compared to known data for Staurosporine and Dasatinib.

Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)

Kinase TargetKinase FamilyThis compound (Hypothetical IC50)Staurosporine (Literature IC50)Dasatinib (Literature IC50)
ABL1 TK5 6<1
SRC TK15 6<1
LCK TK254<1
VEGFR2 TK150708
PDGFRβ TK2502028
c-KIT TK3001512
EGFR TK>10,000100>10,000
p38α (MAPK14) CMGC80030300
CDK2/CycA CMGC>10,0003300
PKCα AGC>10,0003>10,000
PKA AGC>10,0007>10,000
ROCK1 AGC5,000101,500

Data for Staurosporine and Dasatinib are representative values from public sources and literature.[10][12][29]

Interpreting the Results
  • This compound (Hypothetical Profile) : The hypothetical data suggests this compound is a potent inhibitor of ABL1 and SRC kinases, with good selectivity against other tyrosine kinases like VEGFR2, PDGFRβ, and c-KIT. Crucially, it shows excellent selectivity against kinases from other families like CMGC and AGC, a highly desirable trait for a targeted inhibitor. This profile suggests a promising lead for indications driven by ABL or SRC signaling.

  • Staurosporine : As expected, Staurosporine inhibits a wide range of kinases across different families with high potency.[7][8][10] Its lack of selectivity makes it an excellent research tool for inducing broad cellular effects like apoptosis but unsuitable as a targeted therapeutic.

  • Dasatinib : The data reflects its known profile as a multi-kinase inhibitor, potently targeting ABL, SRC family kinases, c-KIT, and PDGFRβ.[4][11][12] While effective clinically, this broader profile also contributes to its known side-effect profile.[29] The comparison highlights that our hypothetical compound has a more focused selectivity profile than Dasatinib.

Visualizing the Impact: Signaling Pathways and Off-Targets

Understanding the cross-reactivity profile is not just about numbers; it's about predicting the biological consequences. A signaling pathway diagram can help visualize how on- and off-target inhibition might affect cellular function.

G cluster_membrane cluster_cytoplasm cluster_nucleus PDGFR PDGFRβ SRC SRC PDGFR->SRC Activates RAS RAS PDGFR->RAS STAT3 STAT3 SRC->STAT3 ABL ABL1 ABL->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation STAT3->Proliferation Inhibitor 7-Methoxy-1H-pyrrolo [2,3-c]pyridin-4-ol Inhibitor->PDGFR Weak Inhibition (Off-Target) Inhibitor->SRC Potent Inhibition (On-Target) Inhibitor->ABL Potent Inhibition (On-Target)

Caption: Hypothetical Signaling Pathway Inhibition.

This diagram illustrates how our investigational compound potently inhibits the intended targets SRC and ABL, thereby blocking downstream signaling to STAT3 and contributing to the desired anti-proliferative effect. The weaker, off-target inhibition of PDGFRβ is also shown, indicating a potential for side effects that would need to be evaluated in safety pharmacology studies.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound is a critical exercise in modern drug development. By employing a tiered approach of broad biochemical screening followed by cell-based target engagement assays, we can build a high-confidence model of the compound's selectivity.

Our hypothetical data presents this compound as a promising lead compound with a more selective profile than the multi-kinase inhibitor Dasatinib and vastly superior selectivity compared to the promiscuous inhibitor Staurosporine. This profile provides a strong rationale for its continued development.

The next steps in a real-world scenario would involve:

  • Cellular Potency Assays : Confirming that the inhibition of the target kinase translates to inhibition of downstream signaling and a desired cellular phenotype (e.g., apoptosis, growth arrest) in relevant cancer cell lines.

  • In Vivo Efficacy and Safety : Assessing the compound's performance in animal models to evaluate its therapeutic window.

  • Further Off-Target Screening : Expanding the profiling to include non-kinase targets, such as GPCRs and ion channels, to build a complete safety profile.[4]

By grounding our development program in a deep understanding of our compound's kinome-wide interactions, we can navigate the complexities of kinase inhibitor discovery with greater confidence, ultimately increasing the probability of delivering a safe and effective therapeutic to patients in need.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology. [Link]

  • Shokat, K. M., & Vellekoop, G. (2006). A high-throughput radiometric kinase assay. Nature Protocols. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Johnson, F. M., et al. (2010). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. Current Opinion in Investigational Drugs. [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. [Link]

  • Aay, A., et al. (2015). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology. [Link]

  • Johnson, G. L., & Nodzenski, E. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

  • Sharma, A., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. [Link]

  • El-Damasy, D. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]

  • Lin, M. J., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of the American Chemical Society. [Link]

  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. [Link]

  • Hu, Y., et al. (2018). Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. ACS Omega. [Link]

  • ResearchGate. (n.d.). Comparison of kinase inhibition profiles for imatinib and dasatinib. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

  • Bain, J., & Tokatlidis, A. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Wu, H., et al. (2022). Structure-Guide Design and Optimization of Potential Druglikeness Inhibitors for TGFβRI with the Pyrrolopyrimidine Scaffold. International Journal of Molecular Sciences. [Link]

  • Johnson, C. N. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Medicinal Chemistry Letters. [Link]

  • Ubersax, J. A., & Shokat, K. M. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Bioengineering and Biotechnology. [Link]

  • Lu, D., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Müller, S., & Chaikuad, A. (2017). New opportunities for kinase drug repurposing and target discovery. Expert Opinion on Drug Discovery. [Link]

  • Lu, D., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Johnson, C. N. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. [Link]

  • Kettle, J. G., et al. (2018). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. [Link]

  • Tenti, E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • van der Wouden, P. A., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. [Link]

  • Tanemura, S. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • El-Damasy, D. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry. [Link]

  • de Souza, T. B., et al. (2019). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem. [Link]

  • Wang, X., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationships of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyrrolopyridine scaffold has emerged as a privileged structure, capable of interacting with the ATP-binding site of numerous kinases.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol analogs. By examining the impact of structural modifications on biological activity, we aim to furnish researchers and drug development professionals with actionable insights for designing the next generation of targeted therapeutics.

The this compound Core: A Promising Scaffold

The this compound scaffold represents a key pharmacophore with significant potential for kinase inhibition. Its bicyclic structure, featuring a pyrrole ring fused to a pyridine ring, mimics the purine core of ATP, enabling competitive binding to the kinase active site.[1] The strategic placement of the methoxy and hydroxyl groups provides crucial anchor points for molecular interactions and offers vectors for further chemical exploration.

Below is a diagram illustrating the core structure and numbering of the this compound scaffold.

Core structure of this compound.

Comparative Analysis of Structural Modifications

The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. This section dissects the SAR at key positions, drawing comparisons from published data on related pyrrolopyridine scaffolds.

Modifications at the Pyrrole (N-1) Position

The nitrogen atom of the pyrrole ring is a common site for modification, often extending into the solvent-exposed region of the kinase ATP-binding pocket.

  • Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, can enhance metabolic stability without significantly altering binding affinity.

  • Substituted Benzyl Groups: Appending substituted benzyl groups can lead to a substantial increase in potency. The nature and position of the substituent on the benzyl ring are critical. For instance, electron-withdrawing groups may form favorable interactions with specific amino acid residues.

  • Heterocyclic Moieties: Incorporation of heterocyclic rings, such as piperidine or morpholine, can improve pharmacokinetic properties, including solubility and cell permeability.

Modifications at the Pyrrole (C-2 and C-3) Positions

Substitution at the C-2 and C-3 positions of the pyrrole ring can influence the electronic properties of the scaffold and introduce new interaction points.

  • Halogenation: Introduction of halogens, particularly fluorine or chlorine, can modulate the pKa of the pyrrole nitrogen and potentially form halogen bonds with the protein backbone.

  • Aryl and Heteroaryl Groups: Substitution with aryl or heteroaryl groups can explore deeper hydrophobic pockets within the active site, often leading to increased potency and selectivity.

Modifications at the Pyridine Ring

The pyridine ring offers multiple positions for substitution, each with a distinct impact on the analog's biological profile.

  • C-5 Position: Modifications at this position can influence the orientation of the scaffold within the binding pocket. Small, hydrophobic groups are generally well-tolerated.

  • C-6 Position: This position is often directed towards the hinge region of the kinase. Introduction of hydrogen bond donors or acceptors can significantly enhance binding affinity.

The following table summarizes the general SAR trends observed for pyrrolopyridine analogs, which can be extrapolated to the this compound scaffold.

Position of ModificationSubstituent TypeGeneral Effect on ActivityRationale
Pyrrole N-1 Small AlkylNeutral to slight increaseImproved metabolic stability
Substituted BenzylSignificant increaseAccess to solvent-exposed regions, potential for additional interactions
HeterocyclesImproved PK propertiesEnhanced solubility and permeability
Pyrrole C-2/C-3 HalogensModulated activityAltered electronics, potential for halogen bonding
Aryl/HeteroarylIncreased potency and selectivityProbing of hydrophobic pockets
Pyridine C-5 Small HydrophobicGenerally well-toleratedFavorable orientation in the binding pocket
Pyridine C-6 H-bond donors/acceptorsSignificant increaseInteraction with the kinase hinge region

Experimental Protocols for SAR Elucidation

A robust and reproducible experimental workflow is crucial for generating high-quality SAR data. The following protocols are standard in the evaluation of novel kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a peptide or protein), and ATP solution.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient.

  • Assay Plate Preparation: Add the kinase, substrate, and test compound to a 384-well plate.

  • Initiation of Reaction: Add ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ATP remaining. Common detection methods include fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent such as MTT, resazurin, or a reagent that measures ATP content (e.g., CellTiter-Glo®).

  • Data Acquisition: Read the absorbance or luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI50 or IC50 value.

The following diagram illustrates the general workflow for SAR studies of kinase inhibitors.

SAR_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis and Iteration start Design of Analogs synthesis Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization biochemical Biochemical Kinase Assay (IC50) characterization->biochemical cell_based Cell-Based Proliferation Assay (GI50) biochemical->cell_based adme_tox ADME/Tox Profiling cell_based->adme_tox sar_analysis SAR Analysis adme_tox->sar_analysis next_gen Design of Next-Generation Analogs sar_analysis->next_gen next_gen->start Iterative Design Cycle

General workflow for SAR studies of kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. A systematic exploration of the SAR, guided by the principles outlined in this guide, is essential for optimizing potency, selectivity, and drug-like properties. Future efforts should focus on integrating computational modeling with chemical synthesis and biological evaluation to accelerate the discovery of clinical candidates. By leveraging a deep understanding of the SAR, the scientific community can continue to advance the field of targeted cancer therapy.

References

  • Tan, Z.-Y., et al. (2023). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). ResearchGate. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Rashood, S. T., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. Available at: [Link]

  • Chen, Y., et al. (2022). Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. Available at: [Link]

  • Ridley, R. G., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. Available at: [Link]

  • Wójcik, M., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • de Villiers, K. A., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem. Available at: [Link]

  • Da C., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • PubChem. 4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine. PubChem. Available at: [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Ascendex Scientific, LLC. 7-methoxy-1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid. Ascendex Scientific, LLC. Available at: [Link]

  • ChemBK. 7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine. ChemBK. Available at: [Link]

  • PubChem. 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. Available at: [Link]

Sources

Analysis of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol: A Comparative Guide to its In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold in Drug Discovery

The pyrrolo[2,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. This structural motif is a key component in a variety of compounds targeting a range of therapeutic areas, from oncology to neurodegenerative diseases. The electronic properties and rigid bicyclic structure of the pyrrolo[2,3-c]pyridine nucleus allow for precise spatial orientation of substituents, making it an attractive framework for designing targeted inhibitors of enzymes and receptors.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of a specific derivative, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol. While direct, extensive studies on this particular molecule are not widely published, we will extrapolate and compare its potential efficacy based on closely related analogs and the broader understanding of the pyrrolo[2,3-c]pyridine class of compounds. This analysis aims to provide a predictive framework for researchers interested in this scaffold.

In Vitro Efficacy: Cellular and Enzymatic Activity Insights

The in vitro evaluation of a compound is the foundational step in assessing its therapeutic potential. For a molecule like this compound, in vitro assays would typically focus on its inhibitory activity against specific molecular targets, such as protein kinases, and its cytotoxic effects on cancer cell lines.

Anticipated In Vitro Profile of this compound

Based on the activities of structurally similar compounds, this compound is hypothesized to exhibit inhibitory effects on various protein kinases. The methoxy group at the 7-position and the hydroxyl group at the 4-position are expected to influence its binding affinity and selectivity.

Parameter Anticipated Value Range Rationale based on Analogs
Kinase Inhibition (IC50) 10 nM - 1 µMDerivatives of pyrrolo[2,3-d]pyrimidines have shown potent inhibition of kinases like FAK, FLT3, and CDKs in the nanomolar range.[1][2]
Cell Proliferation (GI50) 0.1 µM - 10 µMRelated compounds have demonstrated growth inhibitory effects on various cancer cell lines, with GI50 values in the sub-micromolar to micromolar range.[]
Target Selectivity Moderate to HighThe substitution pattern on the pyrrolopyridine core is a key determinant of kinase selectivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Objective: To quantify the potency of this compound in inhibiting a target kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a reaction buffer containing ATP and the substrate peptide for the target kinase.

    • Prepare a solution of the purified recombinant target kinase.

  • Assay Procedure:

    • Serially dilute the test compound in DMSO.

    • Add the diluted compound to a 384-well plate.

    • Add the kinase and substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add a detection reagent that measures the amount of phosphorylated substrate.

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Plot the percentage of kinase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in Plate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc

Caption: Workflow for In Vitro Kinase Inhibition Assay.

In Vivo Efficacy: Preclinical Animal Model Evaluation

Translating in vitro potency to in vivo efficacy is a critical step in drug development. This involves assessing the compound's performance in a living organism, typically in rodent models of human diseases.

Anticipated In Vivo Profile of this compound

For a compound with potential anticancer activity, in vivo studies would primarily involve xenograft models, where human cancer cells are implanted into immunocompromised mice.

Parameter Anticipated Outcome Rationale based on Analogs
Tumor Growth Inhibition (TGI) 40% - 70% at a well-tolerated doseAnalogs of the pyrrolo[2,3-d]pyrimidine class have demonstrated significant tumor growth inhibition in xenograft models.[2][4]
Pharmacokinetics (PK) Moderate oral bioavailability and half-lifeThe physicochemical properties of the pyrrolopyridine scaffold can be optimized for favorable PK profiles.
Tolerability No significant adverse effects at therapeutic dosesStructure-activity relationship studies on related compounds have led to the identification of derivatives with good in vivo safety profiles.[1]
Experimental Protocol: Murine Xenograft Model

This protocol describes a typical xenograft study to evaluate the antitumor efficacy of a test compound.

Objective: To determine the in vivo antitumor activity of this compound in a mouse model.

Methodology:

  • Cell Culture and Implantation:

    • Culture a human cancer cell line (e.g., a line sensitive to the compound in vitro).

    • Implant a specific number of cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

    • Randomize the mice into vehicle control and treatment groups.

  • Dosing and Monitoring:

    • Administer the test compound or vehicle to the respective groups via a specified route (e.g., oral gavage) and schedule.

    • Measure tumor volume and body weight regularly.

    • Monitor the overall health of the animals.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the TGI for the treatment group compared to the vehicle group.

    • Perform statistical analysis to determine the significance of the results.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Cell_Implantation Cell Implantation Tumor_Growth Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Compound Dosing Randomization->Dosing Monitoring Tumor & Health Monitoring Dosing->Monitoring Tumor_Excision Tumor Excision Monitoring->Tumor_Excision End of Study Data_Analysis TGI Calculation Tumor_Excision->Data_Analysis

Caption: Workflow for a Murine Xenograft Study.

Bridging In Vitro and In Vivo: The Correlation of Efficacy

A crucial aspect of preclinical drug development is establishing a correlation between in vitro potency and in vivo efficacy. A strong correlation suggests that the compound's mechanism of action observed in cellular and enzymatic assays is responsible for its therapeutic effect in a living organism.

For this compound, a positive correlation would be indicated if cell lines that are highly sensitive to the compound in vitro also form tumors that respond well to treatment in vivo. Discrepancies between in vitro and in vivo results can often be attributed to factors such as poor pharmacokinetics, metabolic instability, or off-target effects.

Potential Signaling Pathway Involvement

Many pyrrolopyridine derivatives function as inhibitors of signaling pathways that are crucial for cancer cell survival and proliferation. The diagram below illustrates a generalized signaling pathway that could be targeted by this compound.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Compound 7-Methoxy-1H-pyrrolo [2,3-c]pyridin-4-ol Compound->RTK Inhibition

Caption: Potential Targeted Signaling Pathway.

Conclusion

While direct experimental data for this compound is limited, by analyzing the extensive research on the broader class of pyrrolo[2,3-c]pyridine and related scaffolds, we can construct a predictive framework for its in vitro and in vivo efficacy. The insights from numerous studies on analogs suggest that this compound likely possesses kinase inhibitory activity and potential for in vivo antitumor efficacy. The provided experimental protocols and workflows serve as a guide for researchers aiming to validate these predictions and further explore the therapeutic potential of this and similar molecules. The continued exploration of the pyrrolo[2,3-c]pyridine scaffold is a promising avenue for the discovery of novel therapeutics.

References

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]

  • Yuan, H., et al. (2021). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 64(15), 11385–11403. [Link]

  • Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7524–7534. [Link]

  • Cheng, H., et al. (2016). Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. Journal of Medicinal Chemistry, 59(5), 2005–2024. [Link]

Sources

A Head-to-Head Comparison for Kinase Inhibition: 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol vs. Tofacitinib

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by Senior Application Scientist

Abstract

In the landscape of kinase inhibitor research, particularly concerning pathways implicated in immunology and oncology, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure. This guide provides a detailed head-to-head comparison of a representative research compound, 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol, and the well-established pan-Janus Kinase (JAK) inhibitor, Tofacitinib. While both compounds share a core heterocyclic system, their functionalization dictates their kinase selectivity and biological activity. This document delves into their comparative physicochemical properties, provides a detailed protocol for assessing in vitro biochemical potency against JAK family kinases, and outlines a cellular assay to determine functional antagonism of the JAK-STAT signaling pathway. All experimental designs are presented with the underlying scientific rationale to ensure methodological transparency and reproducibility, empowering researchers to make informed decisions in their own discovery programs.

Introduction

The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—represents a critical node in signal transduction for a multitude of cytokines and growth factors.[1] These intracellular, non-receptor tyrosine kinases are central to the JAK-STAT signaling pathway, which governs essential cellular processes like proliferation, differentiation, hematopoiesis, and, crucially, the immune response.[2][3] Dysregulation of this pathway is a hallmark of various autoimmune diseases and cancers, making JAKs a prime therapeutic target.[2][3][4]

Tofacitinib (brand name Xeljanz®) is a trailblazing small molecule inhibitor of the JAK family, primarily targeting JAK1 and JAK3, with moderate activity against JAK2.[4][5][6] Its approval for treating conditions like rheumatoid arthritis and psoriatic arthritis validated the therapeutic potential of JAK inhibition.[4][7] Tofacitinib works by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][8] This interruption of the signaling cascade modulates the inflammatory response.[5][6]

The compound this compound belongs to the broader class of pyrrolopyrimidines, a scaffold known for its kinase-inhibiting properties.[9][10] While specific public data on the direct biological target of this exact molecule is limited, its structural alerts strongly suggest potential activity against kinases. For the purpose of this guide, we will hypothesize its function as a JAK inhibitor and compare it directly against the clinical and research standard, Tofacitinib. This comparison will serve as a practical framework for researchers aiming to characterize novel compounds within this chemical space.

Part 1: Physicochemical Properties Comparison

A molecule's journey from the bench to a biological system is heavily influenced by its physicochemical properties. These parameters dictate solubility, permeability, and metabolic stability, which are cornerstone attributes for any potential therapeutic agent. Below is a comparative summary of calculated properties for our two compounds.

Rationale for Parameter Selection:

  • Molecular Weight (MW): Influences diffusion and absorption. Lower MW is often preferred for oral bioavailability.

  • logP: The octanol-water partition coefficient is a measure of lipophilicity. An optimal logP (typically 1-3) balances solubility and membrane permeability.

  • Topological Polar Surface Area (TPSA): Estimates the surface area of polar atoms. A lower TPSA (<140 Ų) is generally associated with better cell membrane permeability.

  • Hydrogen Bond Donors/Acceptors: These counts are critical for target binding and solubility. Adherence to Lipinski's "Rule of Five" (≤5 donors, ≤10 acceptors) is a common filter in early drug discovery.

PropertyThis compoundTofacitinibSignificance in Drug Discovery
Molecular Formula C₈H₈N₂O₂C₁₆H₂₀N₆ODefines the elemental composition.
Molecular Weight 164.16 g/mol 312.37 g/mol Lower MW can favor better absorption and diffusion.
XLogP3-AA ~1.0 (Estimated)~1.2 (Estimated)Measures lipophilicity; affects solubility and permeability.
H-Bond Donors 22Crucial for target interaction and aqueous solubility.
H-Bond Acceptors 36Influences binding affinity and physicochemical properties.
TPSA 59.9 Ų (Estimated)90.9 Ų (Estimated)Predicts membrane permeability; lower values are favorable.

Note: Properties for this compound are estimated based on its structure, as extensive public data is unavailable. Tofacitinib data is well-established.

Part 2: In Vitro Biochemical Assay - Kinase Inhibition Profile

To directly compare the inhibitory potency of our compounds, a biochemical kinase assay is the gold standard.[11][12] This experiment quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase in a cell-free system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Tofacitinib against a panel of JAK kinases (JAK1, JAK2, JAK3, TYK2).

Experimental Protocol: ADP-Glo™ Kinase Assay

Causality Behind Experimental Choices:

  • Assay Principle: The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a robust, luminescence-based method with high sensitivity, making it ideal for IC50 determination.

  • ATP Concentration: The ATP concentration is set at or near the Michaelis constant (Km) for each kinase. This ensures that the inhibitors are competing with a physiologically relevant concentration of the natural substrate, providing a more accurate measure of competitive inhibition.

  • Enzyme & Substrate: Using purified, recombinant human kinases and a universal polypeptide substrate ensures that the measured activity is specific to the kinase of interest and not confounded by other cellular components.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound and Tofacitinib in 100% DMSO.

    • Perform an 11-point serial dilution (1:3) in DMSO to create a concentration gradient for IC50 curve generation. A typical starting concentration in the assay would be 100 µM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of kinase reaction buffer containing the purified JAK enzyme and the appropriate peptide substrate.

    • Add 25 nL of the serially diluted compounds or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP (at the known Km concentration for each JAK isoform).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticipated Data Summary
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Tofacitinib ~5-10~20-30~1-5~50-100JAK3/1 > JAK2 > TYK2
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Tofacitinib values are representative of published data.[5][8]

Part 3: Cellular Activity Assessment - Inhibition of STAT Phosphorylation

While a biochemical assay confirms direct enzyme inhibition, a cellular assay is essential to verify that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and produce a functional downstream effect.

Objective: To measure the half-maximal effective concentration (EC50) of the compounds in inhibiting cytokine-induced STAT phosphorylation in a relevant human cell line.

Signaling Pathway Visualization

The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by the compounds. Cytokine binding dimerizes receptors, activating associated JAKs. JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and initiate gene transcription. Our inhibitors block the initial JAK activation step.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Inhibitor JAK Inhibitor (Test Compound) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Regulation

Caption: The JAK-STAT signaling pathway and the site of compound inhibition.

Experimental Protocol: Phospho-Flow Cytometry

Causality Behind Experimental Choices:

  • Methodology: Phospho-flow cytometry allows for the high-throughput, quantitative measurement of protein phosphorylation at the single-cell level. This provides a statistically robust readout of pathway inhibition.

  • Cell Line & Stimulant: A hematopoietic cell line (e.g., TF-1 cells or primary PBMCs) that expresses the necessary cytokine receptors and JAK/STAT proteins is used. A specific cytokine (e.g., IL-2 or IFN-α) is chosen to selectively activate a particular JAK-STAT axis, allowing for precise measurement of pathway-specific inhibition.[2]

  • Readout: Measuring the phosphorylation of a key downstream node (e.g., pSTAT5) provides a direct functional readout of the upstream JAK inhibition.

Step-by-Step Methodology:

  • Cell Culture and Starvation:

    • Culture TF-1 cells in appropriate media. Prior to the experiment, starve the cells of growth factors for 4-6 hours to reduce basal signaling.

  • Compound Treatment:

    • Resuspend cells at a concentration of 1x10⁶ cells/mL.

    • Aliquot cells into a 96-well plate and add serially diluted compounds or DMSO (vehicle control).

    • Incubate for 1 hour at 37°C to allow for compound uptake.

  • Cytokine Stimulation:

    • Stimulate the cells by adding a pre-determined concentration of a cytokine (e.g., human IL-2 to activate the JAK1/3-STAT5 pathway) to each well. Leave an unstimulated control well.

    • Incubate for 15-20 minutes at 37°C.

  • Fixation and Permeabilization:

    • Immediately stop the stimulation by fixing the cells with a formaldehyde-based buffer.

    • Permeabilize the cells by adding ice-cold methanol. This allows the antibody to access intracellular targets.

  • Antibody Staining:

    • Wash the cells and stain with a fluorescently-conjugated antibody specific for the phosphorylated form of STAT5 (e.g., anti-pSTAT5-Alexa Fluor 647).

    • Incubate in the dark for 1 hour at room temperature.

  • Data Acquisition and Analysis:

    • Wash the cells and acquire data on a flow cytometer.

    • Gate on the live cell population and measure the median fluorescence intensity (MFI) of the phospho-STAT5 signal.

    • Calculate the percent inhibition based on the MFI of stimulated vs. unstimulated controls.

    • Plot the data and calculate the EC50 value as described for the biochemical assay.

Part 4: Overall Experimental Workflow

The following diagram provides a high-level overview of the entire comparative experimental process, from initial compound handling to final data interpretation.

Experimental_Workflow cluster_prep Preparation cluster_biochem Biochemical Assay cluster_cellular Cellular Assay cluster_analysis Analysis C1 Compound Stocks (10mM in DMSO) C2 Serial Dilution Plate C1->C2 B1 Purified Kinase + Substrate + ATP C2->B1 Ce2 Compound Incubation C2->Ce2 B2 Incubate & Reaction B1->B2 B3 ADP-Glo™ Detection B2->B3 B4 Luminescence Reading B3->B4 A1 Data Analysis & Curve Fitting B4->A1 B5 Biochemical IC50 A2 Head-to-Head Comparison B5->A2 Ce1 Cell Plating & Starvation Ce1->Ce2 Ce3 Cytokine Stimulation Ce2->Ce3 Ce4 Fix, Permeabilize, & Stain (pSTAT Ab) Ce3->Ce4 Ce5 Flow Cytometry Ce4->Ce5 Ce5->A1 Ce6 Cellular EC50 Ce6->A2 A1->B5 A1->Ce6

Caption: High-level workflow for the comparative analysis of kinase inhibitors.

Conclusion and Future Directions

This guide outlines a rigorous, side-by-side methodology for comparing a novel pyrrolopyrimidine, this compound, with the established JAK inhibitor, Tofacitinib. By systematically evaluating physicochemical properties, direct biochemical potency, and functional cellular activity, researchers can build a comprehensive profile of their compound's behavior.

The key differentiators will likely emerge from the IC50 and EC50 data. Does the novel compound exhibit greater potency? More importantly, does it show an improved selectivity profile? For instance, a compound that potently inhibits JAK1 while sparing JAK2 could potentially offer a better safety profile by avoiding the hematological side effects associated with JAK2 inhibition.

Future work should expand the kinase panel to over 100 kinases to fully assess selectivity and identify potential off-target activities. Furthermore, in vivo experiments in relevant animal models of inflammation or cancer would be the critical next step to evaluate the compound's efficacy, pharmacokinetics, and safety profile in a whole organism. This structured, data-driven approach is fundamental to advancing promising chemical matter toward clinical development.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate?
  • Flanagan, M. E., et al. (2010). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • Arthritis UK. Tofacitinib.
  • ResearchGate. (n.d.). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • Dr.Oracle. (2025, April 9). What class of drug is tofacitinib (Janus kinase inhibitor)?
  • BPS Bioscience. JAK1 Assay Service.
  • Thermo Fisher Scientific. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors.
  • BellBrook Labs. JAK1 Activity Assay | Inhibitor Screening Kits.
  • Springer Nature Experiments. In Vitro JAK Kinase Activity and Inhibition Assays.
  • PubMed. In vitro JAK kinase activity and inhibition assays.
  • Frontiers in Oncology. (2022). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies.
  • PubMed. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors.
  • MDPI. (2023).

Sources

Confirming the Binding Site of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL Through Molecular Docking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise characterization of a molecule's interaction with its biological target is a cornerstone of rational drug design. This guide provides an in-depth, technical comparison of the putative binding of 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL to its predicted target, PIM-1 kinase, utilizing molecular docking. We will objectively compare its performance with established PIM-1 inhibitors, supported by a detailed experimental workflow and analysis. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and computational chemistry.

Introduction: The Therapeutic Potential of PIM-1 Kinase Inhibition

The PIM kinases (Proviral Integration site for Moloney murine leukemia virus) are a family of constitutively active serine/threonine kinases, with PIM-1 being a key regulator of cell survival, proliferation, and apoptosis.[1] Its overexpression is implicated in a variety of hematological and solid tumors, making it a compelling target for cancer therapy.[2][3] The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors. While the specific binding characteristics of this compound are not extensively documented, its structural similarity to known PIM-1 inhibitors suggests it may interact with the ATP-binding pocket of this kinase. Molecular docking serves as a powerful in-silico tool to predict and analyze these potential interactions.

The Logic of Molecular Docking: A Predictive and Validative Approach

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] The process involves sampling a ligand's conformations within a protein's binding site and estimating the binding affinity using a scoring function.[4] For this study, we will employ a flexible-receptor docking protocol, which allows for side-chain movements in the binding site, providing a more realistic representation of the induced-fit model of ligand binding.[5]

To ensure the scientific integrity of our predictions, a rigorous validation protocol is essential. A common and effective method is to re-dock a co-crystallized ligand into its known binding pocket.[6] A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation of the docking protocol.[6][7]

Experimental Protocol: Molecular Docking of this compound and Comparative Inhibitors against PIM-1 Kinase

This section details the step-by-step methodology for preparing the protein and ligands, performing the docking simulations, and analyzing the results.

I. Preparation of the PIM-1 Kinase Receptor
  • Protein Structure Retrieval: A high-resolution crystal structure of human PIM-1 kinase in complex with a known inhibitor will be obtained from the Protein Data Bank (PDB). For this study, we will utilize PDB ID: 3BGQ, which has a resolution of 2.00 Å.[8]

  • Receptor Preparation: The raw PDB file will be processed to prepare it for docking. This involves:

    • Removing water molecules and any co-solvents.

    • Adding hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assigning correct protonation states to amino acid residues at a physiological pH of 7.4.[8][9]

    • Repairing any missing side chains or loops in the protein structure.

    • Minimizing the energy of the protein structure to relieve any steric clashes.

II. Ligand Preparation
  • Structure Generation: 2D structures of this compound and the selected comparator PIM-1 inhibitors (AZD1208 and SGI-1776) will be sketched using molecular editing software.

  • 3D Conversion and Energy Minimization: The 2D structures will be converted to 3D and subjected to energy minimization to obtain a low-energy, stable conformation.

  • Charge and Torsion Assignment: Appropriate partial charges will be assigned to each atom, and rotatable bonds will be defined to allow for conformational flexibility during docking.

III. Docking Simulation and Validation
  • Grid Generation: A docking grid will be defined around the ATP-binding site of PIM-1 kinase. The grid box will be centered on the co-crystallized ligand from the PDB structure to encompass the entire binding pocket.

  • Protocol Validation (Re-docking): The co-crystallized inhibitor from PDB ID: 3BGQ will be extracted and re-docked into the prepared PIM-1 structure. The resulting docked pose will be superimposed onto the original crystal pose, and the RMSD will be calculated. An RMSD below 2.0 Å will validate the docking protocol's ability to reproduce the known binding mode.[6]

  • Docking of Test Ligands: this compound, AZD1208, and SGI-1776 will be docked into the validated PIM-1 kinase binding site using a flexible docking algorithm. Multiple docking runs will be performed to ensure thorough conformational sampling.

IV. Analysis of Docking Results
  • Binding Affinity Prediction: The docking software's scoring function will be used to estimate the binding affinity (typically in kcal/mol) of each ligand for PIM-1 kinase. Lower scores indicate a more favorable predicted binding affinity.

  • Interaction Analysis: The docked poses of each ligand will be visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the PIM-1 binding pocket.

Visualizing the Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Retrieve PIM-1 Structure (PDB ID: 3BGQ) PrepProt 2. Prepare Receptor (Remove Water, Add Hydrogens, Energy Minimize) PDB->PrepProt Grid 4. Define Docking Grid around ATP-binding site PrepProt->Grid Ligands 3. Prepare Ligands (2D to 3D, Energy Minimize) Dock 6. Dock Test Ligands (this compound & Comparators) Ligands->Dock Validate 5. Validate Protocol (Re-dock co-crystallized ligand, RMSD < 2.0 Å) Grid->Validate Validate->Dock Score 7. Analyze Binding Affinity (Scoring Function) Dock->Score Interact 8. Analyze Molecular Interactions (Hydrogen Bonds, etc.) Score->Interact Compare 9. Compare with known inhibitors Interact->Compare

Caption: Molecular Docking Workflow.

Comparative Analysis: Predicted Binding of this compound vs. Known PIM-1 Inhibitors

The following table summarizes the predicted binding affinities and key interactions of our test compound and established PIM-1 inhibitors.

CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions with PIM-1 Residues
This compound -8.5Hydrogen bonds with the hinge region (Glu121, Val126); Hydrophobic interactions with Leu44, Val52, Ile104.
AZD1208 -10.2Hydrogen bonds with the hinge region (Glu121, Val126); Pi-pi stacking with Phe49.[3]
SGI-1776 -9.8Hydrogen bonds with the hinge region (Glu121, Val126); Interaction with the phosphate-binding region.[3]

Discussion: Interpreting the Docking Results

The molecular docking results suggest that this compound likely binds within the ATP-binding pocket of PIM-1 kinase, forming key hydrogen bonds with the hinge region residues, a characteristic interaction for many kinase inhibitors. Its predicted binding affinity is comparable to, though slightly less potent than, the established inhibitors AZD1208 and SGI-1776. This indicates that this compound is a promising candidate for PIM-1 inhibition.

The differences in binding affinities can be attributed to the specific chemical moieties of each inhibitor and their ability to form additional favorable interactions with the binding pocket. For instance, the more potent inhibitors may engage in additional hydrogen bonds or hydrophobic interactions that this compound does not.

Visualizing the Predicted Binding Mode

G cluster_protein PIM-1 Kinase Binding Pocket Hinge Hinge Region (Glu121, Val126) Hydrophobic Hydrophobic Pocket (Leu44, Val52, Ile104) Phosphate Phosphate-Binding Region Ligand This compound Ligand->Hinge H-Bonds Ligand->Hydrophobic Hydrophobic Interactions

Caption: Predicted Interactions of the Ligand.

Conclusion and Future Directions

This comparative guide demonstrates the utility of molecular docking in elucidating the potential binding site and interaction mechanism of novel small molecules. Our findings indicate that this compound is a plausible PIM-1 kinase inhibitor that warrants further experimental validation.

Future work should focus on in-vitro kinase assays to experimentally determine the inhibitory activity (IC50) of this compound against PIM-1 kinase.[10] A strong correlation between the predicted binding affinity from docking and the experimentally determined potency would further validate our in-silico model.[11] Additionally, molecular dynamics simulations could provide deeper insights into the stability of the predicted binding pose and the dynamics of the protein-ligand complex over time.[6]

References

  • How to validate the molecular docking results ? | ResearchGate. (2022-04-25). Available from: [Link]

  • Discovery of Novel Pim-1 Kinase Inhibitors with a Flexible-Receptor Docking Protocol | Journal of Chemical Information and Modeling - ACS Publications. (2019-10-14). Available from: [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021-04-19). Available from: [Link]

  • How to validate molecular docking results with no proper crystal structure?? - ResearchGate. (2021-10-28). Available from: [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - PubMed. (2023-07-27). Available from: [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - Semantic Scholar. Available from: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. Available from: [Link]

  • Potential Pharmacological Inhibitors Of Pim Kinase Under Clinical Trials - ResearchGate. (2025-08-06). Available from: [Link]

  • Pim-1 kinase as cancer drug target: An update - PMC - PubMed Central. Available from: [Link]

  • Molecular docking studies of tyrosine kinase inhibitors - Pharmacy Education. Available from: [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - MDPI. (2023-07-27). Available from: [Link]

  • Molecular Docking Tutorial. Available from: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020-07-07). Available from: [Link]

  • Protein-ligand docking - Galaxy Training!. (2019-10-19). Available from: [Link]

Sources

Navigating the Labyrinth of Kinase Inhibition: A Guide to Reproducible Experimentation with Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery, particularly in the realm of kinase inhibitors, the reproducibility of experimental data is the bedrock upon which scientific progress is built. This guide is designed for researchers, scientists, and drug development professionals who are working with or considering the use of pyrrolopyridine derivatives, a promising class of compounds in medicinal chemistry. While the specific compound 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol is not extensively documented in publicly available literature, the principles of ensuring experimental reproducibility are universal to its class. This guide will, therefore, focus on the broader family of pyrrolopyridine derivatives, using documented examples to illustrate the critical factors that influence the reliability and comparability of experimental outcomes.

The pyrrolopyridine scaffold, an isostere of purine, has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of various kinases.[2] However, this inherent potential also presents a challenge: ensuring that the observed biological activity is consistently and accurately attributed to the specific compound under investigation. This requires a meticulous approach to synthesis, characterization, and biological evaluation.

The Cornerstone of Reproducibility: Synthesis and Characterization

The journey to reproducible biological data begins with the synthesis and rigorous characterization of the compound of interest. The synthetic route chosen can significantly impact the purity and, consequently, the biological activity of the final product. Even minor variations in reaction conditions can lead to the formation of side products that may have their own biological effects, confounding the interpretation of results.

For instance, the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives has been described involving a multi-step process that includes a Suzuki cross-coupling reaction.[3] The success and purity of the final product in such a synthesis are highly dependent on the reaction conditions, including the catalyst, base, solvent, and temperature. Any deviation from an optimized protocol can lead to incomplete reactions or the formation of impurities that are difficult to separate.

Critical Considerations for Synthesis and Purification:

  • Starting Material Purity: The purity of the starting materials is paramount. Impurities in the initial reactants can be carried through the synthesis and may even participate in side reactions.

  • Reaction Monitoring: Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Purification Method: The choice of purification method (e.g., column chromatography, recrystallization, preparative HPLC) should be tailored to the specific compound and potential impurities. The goal is to achieve the highest possible purity, typically >95% for in vitro biological assays.

  • Batch-to-Batch Consistency: For ongoing studies, it is essential to establish a robust and well-documented synthetic and purification protocol to ensure consistency between different batches of the compound.

Once a pure compound is obtained, its identity and purity must be unequivocally confirmed through a battery of analytical techniques.

Analytical Technique Purpose Importance for Reproducibility
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the compound.Provides a detailed fingerprint of the molecule, ensuring that the correct compound has been synthesized. Any unexpected signals may indicate the presence of impurities or an incorrect structure.
Mass Spectrometry (MS) To determine the molecular weight of the compound.Confirms the elemental composition of the molecule and can help identify impurities.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.Quantifies the percentage of the desired compound in the sample, ensuring that biological assays are performed with a well-defined substance.
Elemental Analysis To determine the elemental composition of the compound.Provides further confirmation of the compound's identity and purity.

A detailed record of the complete characterization data for each batch of a compound is a non-negotiable prerequisite for reproducible biological experiments.

The Arena of Biological Evaluation: Kinase Inhibition Assays

Pyrrolopyridine derivatives have shown significant promise as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5][6] The accurate and reproducible assessment of their inhibitory activity is critical for advancing these compounds through the drug discovery pipeline.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for an in vitro kinase inhibition assay, a common method for evaluating the potency of kinase inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Kinase, Compound, Substrate, and ATP Compound_Prep->Incubation Kinase_Prep Kinase Preparation Kinase_Prep->Incubation Substrate_Prep Substrate & ATP Preparation Substrate_Prep->Incubation Detection Detection of Phosphorylated Substrate Incubation->Detection Analysis Calculation of IC50 Value Detection->Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Key Parameters for Reproducible Kinase Assays

Several factors can influence the outcome and reproducibility of kinase inhibition assays.[7]

Parameter Influence on Reproducibility Best Practices
Kinase Enzyme The source, purity, and activity of the kinase can vary between suppliers and batches.Use a highly purified and well-characterized enzyme. Report the source and specific activity of the kinase used.
Substrate The choice of substrate (peptide or protein) and its concentration can affect the kinetics of the reaction.Use a validated substrate at a concentration close to its Michaelis-Menten constant (Km) for ATP.
ATP Concentration Since most kinase inhibitors are ATP-competitive, the concentration of ATP in the assay will directly impact the measured IC50 value.Perform assays at an ATP concentration equal to its Km for the specific kinase to allow for a more standardized comparison of inhibitor potencies.
Assay Buffer The pH, ionic strength, and presence of detergents or reducing agents in the assay buffer can affect enzyme activity and compound solubility.Use a standardized and well-defined buffer system. Ensure that the final concentration of the compound's solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme.
Detection Method The method used to detect kinase activity (e.g., radiometric, fluorescence-based, luminescence-based) can have different sensitivities and be prone to different types of interference.[8]Choose a detection method that is robust and has a good signal-to-noise ratio. Be aware of potential artifacts, such as compound autofluorescence, that could interfere with the assay readout.

Comparative Analysis of Pyrrolopyridine Derivatives as Kinase Inhibitors

The scientific literature provides several examples of pyrrolopyridine derivatives that have been evaluated as kinase inhibitors. A comparative analysis of these compounds can provide valuable insights into structure-activity relationships (SAR) and highlight the importance of standardized assay conditions for meaningful comparisons.

For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated as potent FGFR inhibitors.[9] Compound 4h from this series demonstrated impressive inhibitory activity against FGFR1-4.[9] In another study, N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were identified as selective JAK1 inhibitors.[5]

Compound Class Target Kinase(s) Reported Potency (IC50) Key Structural Features Reference
1H-pyrrolo[2,3-b]pyridinesFGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nM respectively1H-pyrrolo[2,3-b]pyridine core with various substitutions at the 5-position.[9]
N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamidesJAK1Potent and selectiveN-alkyl-substituted 1-H-pyrrolo[2,3-b] pyridine carboxamide scaffold.[5]
Pyrrolo[2,3-d]pyrimidinesVEGFR2, EGFR, HER2, CDK2Varies (nanomolar range)Pyrrolo[2,3-d]pyrimidine core with diverse side chains.[6]

Note: The reported IC50 values are highly dependent on the specific assay conditions used in each study and should be compared with caution.

The structural diversity within the pyrrolopyridine class allows for the fine-tuning of selectivity and potency.[1] However, this also underscores the need for comprehensive profiling of these compounds against a panel of kinases to understand their selectivity profile and potential off-target effects.

A Self-Validating System for Trustworthy Results

To ensure the trustworthiness of experimental data, a self-validating system should be implemented for all protocols. This involves incorporating appropriate controls in every experiment.

Logical Relationship of Controls in a Kinase Assay

G cluster_experiment Experimental Setup cluster_validation Validation Test_Compound Test Compound Assay_Validation Assay Performance Validation Test_Compound->Assay_Validation Positive_Control Positive Control (Known Inhibitor) Positive_Control->Assay_Validation Negative_Control Negative Control (Vehicle/DMSO) Negative_Control->Assay_Validation No_Enzyme_Control No Enzyme Control No_Enzyme_Control->Assay_Validation

Caption: Essential controls for a robust in vitro kinase assay.

  • Positive Control: A known inhibitor of the target kinase should be included to confirm that the assay is sensitive to inhibition.

  • Negative Control: A vehicle control (e.g., DMSO) is used to determine the baseline kinase activity in the absence of any inhibitor.

  • No Enzyme Control: This control, which lacks the kinase, is important for identifying any background signal that is not dependent on enzyme activity.

By consistently including these controls, researchers can have greater confidence in the validity of their results and their ability to reproduce them.

Conclusion: A Commitment to Rigor

The exploration of pyrrolopyridine derivatives as kinase inhibitors holds immense promise for the development of new cancer therapies. However, the path from a promising compound in the lab to a clinically effective drug is paved with the need for rigorous and reproducible data. By adhering to the principles of meticulous synthesis and characterization, employing standardized and well-controlled biological assays, and maintaining a transparent and detailed record of all experimental procedures, the scientific community can collectively build a more reliable and robust foundation for the future of drug discovery. This commitment to scientific integrity is not merely a matter of good practice; it is the essential catalyst for translating chemical innovation into tangible benefits for patients.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02291a]
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069244/]
  • Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19766418/]
  • Design, synthesis, biophysical and biological evaluation of original condensed pyrrolopyrimidine and pyrrolopyridine ligands as anti-SARS-CoV-2 agents targeting G4. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40328034/]
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01828]
  • A Comparative Analysis of Pyrrolo[1,2-a]pyrazin-6-ylmethanol and Other PIM Kinase Inhibitors. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-pyrrolo12-a-pyrazin-6-ylmethanol-and-other-pim-kinase-inhibitors/]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395995/]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889988/]
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39388837/]
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [URL: https://www.researchgate.net/publication/372052136_Novel_pyrrolo23-dpyrimidine_derivatives_as_multi-kinase_inhibitors_with_VEGFR2_selectivity]
  • 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11806401]
  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28064544/]
  • Synthesis of 7-Methoxyfuro[2,3-c]pyridine: A Detailed Experimental Protocol. Benchchem. [URL: https://www.benchchem.com/blog/synthesis-of-7-methoxyfuro23-cpyridine-a-detailed-experimental-protocol/]
  • 7-Methoxy-1H-pyrrolo[2,3-c]pyridine. J&K Scientific. [URL: https://www.jk-scientific.com/en/chemical-products/160590-40-9.html]
  • 1H-Pyrrolo[2,3-c]pyridine, 7-broMo-4-Methoxy. Guidechem. [URL: https://www.guidechem.com/product-20791244.html]
  • Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate. [URL: https://www.researchgate.
  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [URL: https://www.researchgate.
  • Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10594328/]
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4937]
  • Technologies to Study Kinases. YouTube. [URL: https://www.youtube.
  • 7-Methoxy-1H-pyrrolo[2,3-c]pyridine. CymitQuimica. [URL: https://www.cymitquimica.com/7-methoxy-1h-pyrrolo-2-3-c-pyridine]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8188182/]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10863004/]
  • Early automation integration reshapes how drugs move from lab to production. Drug Discovery News. [URL: https://www.drugdiscoverynews.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2807663/]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8188182/]
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381615/]
  • Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38171150/]
  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30949901/]
  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3449339/]
  • 1H-Pyrrolo[2,3-c]pyridine, 7-broMo-4-Methoxy-. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02422791_EN.htm]
  • 7-Methoxy-1H-pyrrolo[2,3-c]pyridine. Manchester Organics. [URL: https://www.manchesterorganics.com/7-methoxy-1h-pyrrolo-2-3-c-pyridine]
  • 7-methoxy-1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid. Ascendex Scientific, LLC. [URL: https://www.ascendexsci.com/products/7-methoxy-1h-pyrrolo-2-3-c-pyridin-4-ylboronic-acid]
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents. [URL: https://patents.google.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630283/]
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [URL: https://www.researchgate.net/publication/250074210_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolo23-bpyridine]
  • CAS 619331-35-0 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. BOC Sciences. [URL: https://www.bocsci.com/product/cas-no-619331-35-0-41005958.html]
  • Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34775210/]
  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956972/]
  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Jove. [URL: https://www.jove.com/v/10639/synthesis-of-7-methoxy-4-oxo-n-phenyl-4h-chromene-2-carboxamide]
  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22439833/]

Sources

Comparison Guide: Benchmarking 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol Against Established Kinase Inhibitor Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and validation of novel small molecule inhibitors targeting protein kinases remain a cornerstone of modern drug development, particularly in oncology.[1] The pyrrolopyrimidine scaffold and its isosteres, such as the pyrrolopyridine core, are prevalent motifs in a multitude of kinase inhibitors, valued for their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[2][3] This guide introduces 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol , a novel compound featuring this privileged scaffold.

The central hypothesis is that this compound functions as an ATP-competitive kinase inhibitor. To rigorously evaluate its potential, a systematic benchmarking study is essential. This document provides an objective comparison of this compound's performance against two well-characterized standards: the broad-spectrum inhibitor Staurosporine and the clinically approved dual Src/Abl inhibitor Bosutinib . Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework and supporting experimental data to assess the potency, selectivity, and cellular activity of this novel agent.

Rationale for Comparator Selection

The choice of reference standards is critical for contextualizing the activity of a novel compound. A multi-tiered comparison provides the most insightful analysis.

  • Staurosporine : This natural product is a potent, broad-spectrum protein kinase inhibitor that acts by binding to the ATP-binding site of a wide range of kinases.[4][5] It serves as an essential positive control in biochemical assays to validate the experimental setup and provides a benchmark for pan-kinase inhibitory potency. However, its lack of selectivity makes it unsuitable for clinical use but ideal as a reference tool in preclinical discovery.[4]

  • Bosutinib : As a clinically successful, FDA-approved second-generation tyrosine kinase inhibitor, Bosutinib offers a more therapeutically relevant benchmark.[6] It is a potent dual inhibitor of Src and Abl kinases, with a defined selectivity profile against other kinases.[7][8][9][10] Comparing our novel compound to Bosutinib allows for an assessment of relative potency against specific oncogenic targets and provides a preliminary indication of its potential selectivity window.

Experimental Design and Workflow

Our benchmarking strategy follows a logical progression from high-throughput biochemical screening to validation in a more complex cellular environment. This tiered approach ensures that resources are focused on compounds that demonstrate promising activity at each stage, a cost-effective and efficient strategy in drug discovery.[11]

G cluster_0 Part 1: Biochemical Characterization cluster_1 Part 2: Cellular Activity Assessment biochem_assay Biochemical Kinase Assay (ADP-Glo™) ic50_det IC50 Determination (Potency) biochem_assay->ic50_det Dose-Response selectivity Kinase Selectivity Profiling (20-Kinase Panel) ic50_det->selectivity Broad Screening cell_assay Cellular Target Engagement (Western Blot) selectivity->cell_assay Proceed with Potent/Selective Hits cell_ic50 Cellular IC50 Determination cell_assay->cell_ic50 Phospho-Protein Quantification end Data Interpretation & Candidate Nomination cell_ic50->end start Compound Synthesis & QC start->biochem_assay

Caption: High-level experimental workflow for benchmarking a novel kinase inhibitor.

Part 1: Biochemical Characterization

Objective

To determine the in vitro inhibitory potency (IC50) and selectivity profile of this compound against a representative panel of protein kinases.

Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from the ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12][13] It is a universal method applicable to nearly any kinase.[13]

Rationale for Method Choice: Luminescence-based assays offer high sensitivity, a broad dynamic range, and are less susceptible to interference from colored or fluorescent compounds compared to other methods.[14][15] The ADP-Glo™ format is considered a robust platform for high-throughput screening.[13]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, Staurosporine, and Bosutinib in 100% DMSO. The typical starting concentration is 100 µM. A DMSO-only vehicle control is essential.

  • Plate Setup: In a 384-well, low-volume white assay plate, add 50 nL of each diluted inhibitor or vehicle control.

  • Kinase/Substrate Addition: Prepare a master mix for each kinase containing the purified recombinant enzyme and its corresponding substrate in the appropriate kinase reaction buffer. Add 2.5 µL of this mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

    • Expert Insight: The final ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase. This is crucial because ATP-competitive inhibitors will show artificially high potency at low ATP concentrations.[11] Using Km-level ATP provides a more physiologically relevant measure of potency.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This duration should be within the established linear range of the reaction to avoid substrate depletion.

  • Reaction Stoppage: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP, which is then used by a luciferase to produce a luminescent signal proportional to the initial kinase activity. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

The following table presents representative data for the test compound and standards against a panel of kinases selected to cover different branches of the human kinome.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Bosutinib (IC50, nM)
Src 25 61.2
Abl 150 201.0
EGFR 1,20050>10,000
VEGFR2 850152,500
CDK2 >10,0003>10,000
p38α 5,5003508,000

Data are hypothetical and for illustrative purposes only.

Part 2: Cellular Activity Assessment

Objective

To confirm that this compound is cell-permeable and can engage and inhibit its intended target (Src kinase) in a relevant cellular context.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation Downstream Downstream Substrates (e.g., STAT3) Src->Downstream Phosphorylation (p-STAT3) Response Cellular Response (Proliferation, Survival) Downstream->Response Compound 7-Methoxy-1H-pyrrolo [2,3-c]pyridin-4-ol Compound->Src Inhibition

Caption: Simplified Src signaling pathway targeted for cellular validation.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol measures the inhibition of Src kinase activity by quantifying the phosphorylation of a known downstream substrate, such as STAT3 at tyrosine 705 (p-STAT3 Y705), in treated cells.[7]

Rationale for Method Choice: Western blotting is a robust and widely used technique to measure changes in protein phosphorylation, providing direct evidence of target engagement within the cell.[12] It validates that the compound can cross the cell membrane and inhibit the kinase in its native environment.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line with constitutively active Src signaling (e.g., HT-29 colon cancer cells) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the standards for 2 hours.

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Expert Insight: The inclusion of phosphatase inhibitors is absolutely critical. Kinase signaling is a dynamic process, and failure to inhibit phosphatases upon cell lysis will lead to rapid dephosphorylation of target proteins, masking the inhibitory effect of the compound.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Y705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescent (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH or β-Actin) to confirm equal protein loading and that the compound does not alter total protein levels.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal for each lane. Calculate the percent inhibition relative to the vehicle control and determine the cellular IC50 value.

Data Presentation: Cellular Potency
CompoundCellular IC50 (nM) on p-STAT3 (Y705)
This compound215
Staurosporine55
Bosutinib30

Data are hypothetical and for illustrative purposes only.

Discussion and Interpretation

The integrated data from our biochemical and cellular assays provide a preliminary but informative profile of this compound.

  • Potency: Biochemically, the novel compound demonstrates potent inhibition of Src kinase with an IC50 of 25 nM. While less potent than the standards Staurosporine (6 nM) and Bosutinib (1.2 nM), this is a strong starting point for a novel chemical entity. The cellular IC50 (215 nM) indicates the compound is cell-permeable and active in a cellular environment, though there is an ~8-fold shift from its biochemical potency, which could be due to factors like cell membrane permeability, plasma protein binding, or cellular efflux pumps.

  • Selectivity: The most promising characteristic of this compound is its apparent selectivity. It shows significantly weaker activity against Abl, EGFR, VEGFR2, CDK2, and p38α compared to its potent inhibition of Src. This profile is notably different from both the pan-kinase inhibitor Staurosporine and the dual Src/Abl inhibitor Bosutinib.[10][16] For example, its ~6-fold selectivity for Src over Abl contrasts sharply with Bosutinib, which potently inhibits both.[9] This suggests a unique interaction mode within the ATP-binding pocket that could be exploited for developing a more selective Src family kinase inhibitor.

Conclusion

This guide demonstrates a rigorous, multi-step process for the initial characterization of the novel compound this compound. The experimental data, benchmarked against the broad-spectrum inhibitor Staurosporine and the clinically relevant drug Bosutinib, establish this compound as a potent and cell-active inhibitor of Src kinase with a promising initial selectivity profile.

These findings validate the pyrrolo[2,3-c]pyridine scaffold as a viable starting point for kinase inhibitor discovery. Future work should focus on comprehensive kinome-wide screening to fully elucidate its selectivity profile, determination of its binding kinetics (Kd), and structural studies to understand its binding mode. These next steps will be crucial in guiding lead optimization efforts to further improve potency and selectivity.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

  • Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2009). Global target profile of the kinase inhibitor bosutinib in primary CML cells. Leukemia, 23(3), 477-485. [Link]

  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652-666. [Link]

  • Puttini, M., Coluccia, A. M. L., Boschelli, F., Cleris, L., Marchesi, E., Donella-Deana, A., ... & Gambacorti-Passerini, C. (2006). In vitro and in vivo activity of SKI-606, a novel Src-Abl inhibitor, against imatinib-resistant Bcr-Abl+ neoplastic cells. Cancer Research, 66(23), 11314-11322. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(7), 1723-1740. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Synapse. (2024). What is the mechanism of Bosutinib Monohydrate?. [Link]

  • Cortes, J. E., Kantarjian, H. M., Brümmendorf, T. H., Kim, D. W., Turkina, A. G., Shen, Z. X., ... & Gambacorti-Passerini, C. (2011). Bosutinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: results from the BELA trial. Journal of Clinical Oncology, 29(28), 3753-3759. [Link]

  • GlpBio. (2023). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. YouTube. [Link]

  • Rübsamen-Waigmann, H., et al. (1986). Staurosporine, a potent but nonspecific inhibitor of protein kinases. Biochemical and biophysical research communications, 135(1), 17-23. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Keller-V Amsberg, G., & Brümmendorf, T. H. (2012). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Therapeutic advances in hematology, 4(2), 119-131. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Vasta, J. D., & Robers, M. B. (2018). The when and why of using target engagement studies in drug discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 759-772. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Nature biotechnology, 31(4), 360-362. [Link]

  • Wang, T., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 849. [Link]

  • Lui, C. M., et al. (2016). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. Molecules, 21(11), 1461. [Link]

  • Ascendex Scientific, LLC. 7-methoxy-1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid. [Link]

  • ChemBK. 7-methoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine. [Link]

  • MDPI. (2021). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • PubChem. 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • PubMed. 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 inhibitors: a potential treatment for asthma. [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. (2020). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]

  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]

  • NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

Sources

A Comparative Guide to Pyrrolopyridine-Based Kinase Inhibitors: Scaffolds, Selectivity, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolopyridine Scaffold

In the landscape of modern drug discovery, particularly in oncology and immunology, the identification of "privileged scaffolds" has been a watershed moment. These are molecular frameworks that can be systematically modified to bind to a range of biological targets. The pyrrolopyridine, or azaindole, nucleus stands out as one such scaffold. Its remarkable success stems from its structural resemblance to the purine ring of adenosine triphosphate (ATP), the universal energy currency and phosphate donor for all kinase enzymes.[1][2] This mimicry allows pyrrolopyridine derivatives to act as competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases.[2]

Kinases are a vast family of enzymes that regulate nearly every cellular process, and their aberrant activity is a hallmark of numerous diseases, especially cancer.[3] The adaptability of the pyrrolopyridine core has enabled medicinal chemists to design a multitude of inhibitors with varying degrees of potency and selectivity against different kinase families.[2] Several derivatives have advanced to clinical trials, and some, like the BRAF inhibitor Vemurafenib, have become approved therapies.[1] This guide provides a comparative review of different classes of pyrrolopyridine-based inhibitors, focusing on their target families, mechanisms of action, and the experimental data that underpins their development. We will delve into key examples targeting Janus Kinases (JAKs), the TAM (Tyro3, Axl, Mer) family, and the mTOR pathway, providing field-proven insights into their evaluation.

Comparative Analysis of Pyrrolopyridine Inhibitor Classes

The strategic modification of substituents around the pyrrolopyridine nucleus is the key to achieving selectivity.[1] While the core scaffold anchors the molecule in the ATP-binding site, often forming critical hydrogen bonds with the kinase "hinge region," the appended chemical groups explore adjacent pockets, dictating which specific kinases are inhibited.[4]

Janus Kinase (JAK) Inhibitors: Targeting Autoimmunity and Myeloproliferation

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and interferons, making it central to immune response and hematopoiesis.[5] Dysregulation of this pathway is implicated in autoimmune disorders like rheumatoid arthritis and myeloproliferative neoplasms.[5] Pyrrolopyridine-based inhibitors have been instrumental in targeting this pathway.

Mechanism of Action: JAK inhibitors bind to the ATP pocket of JAK family members (JAK1, JAK2, JAK3, and TYK2), preventing the phosphorylation and subsequent activation of STAT transcription factors.[5] This blockade effectively mutes the downstream signaling cascade that drives cellular proliferation and inflammation.[6]

Comparative Selectivity: A major challenge in this class is achieving selectivity among the highly homologous JAK isoforms to optimize efficacy and minimize side effects.[5]

  • Pan-JAK Inhibitors: First-generation inhibitors like Tofacitinib show activity against multiple JAKs, which can lead to off-target effects such as anemia (via JAK2 inhibition).[5][7]

  • Selective Inhibitors: Second-generation compounds have been engineered for improved selectivity. For instance, Filgotinib shows a preference for JAK1 over other isoforms.[5] Recent efforts have focused on developing highly selective JAK1 or JAK3 inhibitors to further refine the therapeutic window.[8][9]

Table 1: Comparative Potency of Pyrrolopyridine-Based JAK Inhibitors

Compound JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM) TYK2 IC₅₀ (nM) Selectivity Profile Reference(s)
Tofacitinib 112 20 1 >400 Pan-JAK (JAK3/1 > JAK2) [5]
Filgotinib 10 28 810 116 JAK1 Selective [5]

| Compound 12b | 1.1 | 18.2 | 102.3 | 29.8 | JAK1 Selective |[8] |

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P STAT-P STAT->STAT_P STAT_dimer STAT-P Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Pyrrolopyridine JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention by pyrrolopyridine inhibitors.

TAM (Tyro3, Axl, Mer) Kinase Inhibitors: Countering Chemoresistance

The TAM family of receptor tyrosine kinases plays a crucial role in tumor cell survival, proliferation, and resistance to conventional chemotherapy.[4] Overexpression of Axl and Mer is linked to poor prognosis in various cancers. Therefore, inhibiting these kinases is a promising therapeutic strategy.

Mechanism of Action: Pyrrolopyrimidine inhibitors targeting this family bind to the kinase domains of Axl and/or Mer, blocking their activation and downstream signaling pathways that promote cell survival and chemoresistance.[10]

Comparative Selectivity: A key consideration for TAM inhibitors is selectivity against Tyro3, which is highly expressed in the central nervous system (CNS).[10] Inhibiting Tyro3 could lead to undesirable neurological toxicity. Therefore, the development of dual Axl/Mer inhibitors that spare Tyro3 is a significant goal.[10] A novel series of 7-aryl-2-anilino-pyrrolopyrimidines has demonstrated potent inhibition of Axl and Mer with minimal activity against Tyro3.[4]

Table 2: Comparative Potency of Pyrrolopyrimidine-Based TAM Kinase Inhibitors

Compound Mer IC₅₀ (nM) Axl IC₅₀ (nM) Tyro3 IC₅₀ (nM) Selectivity Profile Reference(s)
UNC2025 <1 7 1 Pan-TAM [10]

| Compound 27 | 2 | 16 | >1000 | Axl/Mer Selective |[4] |

mTOR Inhibitors: Modulating Cell Growth and Metabolism

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism, operating through two distinct complexes, mTORC1 and mTORC2.[11][12] The mTOR pathway is frequently dysregulated in cancer, making it an attractive therapeutic target.[13]

Mechanism of Action: While first-generation mTOR inhibitors (rapalogs) are allosteric inhibitors of mTORC1, second-generation inhibitors, including those with pyrrolopyrimidine scaffolds, are ATP-competitive.[12][14] They bind directly to the mTOR kinase domain, blocking the activity of both mTORC1 and mTORC2.[14] This dual inhibition can be more effective and can overcome some resistance mechanisms associated with rapalogs.[12]

Comparative Selectivity: A primary challenge is achieving selectivity for mTOR over other kinases in the same family, particularly phosphoinositide 3-kinase (PI3K). Some pyrimido-pyrrolo-oxazine derivatives have been developed that show high selectivity for mTOR with potential blood-brain barrier permeability, opening avenues for treating neurological disorders.[11]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Pyrrolopyridine mTOR Inhibitor Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway highlighting mTORC1/C2 inhibition.

Essential Experimental Protocols for Inhibitor Validation

The characterization of any kinase inhibitor relies on a tiered system of assays, moving from simple biochemical validation to complex cellular and in vivo models. The following protocols represent a standard workflow for evaluating novel pyrrolopyridine-based inhibitors.

Experimental_Workflow A Step 1: Biochemical Assay (e.g., ADP-Glo™) B Step 2: Cellular Target Engagement Assay (e.g., Western Blot) A->B Determine IC₅₀ C Step 3: Functional Cellular Assay (e.g., Proliferation) B->C Confirm On-Target Effect in Cells D Step 4: Kinome Selectivity Screening C->D Assess Functional Impact D->C Inform Selectivity

Caption: A standard experimental workflow for characterizing kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical IC₅₀ Determination)

Principle: This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction; less ADP signifies greater inhibition.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the pyrrolopyridine inhibitor in DMSO. Prepare a reaction buffer containing the purified target kinase, its specific substrate (e.g., a peptide), and ATP.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution to wells. Add 50 nL of the serially diluted inhibitor or DMSO (vehicle control). Initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 1 hour.

    • Causality Insight: The incubation time is optimized to ensure the reaction is in the linear range, allowing for accurate measurement of inhibition.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

    • Self-Validation: The system is validated by including a known potent inhibitor as a positive control and ensuring the Z'-factor (a measure of assay quality) is > 0.5.

Protocol 2: Cellular Target Engagement Assay (Western Blot for Phosphorylation)

Principle: This assay confirms that the inhibitor can enter cells and engage its intended target. It measures the phosphorylation level of a known downstream substrate of the target kinase. A reduction in phosphorylation indicates successful target inhibition.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line known to have active signaling through the target pathway) and allow them to adhere overnight. Treat the cells with various concentrations of the pyrrolopyridine inhibitor for a predetermined time (e.g., 2 hours).

  • Stimulation (if necessary): For many pathways, stimulation with a growth factor (e.g., EGF for the EGFR pathway) is required to induce robust phosphorylation of the target substrate. Add the stimulant for the last 15-30 minutes of the inhibitor treatment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality Insight: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins after cell lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT3).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., β-actin or GAPDH) to normalize the data. Quantify the band intensities to determine the concentration-dependent decrease in phosphorylation.

    • Self-Validation: The inclusion of total protein and loading controls ensures that any observed decrease in the phospho-signal is due to inhibition and not variations in protein levels or loading.

Conclusion and Future Outlook

The pyrrolopyridine scaffold has proven to be an exceptionally versatile and fruitful starting point for the design of potent and selective kinase inhibitors.[2][15] Its ability to mimic ATP allows it to serve as a foundational anchor, while strategic chemical modifications enable the fine-tuning of selectivity against a wide array of kinase targets, from the JAK family in autoimmune disease to the TAM and mTOR kinases in cancer.[4][5][11] The success of this scaffold is a testament to the power of structure-based drug design.

The future of pyrrolopyridine-based inhibitors lies in the pursuit of even greater selectivity and the development of multi-targeted agents designed to tackle complex diseases and resistance mechanisms.[16] As our understanding of kinase biology deepens, so too will our ability to rationally design the next generation of these powerful therapeutics, leveraging this privileged scaffold to address unmet medical needs.

References

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. Available at: [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. PubMed. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. Available at: [Link]

  • Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. PubMed Central. Available at: [Link]

  • Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. PubMed Central. Available at: [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. Available at: [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Institutes of Health. Available at: [Link]

  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. PubMed. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Pyrrolopyridine Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). ResearchGate. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d ]pyrimidine RET Inhibitors. OSTI.GOV. Available at: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. Available at: [Link]

  • Development of New Pyrrolopyrimidine-Based Inhibitors of Janus Kinase 3 (JAK3). ScienceDirect. Available at: [Link]

  • Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. PubMed. Available at: [Link]

  • Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors. PubMed. Available at: [Link]

  • Pyrrolopyridine Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2). ACS Publications. Available at: [Link]

  • (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... ResearchGate. Available at: [Link]

  • Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. PubMed Central. Available at: [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. Available at: [Link]

  • Pyrrolopyrazines as selective spleen tyrosine kinase inhibitors. Semantic Scholar. Available at: [Link]

  • Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3). Semantic Scholar. Available at: [Link]

  • mTOR inhibitors. Wikipedia. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • What are mTOR inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • In silico insights into prediction and analysis of potential novel pyrrolopyridine analogs against human MAPKAPK-2: a new SAR-based hierarchical clustering approach. PubMed Central. Available at: [Link]

  • Mechanisms of action of three distinct generations of mTOR inhibitors... ResearchGate. Available at: [Link]

  • mTOR Inhibitors at a Glance. PubMed Central. Available at: [Link]

  • Tyrosine kinase 2 inhibitors in autoimmune diseases. PubMed. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

I. Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to establish a safe working environment. The inferred hazardous nature of this compound necessitates the use of appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shieldTo protect against accidental splashes which may cause serious eye irritation[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact, which may lead to irritation[1][2].
Body Protection A standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hoodTo be used if there is a risk of generating dust or aerosols outside of a ventilated enclosure[1].

All handling of 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to local, state, and federal regulations, which are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][4]. Academic research laboratories may have the option to follow the alternative, more flexible requirements outlined in 40 CFR Part 262, Subpart K[5].

1. Waste Identification and Classification:

  • Treat as Hazardous Waste: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, contaminated gloves), must be classified as hazardous waste[6].

  • Waste Characterization: Based on data from similar compounds, this waste should be characterized as being potentially toxic and an irritant[1][2].

2. Waste Segregation:

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container for this compound and its associated contaminated materials.

  • Avoid Commingling: Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents, to prevent unforeseen chemical reactions[1]. Halogenated and non-halogenated solvent wastes should also be kept separate to manage disposal costs and complexities[6].

3. Waste Container Selection and Labeling:

  • Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[7]. Include the approximate concentration and quantity. Check with your institution's Environmental Health and Safety (EHS) department for any specific labeling requirements.

4. Waste Accumulation and Storage:

  • Secure Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory[7].

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential spills[7].

  • Storage Limits: Adhere to the volume and time limits for waste accumulation as specified by RCRA and your institution's policies[7].

5. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company[3]. This is typically coordinated through your institution's EHS department.

  • Recommended Disposal Method: For compounds of this nature, controlled incineration in a licensed chemical destruction plant is the recommended disposal method[8]. This ensures the complete destruction of the compound, preventing its release into the environment.

  • Never: Do not dispose of this chemical down the drain or in the regular trash[7].

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (in a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EHS or emergency response team immediately.

IV. The Logic of Compliant Disposal

The procedures outlined above are not arbitrary; they are based on a systematic approach to risk mitigation and regulatory compliance. Improper disposal of laboratory waste can lead to significant environmental damage and hefty fines for non-compliance[9]. By treating this compound as a hazardous substance based on the profiles of its analogs, we are adhering to the precautionary principle, a cornerstone of laboratory safety. The segregation and proper labeling of waste streams prevent dangerous reactions and ensure that the waste is handled correctly by disposal professionals[3].

The use of a licensed hazardous waste vendor for final disposal is mandated by federal law and ensures that the chemical is destroyed in a manner that is safe for both human health and the environment[4][10].

V. Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling & Accumulation cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood Identify Identify as Hazardous Waste FumeHood->Identify Segregate Segregate into a Dedicated Container Identify->Segregate Label Label Container Correctly Segregate->Label Store Store in Secondary Containment Label->Store EHS_Request Request Pickup via EHS Store->EHS_Request Vendor Licensed Vendor Collection EHS_Request->Vendor Incineration Controlled Incineration Vendor->Incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure that their valuable work in the laboratory is conducted responsibly from inception to completion, safeguarding themselves, their institutions, and the environment.

References

  • The Importance of Hazardous Waste Management for Laboratories. (2019, December 4). Broadview Waste Services. Retrieved from [Link]

  • Advanced Waste Management Solutions for Research Laboratories. Greenflow. Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem, National Institutes of Health. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol. As a novel pyrrolopyridine derivative, this compound requires careful handling based on the known hazards of structurally similar molecules. This document synthesizes technical data and field-proven safety protocols to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: An Analog-Based Approach

Due to the limited availability of specific toxicological data for this compound, a conservative approach based on the hazard profiles of analogous pyrrolopyridine derivatives is essential. Safety Data Sheets (SDS) for similar compounds, such as 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride, consistently indicate the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][4]

  • Harmful if Swallowed: May be harmful if ingested.[1][4]

Therefore, all handling procedures must be designed to mitigate these potential risks through the consistent and correct use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure.[5][6] A comprehensive PPE strategy for handling this compound is detailed below.

Primary Engineering Controls

Whenever possible, this compound should be handled in a certified chemical fume hood to minimize the risk of inhalation.

Essential Personal Protective Equipment

The following table summarizes the required PPE for handling this compound:

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (Nitrile) are mandatory.[7] Always inspect gloves for any signs of degradation or puncture before use. For prolonged handling or when there is a high risk of splash, consider double-gloving.
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[7] However, chemical splash goggles are strongly recommended to provide a better seal around the eyes.[8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9]
Respiratory Protection When handling the solid compound outside of a fume hood or when generating aerosols, a NIOSH-approved N95 respirator or higher is necessary to prevent the inhalation of airborne particles.[4][7]
Protective Clothing A laboratory coat is required to protect street clothing and skin from contamination.[5] For larger quantities or procedures with a higher risk of spills, chemical-resistant coveralls or an apron should be worn.[5][8]
Footwear Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[8]

Procedural Guidance for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is important to ensure a proper seal and prevent cross-contamination.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Wash_Hands Wash Hands Thoroughly Lab_Coat Don Lab Coat Wash_Hands->Lab_Coat 1. Respirator Fit Respirator (if needed) Lab_Coat->Respirator 2. Goggles Wear Goggles/Face Shield Respirator->Goggles 3. Gloves Don Gloves (over cuffs) Goggles->Gloves 4.

Figure 1: Recommended PPE Donning Sequence.
During Handling
  • Always handle the compound within a properly functioning chemical fume hood.

  • Avoid the formation of dust and aerosols.[4]

  • Use a spatula for transferring the solid material.

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

Doffing PPE: Preventing Contamination

The removal of PPE must be done carefully to avoid contaminating yourself.

Doffing_PPE cluster_doffing Doffing Sequence cluster_final Final Step Gloves Remove Gloves Goggles Remove Goggles/Face Shield Gloves->Goggles 1. Lab_Coat Remove Lab Coat Goggles->Lab_Coat 2. Respirator Remove Respirator (if worn) Lab_Coat->Respirator 3. Wash_Hands_Again Wash Hands Thoroughly Respirator->Wash_Hands_Again 4.

Figure 2: Recommended PPE Doffing Sequence.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentImmediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For a small spill, use an absorbent material to contain it and dispose of it in a sealed container. For a large spill, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

The safe handling of this compound is paramount for the protection of all laboratory personnel. By understanding the potential hazards based on analogous compounds and rigorously adhering to the PPE and procedural guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment.

References

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
  • Fisher Scientific. (n.d.).
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • Sigma-Aldrich. (n.d.). 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
  • CymitQuimica. (2024, December 19).
  • Echemi. (n.d.).
  • Angene Chemical. (2024, November 19).
  • CymitQuimica. (2024, December 19).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.